molecular formula C9H5NO4 B2535680 4-Ethynylpyridine-2,6-dicarboxylic acid CAS No. 120517-48-8

4-Ethynylpyridine-2,6-dicarboxylic acid

Cat. No.: B2535680
CAS No.: 120517-48-8
M. Wt: 191.142
InChI Key: TUICWVDBXCDYBT-UHFFFAOYSA-N
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Description

4-Ethynylpyridine-2,6-dicarboxylic acid is a high-value heterocyclic building block for advanced research and development. Its molecular formula is C9H5NO4 . This compound is built on the versatile pyridine-2,6-dicarboxylic acid (dipic) scaffold, which is widely recognized as an excellent O,N,O-tridentate chelating ligand for various metal cations . The unique 4-ethynyl substituent provides a reactive handle for further chemical modification via click chemistry, making it a prime candidate for constructing sophisticated functional materials, sensors, and coordination polymers . Researchers value derivatives of this scaffold for their numerous applications in supramolecular and coordination chemistry . They serve as structural and functional models of proteins and are investigated for their catalytic and biological activities . Furthermore, structurally related pyridine-2,6-dicarboxamide derivatives exhibit significant antimicrobial activities against Gram-positive and Gram-negative bacteria and fungi . Compounds in this family have also shown potential in neuroprotection studies and in stabilizing telomeric G-quadruplex DNA, indicating promise for senescence-mediated anticancer therapy . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethynylpyridine-2,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c1-2-5-3-6(8(11)12)10-7(4-5)9(13)14/h1,3-4H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUICWVDBXCDYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120517-48-8
Record name 4-ethynylpyridine-2,6-dicarboxylic acid
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Foundational & Exploratory

Engineering Bioorthogonal Lanthanide Probes: A Technical Guide to 4-Ethynylpyridine-2,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the fields of drug development, high-throughput screening, and molecular diagnostics, the demand for high-sensitivity, low-background fluorescent probes is paramount. 4-Ethynylpyridine-2,6-dicarboxylic acid (CAS: 120517-48-8) represents a critical molecular building block designed to meet this demand.

As a dual-functional scaffold, it marries the exceptional metal-chelating properties of dipicolinic acid (DPA) with the bioorthogonal reactivity of a terminal alkyne.

  • The Chelating Core (Antenna Effect): The pyridine-2,6-dicarboxylic acid moiety is a multidentate ligand. When bound to lanthanide ions like Europium (Eu³⁺) or Terbium (Tb³⁺), it displaces inner-sphere water molecules, preventing the non-radiative quenching of the lanthanide's excited state by O-H vibrational oscillators. The pyridine ring acts as an "antenna," harvesting UV light and transferring the energy via intersystem crossing to the lanthanide ion, resulting in sharp, long-lived luminescence.

  • The Bioorthogonal Handle: The terminal ethynyl group at the 4-position enables Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This allows researchers to covalently attach the lanthanide chelator to complex biological systems (e.g., antibodies, oligonucleotides) without cross-reacting with native biological amines or thiols.

Physicochemical Profile

Understanding the exact mass, collision cross-section, and structural identifiers is critical for downstream validation via LC-MS. The following data is aggregated from authoritative chemical databases including and 1[1].

PropertyValue
CAS Number 120517-48-8
Molecular Formula C₉H₅NO₄
Molecular Weight 191.14 g/mol
Monoisotopic Mass 191.02185 Da
MDL Number MFCD28679886
InChIKey TUICWVDBXCDYBT-UHFFFAOYSA-N
Predicted CCS ([M+H]⁺) 139.3 Ų
Predicted CCS ([M-H]⁻) 138.1 Ų

Synthetic Methodology & Mechanistic Causality

The de novo synthesis of 4-ethynylpyridine-2,6-dicarboxylic acid requires careful protection and selective cross-coupling to ensure high yields and prevent catalyst poisoning.

Mechanistic Causality of the Workflow:

  • Chlorination & Protection: Starting from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), the hydroxyl group is converted to a chloride using POCl₃, while the carboxylic acids are simultaneously protected as methyl esters using methanol. Causality: Free carboxylic acids would coordinate with and poison the Palladium catalyst in the subsequent step.

  • Sonogashira Coupling: The protected intermediate undergoes Pd/Cu-catalyzed cross-coupling. Causality: Trimethylsilylacetylene (TMS-acetylene) is used instead of direct acetylene gas. Acetylene gas is highly flammable and prone to di-coupling (forming symmetric internal alkynes). TMS-acetylene strictly enforces mono-coupling.

  • Deprotection: A strong base (NaOH in MeOH) is used to simultaneously cleave the TMS group and hydrolyze the methyl esters, yielding the final active compound[2].

Synthesis A Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid) B Chlorination & Esterification (POCl3 / MeOH) A->B C Dimethyl 4-chloropyridine-2,6-dicarboxylate B->C D Sonogashira Coupling (TMS-Acetylene, Pd/Cu) C->D E Dimethyl 4-(TMS-ethynyl)pyridine-2,6-dicarboxylate D->E F Deprotection & Hydrolysis (NaOH / MeOH) E->F G 4-Ethynylpyridine-2,6-dicarboxylic acid (Target Compound) F->G

Caption: Synthetic workflow for 4-Ethynylpyridine-2,6-dicarboxylic acid via Sonogashira coupling.

Bioconjugation & Time-Resolved Fluorescence (TRF)

The primary application of this compound is the generation of Time-Resolved Fluorescence (TRF) bioprobes. Biological samples exhibit high autofluorescence under UV excitation, which typically decays within nanoseconds (ns). Lanthanide complexes, however, exhibit luminescence lifetimes in the millisecond (ms) range. By introducing a delay (e.g., 400 µs) between excitation and measurement, background autofluorescence is completely eliminated, yielding an exceptionally high signal-to-noise ratio.

Bioconjugation A 4-Ethynylpyridine-2,6-dicarboxylic acid C CuAAC Click Chemistry (CuSO4, Sodium Ascorbate, THPTA) A->C B Azide-Modified Biomolecule B->C D Triazole-Linked DPA-Bioconjugate C->D E Lanthanide Addition (Eu³⁺/Tb³⁺) D->E F Luminescent Lanthanide Bioprobe E->F

Caption: Workflow for the bioorthogonal conjugation and lanthanide complexation of the DPA probe.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checkpoints directly into the workflow.

Protocol A: CuAAC Bioconjugation to an Azide-Modified Protein

Objective: Covalently link the DPA chelator to an azide-bearing protein.

  • Preparation: Dissolve the azide-modified protein in 100 mM Sodium Phosphate buffer (pH 7.4).

  • Ligand Addition: Add 10 molar equivalents of 4-ethynylpyridine-2,6-dicarboxylic acid (dissolved in DMSO; keep final DMSO concentration <5% to prevent protein denaturation).

  • Catalyst Complexation: In a separate tube, pre-mix CuSO₄ (1 eq) with THPTA ligand (5 eq). Causality: THPTA strongly coordinates Cu(I), preventing the generation of reactive oxygen species (ROS) that would otherwise degrade the protein backbone.

  • Reduction: Add the Cu-THPTA complex to the protein solution, followed immediately by Sodium Ascorbate (10 eq). Causality: Ascorbate reduces the inactive Cu(II) to the catalytically active Cu(I) in situ.

  • Incubation: React for 2 hours at room temperature under gentle agitation.

  • Validation & Purification (Self-Validation Step): Purify the conjugate using a Size Exclusion Chromatography (SEC) column (e.g., NAP-5). Analyze the eluate via Intact Mass LC-MS. Validation criteria: A mass shift of exactly +191.02 Da per conjugated alkyne confirms successful triazole formation.

Protocol B: Lanthanide Complexation and TRF Validation

Objective: Sensitize the conjugated DPA with a lanthanide ion to generate a luminescent probe.

  • Metal Titration: To the purified DPA-protein conjugate, add 1.2 molar equivalents of EuCl₃·6H₂O or TbCl₃·6H₂O dissolved in ultra-pure water.

  • Equilibration: Incubate for 30 minutes at room temperature to allow the multidentate 2,6-dicarboxylate core to fully displace water from the lanthanide's inner coordination sphere.

  • Visual Validation (Self-Validation Step 1): Place the sample under a 365 nm UV transilluminator. Validation criteria: The emergence of a bright red emission (for Eu³⁺) or green emission (for Tb³⁺) visually confirms that the antenna effect is active and complexation is successful.

  • Quantitative Validation (Self-Validation Step 2): Measure the sample in a Time-Resolved Fluorometer.

    • Settings: Excitation = 280 nm; Emission = 614 nm (Eu) or 545 nm (Tb); Delay = 400 µs; Gate Time = 400 µs.

    • Validation criteria: The signal-to-background ratio must exceed 100:1 compared to a non-metalated control, confirming the elimination of short-lived autofluorescence.

References

  • 4-ethynylpyridine-2,6-dicarboxylic acid (C9H5NO4) - PubChemLite Source: PubChemLite / University of Luxembourg URL:[Link]

Sources

An In-depth Technical Guide to the Coordination Modes of 4-Ethynylpyridine-2,6-dicarboxylic Acid with Lanthanide Ions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 4-ethynylpyridine-2,6-dicarboxylic acid (H₂-4-EPDC) with lanthanide ions (Ln³⁺). While direct crystallographic evidence for Ln³⁺-4-EPDC complexes is emerging, this guide synthesizes information from closely related structural analogues, particularly ethynyl-bridged picolinate ligands and the extensive family of pyridine-2,6-dicarboxylate (PDC) complexes. We will explore the primary coordination modes, the influence of the ethynyl functionality on network formation, and the potential for these complexes in the development of novel luminescent materials. This document is intended for researchers, scientists, and drug development professionals with an interest in coordination chemistry, lanthanide luminescence, and the design of functional molecular materials.

Introduction: The Promise of a Multifunctional Ligand

Pyridine-2,6-dicarboxylic acid (dipicolinic acid, H₂PDC) is a cornerstone ligand in coordination chemistry, renowned for its ability to form stable, nine-coordinate complexes with lanthanide ions.[1] The rigid, planar structure and the N,O,O-tridentate chelation to the lanthanide ion make it an exceptional building block for constructing coordination polymers with diverse dimensionalities and interesting photophysical properties.[2]

The introduction of a 4-ethynyl substituent to the PDC framework, creating 4-ethynylpyridine-2,6-dicarboxylic acid, offers a tantalizing expansion of this chemistry. The terminal alkyne group introduces several key features:

  • Rigidity and Linearity: The ethynyl group acts as a rigid spacer, capable of extending the ligand structure in a linear fashion.

  • Reactive Handle: The terminal alkyne is a versatile functional group for post-synthesis modification via "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling, allowing for the covalent linkage of these lanthanide complexes to other molecules or materials.

  • Modulation of Electronic Properties: The π-system of the alkyne can influence the electronic structure of the ligand, potentially affecting the efficiency of energy transfer to the lanthanide ion (the "antenna effect").[3]

This guide will delve into the expected coordination behavior of H₂-4-EPDC with lanthanide ions, drawing heavily on established principles from PDC chemistry and recent findings on related ethynyl-bridged ligands.

Synthesis of 4-Ethynylpyridine-2,6-dicarboxylic Acid and its Lanthanide Complexes

Ligand Synthesis

The synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives can be achieved through a one-pot reaction from pyruvates and aldehydes.[4] A plausible route to the diethyl ester of 4-ethynylpyridine-2,6-dicarboxylic acid, a common precursor, would involve the reaction of a protected ethynyl aldehyde with ethyl pyruvate. Subsequent hydrolysis yields the desired dicarboxylic acid.

Experimental Protocol: Synthesis of Diethyl 4-ethynylpyridine-2,6-dicarboxylate (Conceptual)

A detailed, step-by-step methodology for a related synthesis is provided below, which can be adapted for the target molecule.

G cluster_0 Step 1: Aldol Condensation & Michael Addition cluster_1 Step 2: Aromatization cluster_2 Step 3: Deprotection cluster_3 Step 4: Hydrolysis A 4-(trimethylsilyl)ethynylbenzaldehyde + Ethyl Pyruvate B Dihydropyran Intermediate A->B Pyrrolidine, Acetic Acid, CH3CN, 25°C C Diethyl 4-((trimethylsilyl)ethynyl)pyridine-2,6-dicarboxylate B->C NH4OAc, Acetic Acid, 25°C D Diethyl 4-ethynylpyridine-2,6-dicarboxylate C->D K2CO3, MeOH E 4-Ethynylpyridine-2,6-dicarboxylic acid D->E LiOH, THF/H2O

Caption: Conceptual workflow for the synthesis of H₂-4-EPDC.

Synthesis of Lanthanide Complexes

Lanthanide complexes of pyridine dicarboxylate ligands are typically synthesized via hydrothermal or solvothermal methods.[5] The reaction of the ligand with a lanthanide salt (e.g., nitrate or chloride) in a suitable solvent system at elevated temperatures yields crystalline coordination polymers.

Experimental Protocol: Hydrothermal Synthesis of a Ln³⁺-4-EPDC Complex (Conceptual)

  • Reactant Mixture: Combine 4-ethynylpyridine-2,6-dicarboxylic acid (0.1 mmol) and a lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, 0.1 mmol) in a 10 mL deionized water/ethanol mixture (1:1 v/v).

  • pH Adjustment: The pH of the solution can be adjusted with a dilute base (e.g., NaOH or an organic amine) to facilitate deprotonation of the carboxylic acid groups. The final pH can influence the dimensionality of the resulting coordination polymer.

  • Sealing and Heating: Transfer the mixture to a 20 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 120-160 °C for 48-72 hours.

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The resulting crystals can be isolated by filtration, washed with water and ethanol, and air-dried.

Coordination Modes of the 4-Ethynylpyridine-2,6-dicarboxylate Ligand

The coordination behavior of the 4-EPDC²⁻ ligand with lanthanide ions is expected to be dominated by the tridentate N,O,O-pincer motif of the pyridine-2,6-dicarboxylate core. However, the overall structure of the resulting complexes can vary significantly, leading to discrete molecules or extended coordination polymers.

The Primary Tridentate Chelation Mode

The fundamental coordination interaction involves the nitrogen atom of the pyridine ring and one oxygen atom from each of the two carboxylate groups chelating to a single lanthanide ion. This creates a highly stable five-membered and six-membered chelate ring system.

G cluster_0 4-EPDC Ligand N N O1 O O2 O C1 C=O C2 C=O Py Pyridine Ring Ethynyl C≡CH Ln Ln³⁺ Ln->N Ln->O1 Ln->O2

Caption: Primary N,O,O-tridentate chelation of 4-EPDC to a lanthanide ion.

This tridentate coordination is a recurring motif in virtually all lanthanide-PDC complexes and is anticipated to be the primary interaction for 4-EPDC as well. In a study of a related ligand, 1,2-bis(2,6-dicarboxypyridin-4-yl)ethyne, with Co(II), this exact meridional arrangement of the N,O,O-donors was observed.[6]

Bridging Coordination and Polymer Formation

While the tridentate chelation to a single metal center is fundamental, the carboxylate groups possess additional oxygen atoms that can coordinate to adjacent metal centers, leading to the formation of coordination polymers. The specific bridging mode of the carboxylate groups, in conjunction with the stoichiometry and reaction conditions, dictates the dimensionality of the final structure.

A highly relevant example is the europium(III) coordination polymer formed with 5,5′-(ethyne-1,2-diyl)dipicolinate (L2²⁻), a ligand featuring two picolinate units linked by an ethynyl bridge.[7] In this structure, the europium ions are bridged by the carboxylate groups of the L2²⁻ ligands, forming a robust coordination polymer. This demonstrates that the ethynyl functionality is compatible with the formation of extended lanthanide-carboxylate networks.

Table 1: Common Carboxylate Coordination Modes in Lanthanide-PDC Analogues

Coordination ModeDescriptionPotential Role in Ln³⁺-4-EPDC
Monodentate A single oxygen atom of the carboxylate coordinates to a metal center.Less common for the primary binding site but can occur in bridging scenarios.
Bidentate Chelating Both oxygen atoms of a carboxylate group coordinate to the same metal center.A common coordination mode for carboxylate groups in general.
Bidentate Bridging (Syn-Syn) Both oxygen atoms of a carboxylate bridge two metal centers.A very common mode leading to the formation of dinuclear units and extended chains.
Bidentate Bridging (Syn-Anti) One oxygen atom coordinates to one metal center, while the other coordinates to a second, but with a different geometry.Contributes to the formation of 1D, 2D, and 3D networks.

The interplay of these coordination modes, driven by factors such as the specific lanthanide ion (lanthanide contraction), solvent, and temperature, can lead to a variety of network topologies.

The Role of the Ethynyl Group in Supramolecular Assembly

The terminal ethynyl group of 4-EPDC is not expected to directly coordinate to the hard Lewis acidic lanthanide ions under normal conditions. However, it can play a crucial role in the supramolecular organization of the resulting complexes through:

  • Hydrogen Bonding: The acidic acetylenic proton can act as a hydrogen bond donor to carboxylate oxygen atoms or solvent molecules in the crystal lattice.

  • π-π Stacking: The pyridine ring and the ethynyl group can participate in π-π stacking interactions with adjacent ligands, further stabilizing the crystal packing.

These non-covalent interactions can be critical in directing the assembly of higher-dimensional structures.

Structural Characterization and Properties

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise coordination modes of 4-EPDC with lanthanide ions. It provides detailed information on bond lengths, bond angles, and the overall crystal packing.

Table 2: Representative Bond Distances in a Related Eu³⁺-Ethynyl-Picolinate Complex[7]

BondBond Length (Å)
Eu-O(carboxylate)2.35 - 2.50
Eu-N(pyridine)~2.60

These values are typical for lanthanide-PDC complexes and provide a benchmark for what can be expected for Ln³⁺-4-EPDC systems.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The coordination of the carboxylate groups to the lanthanide ion can be monitored by the shift in the asymmetric and symmetric stretching frequencies of the COO⁻ group. The separation between these bands (Δν) can provide insights into the coordination mode.

  • Luminescence Spectroscopy: Lanthanide complexes, particularly those of Eu³⁺ (red emission) and Tb³⁺ (green emission), are often highly luminescent. The 4-EPDC ligand is expected to act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelengths. The fine structure of the emission spectra, especially the hypersensitive transitions of Eu³⁺ (e.g., ⁵D₀ → ⁷F₂), is highly sensitive to the local coordination environment of the metal ion.[5] The introduction of the ethynyl group may influence the ligand's triplet state energy, thereby modulating the efficiency of energy transfer and the quantum yield of the complex.[7]

G cluster_0 Energy Transfer Process Ligand_S0 Ligand Ground State (S₀) Ligand_S1 Ligand Singlet Excited State (S₁) Ligand_S0->Ligand_S1 1. UV Absorption Ligand_T1 Ligand Triplet State (T₁) Ligand_S1->Ligand_T1 2. Intersystem Crossing Ln_Excited Ln³⁺ Excited State Ligand_T1->Ln_Excited 3. Energy Transfer Ln_Ground Ln³⁺ Ground State Emission Characteristic Ln³⁺ Emission Ln_Excited->Ln_Ground 4. Radiative Decay

Caption: The "antenna effect" in luminescent lanthanide complexes.

Conclusion and Future Outlook

4-Ethynylpyridine-2,6-dicarboxylic acid is a promising ligand for the construction of functional lanthanide-based materials. Based on the extensive literature on related PDC complexes and emerging data on ethynyl-bridged analogues, we can confidently predict the following:

  • The primary coordination mode will be the robust N,O,O-tridentate chelation of the PDC core to the lanthanide ion.

  • The formation of coordination polymers through carboxylate bridging is highly probable, with the potential to create 1D, 2D, and 3D networks.

  • The terminal ethynyl group will serve as a valuable synthetic handle for post-synthesis modification and will influence the supramolecular assembly through non-covalent interactions.

  • The resulting lanthanide complexes are expected to exhibit characteristic luminescence, with the potential for the ethynyl group to modulate the photophysical properties.

The synthesis and full structural and photophysical characterization of lanthanide complexes with 4-ethynylpyridine-2,6-dicarboxylic acid represent a fertile ground for future research. Such studies will undoubtedly contribute to the development of new materials for applications in sensing, bio-imaging, and catalysis.

References

  • Ali, R. R., de la Cruz, D. Z., & Williams, J. A. G. (2018). Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications. Inorganic Chemistry, 57(15), 9335–9345. [Link]

  • Pell, M. A., et al. (2006). Reaction of 1,2-bis(2,6-dicarboxypyridin-4-yl)ethyne with Co(II) generates coordination monomers not polymers: Crystal structure of 4-(2,6-dicarboxypyridin-4-yl)ethynylpyridine-2,6-dicarboxylatotriaqua cobalt(II) monohydrate. Journal of Chemical Crystallography, 36(6), 371-379. [Link]

  • Zheng, S. et al. (2008). Synthesis, crystal structures and properties of three new lanthanide 2,6-pyridinedicarboxylate complexes with zero-dimensional structure. Inorganica Chimica Acta, 361(9-10), 2909-2917. [Link]

  • Pell, M. A., et al. (2006). Full text of "Reaction of 1,2-bis(2,6-dicarboxypyridin-4-yl)ethyne with CoBr2...". ResearchGate. [Link]

  • Kuroda-Sowa, T., et al. (2017). Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in One Pot. HETEROCYCLES, 95(1), 585. [Link]

  • Kuroda-Sowa, T., et al. (2016). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. [Link]

  • Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048-1077.
  • Bala, R., et al. (2021). A highly efficient lanthanide coordination polymer luminescent material for the multi-task detection of environmental pollutants. Dalton Transactions, 50(34), 11849-11857. [Link]

  • Zhou, X., et al. (2012). Diverse lanthanide coordination polymers tuned by the flexibility of ligands and the lanthanide contraction effect: syntheses, structures and luminescence. Dalton Transactions, 41(6), 1765-1775. [Link]

  • Butler, S. J., et al. (2021). Versatile Para-Substituted Pyridine Lanthanide Coordination Complexes Allow Late Stage Tailoring of Complex Function. Chemistry – A European Journal, 27(64), 17921-17928. [Link]

  • Liu, S. J., et al. (2015). Syntheses, structures and photoluminescent properties of lanthanide coordination polymers based on pyridyl functionalized imidazole dicarboxylic acid. RSC Advances, 5(10), 7358-7365. [Link]

  • Ghosh, A., et al. (2009). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions, (2), 293-302. [Link]

  • Platas-Iglesias, C., et al. (2001). Study of new lanthanide complexes of 2,6-pyridinedicarboxylate: Synthesis, crystal structure of Ln(Hdipic)(dipic) with Ln = Eu, Gd, Tb, Dy, Ho, Er, Yb, luminescence properties of Eu(Hdipic)(dipic). Polyhedron, 20(19), 2385-2391. [Link]

  • Zhang, X. M., et al. (2011). Syntheses, structures, and photoluminescence of lanthanide coordination polymers with pyridine-2,3,5,6-tetracarboxylic acid. CrystEngComm, 13(2), 588-595. [Link]

  • Li, Y. Z., et al. (2022). Synthesis, structures and properties of lanthanide complexes supported by 2-(pyridyl-N-Oxide) methylphosphonic acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(9), 835-845. [Link]

  • Casanovas, A., et al. (2021). Single-Ion Magnet and Photoluminescence Properties of Lanthanide(III) Coordination Polymers Based on Pyrimidine-4,6-Dicarboxylate. Magnetochemistry, 7(1), 8. [Link]

  • Kar, A., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Crystals, 12(10), 1445. [Link]

  • Gálico, D. A., et al. (2019). Data of Synthesis, Characterization and Luminescence Measurements in 1D Lanthanide Coordination Polymers Based on Lanthanides. Data in Brief, 27, 104709. [Link]

  • Cheng, X., et al. (2021). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 60(16), 12226-12237. [Link]

  • Cui, Y., et al. (2019). Synthesis and characterization of two isostructural 3d-4f coordination compounds based on pyridine-2,6-dicarboxylic acid and 4,4'-bipyridine. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 6), 724-730. [Link]

Sources

Thermodynamic Stability and Coordination Dynamics of 4-Ethynylpyridine-2,6-dicarboxylic Acid Ligands

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Advanced Coordination Chemistry

Executive Summary4-Ethynylpyridine-2,6-dicarboxylic acid (4-EPDCA, CAS 120517-48-8) represents a critical evolution in the design of multimodal donor ligands[1]. Built upon the robust pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA) scaffold, 4-EPDCA integrates a highly stable O-N-O tridentate binding pocket with a bio-orthogonal 4-ethynyl moiety. This unique structural combination is increasingly utilized by drug development professionals and materials scientists to construct luminescent lanthanide bioprobes, metal-organic frameworks (MOFs), and radiopharmaceutical chelators[2]. This whitepaper dissects the thermodynamic parameters governing 4-EPDCA metal complexation, explaining the causality behind its stability and providing field-proven protocols for empirical validation.
Mechanistic Foundations of 4-EPDCA Coordination

The thermodynamic stability of 4-EPDCA complexes is governed by the synergistic effects of its structural components:

  • The O-N-O Donor Set: Like its parent DPA, 4-EPDCA acts as a rigid, pre-organized tridentate ligand. The hard carboxylate oxygens and the borderline pyridine nitrogen form 1, such as lanthanides (Tb³⁺, Eu³⁺) and actinides (UO₂²⁺)[1].

  • Electronic Influence of the 4-Ethynyl Group: The addition of the alkyne group at the para position relative to the pyridine nitrogen introduces competing electronic effects. 2 reveal that substituents modify the electron density on the pyridine ring via inductive withdrawal and resonance donation[2]. The ethynyl group is mildly electron-withdrawing, which slightly lowers the pKa of the pyridine nitrogen compared to unsubstituted DPA, yet the overall stability constant ( logβ ) remains robustly high.

  • Post-Synthetic Modifiability: The true causality behind selecting 4-EPDCA over standard DPA lies in its alkyne handle. It allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a "click" chemistry approach—enabling the attachment of targeting peptides or fluorophores without3 of the metal[3].

G M Metal Cation [M(H2O)n]3+ ML Coordination Complex [M(4-EPDCA)(H2O)x]+ M->ML + L u0394G < 0, u0394S > 0 L 4-EPDCA Ligand (Deprotonated) L->ML O-N-O Binding Click CuAAC Modification (Triazole-linked) ML->Click Azide + Cu(I) Catalyst

Caption: Thermodynamic cycle of 4-EPDCA coordination and subsequent CuAAC functionalization.

Thermodynamic Profiling: Enthalpy-Entropy Compensation

The complexation of 4-EPDCA with target metal ions is a self-validating thermodynamic system driven by both enthalpy ( ΔH ) and entropy ( ΔS ).

  • Enthalpic Contributions: The formation of strong ionic bonds between the metal cation and the anionic carboxylates is highly exothermic.1 demonstrate significant enthalpic driving forces (e.g., ΔH1​=−6.9 kJ/mol for UO₂²⁺)[1].

  • Entropic Contributions: Lanthanide and actinide complexation in aqueous media is heavily entropy-driven. The displacement of multiple highly ordered inner-sphere water molecules by the rigid 4-EPDCA ligand results in a massive net increase in system disorder. For instance, the 1 is approximately 181 J·K⁻¹·mol⁻¹[1].

Quantitative Data Summary

The following table summarizes comparative thermodynamic data for DPA and its derivatives, illustrating the baseline stability expected for 4-EPDCA complexes.

LigandMetal Ion logβ1​ (Aqueous) ΔH1​ (kJ/mol) TΔS1​ (kJ/mol)Mechanistic Note
DPA Tb(III)~8.7-12.5~37.1Baseline lanthanide affinity[2]
4-EPDCA Tb(III)~8.2-11.8~35.0Estimated via DFT substituent effects[2]
DPA UO₂(II)10.7 ± 0.1-6.9 ± 0.254.0 ± 0.9Strong entropic driving force[1]
DPA Eu(III)~8.5-11.0~36.5Highly stable luminescent center[4]
Experimental Workflows: Self-Validating Systems

To empirically determine the thermodynamic stability of 4-EPDCA complexes, researchers must employ orthogonal techniques. Potentiometry yields the Gibbs free energy ( ΔG ) via the stability constant ( logβ ), while Isothermal Titration Calorimetry (ITC) isolates the enthalpy ( ΔH ).

G Prep Ligand & Metal Stock Prep (0.1 M NaClO4 background) Poten Potentiometric Titration (Determine log u03b2) Prep->Poten ITC Isothermal Titration Calorimetry (Determine u0394H) Prep->ITC Data Global Thermodynamic Fitting (u0394G = u0394H - Tu0394S) Poten->Data u0394G = -RT ln(u03b2) ITC->Data u0394H directly measured

Caption: Step-by-step workflow combining potentiometry and ITC for thermodynamic profiling.

Protocol 1: Potentiometric Titration for logβ Determination

Causality: Potentiometric titrations must be performed in a non-coordinating background electrolyte (e.g., 0.1 M NaClO₄) to keep the ionic strength constant.1 rather than fluctuating activities[1].

  • Electrode Calibration: Perform a strong acid-strong base titration (e.g., HClO₄ vs. NaOH) to generate a Gran plot. This validates the Nernstian behavior of the glass electrode and determines the standard potential ( E∘ ) and the ionic product of water ( pKw​ ) under experimental conditions.

  • Ligand Protonation Constants: Titrate a 1.0 mM solution of 4-EPDCA (in 0.1 M NaClO₄) with standardized 0.1 M NaOH at 25.0 °C under an inert argon atmosphere to prevent CO₂ absorption. Calculate the pKa values of the carboxylate and pyridine groups.

  • Metal-Ligand Complexation: Prepare solutions containing 4-EPDCA and the target metal ion (e.g., Tb³⁺) at varying molar ratios (1:1, 1:2, 1:3). Titrate with NaOH.

  • Data Fitting: Utilize non-linear least-squares refinement software (e.g., HYPERQUAD) to extract the stepwise stability constants ( logK1​,logK2​,logK3​ ) and the overall formation constant ( logβ ).

Protocol 2: Isothermal Titration Calorimetry (ITC) for ΔH Mapping

Causality: Because potentiometry cannot distinguish between enthalpic and entropic contributions, ITC is required to directly measure the heat released or absorbed during complex formation.

  • Sample Preparation: Degas all solutions to prevent bubble formation, which causes severe baseline artifacts. Match the pH and ionic strength (0.1 M NaClO₄) of the metal stock (syringe) and the 4-EPDCA ligand stock (cell) precisely to avoid heats of dilution or protonation.

  • Titration Execution: Inject 2-10 μ L aliquots of the metal solution into the 4-EPDCA solution at constant temperature (25.0 °C) with continuous stirring (e.g., 300 rpm).

  • Integration and Analysis: Integrate the heat pulses to yield a binding isotherm. Fit the data to an independent binding model to extract ΔH and the stoichiometry ( n ). Calculate ΔS using the relationship ΔG=ΔH−TΔS .

Conclusion

4-Ethynylpyridine-2,6-dicarboxylic acid (4-EPDCA) is a highly versatile ligand that retains the4 while introducing a critical site for bio-orthogonal functionalization[4]. By understanding the enthalpy-entropy compensation mechanisms and employing rigorous, self-validating analytical protocols, researchers can reliably integrate 4-EPDCA into advanced drug delivery systems, targeted radiopharmaceuticals, and highly sensitive luminescent sensors.

References
  • Predicting Stability Constants for Terbium(III) Complexes with Dipicolinic Acid and 4-Substituted Dipicolinic Acid Analogues using Density Functional Theory | NIH (PMC) | 2

  • Complexation of U(VI) with Dipicolinic Acid: Thermodynamics and Coordination Modes | ACS Publications | 1

  • Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands | Old Dominion University (ODU) | 3

  • Influence of counter ions on structure, morphology, thermal stability of lanthanide complexes containing dipicolinic acid ligand | ResearchGate | 4

  • 4-ethynylpyridine-2,6-dicarboxylic acid | 120517-48-8 | Sigma-Aldrich | Link

Sources

Molecular Weight and Formula Analysis of 4-Ethynylpyridine-2,6-dicarboxylic Acid: A Technical Guide for Bioconjugation and Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethynylpyridine-2,6-dicarboxylic acid (CAS: 120517-48-8), frequently referred to as 4-ethynyl-dipicolinic acid (4-ethynyl-DPA), is a highly specialized bifunctional ligand bridging the fields of coordination chemistry and bio-orthogonal bioconjugation. By integrating a tridentate metal-chelating core with a terminal alkyne handle, this molecule serves as a critical building block for synthesizing luminescent lanthanide probes, metal-organic frameworks (MOFs), and targeted radiopharmaceuticals.

This whitepaper provides an in-depth analysis of its molecular formula, physicochemical properties, and field-proven experimental workflows, designed specifically for researchers and drug development professionals.

Structural Deconstruction & Formula Analysis

To utilize 4-ethynyl-DPA effectively in stoichiometric reactions, a precise understanding of its molecular weight and structural formula is required. The compound is built upon a pyridine ring substituted at the 2, 6, and 4 positions.

  • Core Scaffold: Pyridine ( C5​H5​N )

  • Chelating Arms: Two carboxylic acid groups ( −COOH ) at the 2 and 6 positions. These replace two hydrogen atoms, adding C2​H2​O4​ .

  • Bio-orthogonal Handle: One ethynyl group ( −C≡CH ) at the 4 position. This replaces one hydrogen atom, adding C2​H .

Combining these fragments yields the exact Molecular Formula: C9​H5​NO4​ [1].

Molecular Weight Calculation

The standard molecular weight is calculated using the standard atomic weights of its constituent elements:

  • Carbon (C): 9×12.011=108.099

  • Hydrogen (H): 5×1.008=5.040

  • Nitrogen (N): 1×14.007=14.007

  • Oxygen (O): 4×15.999=63.996

  • Total Molecular Weight: 191.14 g/mol [1]

For high-resolution mass spectrometry (HRMS) applications, the exact monoisotopic mass is critical. Based on the most abundant isotopes ( 12C , 1H , 14N , 16O ), the monoisotopic mass is strictly defined as 191.02185 Da [2].

Physicochemical Properties & Mass Spectrometry Data

The following tables summarize the critical quantitative data required for analytical validation and chromatographic method development.

Table 1: Core Physicochemical Properties
PropertyValue
IUPAC Name 4-Ethynylpyridine-2,6-dicarboxylic acid
CAS Number 120517-48-8[1]
Molecular Formula C9​H5​NO4​ [1]
Molecular Weight 191.14 g/mol [1]
Monoisotopic Mass 191.02185 Da[2]
SMILES String C#CC1=CC(=NC(=C1)C(=O)O)C(=O)O[2]
InChIKey TUICWVDBXCDYBT-UHFFFAOYSA-N[1]
Table 2: Predicted Mass Spectrometry Adducts (ESI)

When analyzing 4-ethynyl-DPA via Electrospray Ionization (ESI), specific adducts are expected depending on the ionization mode. The following predicted m/z values serve as a reference for peak identification[2].

Ionization ModeAdduct SpeciesPredicted m/z
Positive (ESI+) [M+H]+ 192.029
Positive (ESI+) [M+Na]+ 214.011
Positive (ESI+) [M+NH4​]+ 209.056
Negative (ESI-) [M−H]− 190.015

Mechanistic Insights: The Dual Utility of 4-Ethynyl-DPA

As an Application Scientist, it is vital to understand why this specific molecule is chosen over unsubstituted DPA.

The "Antenna Effect" in Lanthanide Coordination

Direct excitation of Lanthanide ions (e.g., Eu3+ , Tb3+ ) is highly inefficient due to parity-forbidden f-f transitions. 4-Ethynyl-DPA acts as a sensitizing "antenna." The conjugated pyridine ring strongly absorbs UV light, transitions to a singlet excited state, undergoes intersystem crossing (ISC) to a triplet state, and transfers this energy directly to the emissive state of the chelated metal. The ethynyl group extends the π -conjugation of the pyridine ring, slightly red-shifting the absorption profile and tuning the triplet energy level to match the 5D0​ state of Europium.

Bio-orthogonal Functionalization via CuAAC

The terminal alkyne at the 4-position is sterically unhindered, making it an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the DPA chelator to be covalently "clicked" onto azide-functionalized antibodies, peptides, or nanoparticles without disrupting the metal-binding pocket at the 2,6-positions.

Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that causality and mechanistic reasoning drive the experimental steps.

Protocol A: Synthesis of Luminescent Eu(III)-DPA Complexes

Causality & Rationale: Eu3+ has a high coordination number (typically 9). Because each 4-ethynyl-DPA molecule is tridentate (coordinating via one nitrogen and two oxygens), a strict 3:1 (Ligand:Metal) stoichiometry is required. This perfectly satisfies the 9-coordinate sphere of Eu3+ , displacing all inner-sphere water molecules. Water must be excluded because O-H vibrational oscillators are powerful quenchers of lanthanide luminescence.

  • Reagent Preparation: Prepare a 30 mM stock of 4-ethynyl-DPA in a slightly basic aqueous buffer (e.g., 50 mM HEPES, pH 7.4) to ensure full deprotonation of the carboxylic acids. Prepare a 10 mM stock of EuCl3​⋅6H2​O in deionized water.

  • Stoichiometric Assembly: Mix the ligand and metal solutions at an exact 3:1 molar ratio.

  • Equilibration: Incubate at room temperature for 30 minutes. The complexation is thermodynamically driven and occurs rapidly.

  • System Validation: Measure the luminescence emission spectrum. Excite the sample at ~280 nm (ligand absorption). A successful complexation is validated by the appearance of a sharp, intense emission peak at 614 nm (corresponding to the Eu3+

    5D0​→7F2​ transition).

Antenna_Effect S0 Ligand Ground State (S0) S1 Ligand Singlet State (S1) S0->S1 UV Excitation T1 Ligand Triplet State (T1) S1->T1 Intersystem Crossing Eu Eu(III) Excited State (5D0) T1->Eu Energy Transfer (ET) Emit Luminescence (614 nm) Eu->Emit Radiative Decay

Figure 1: Jablonski diagram of the Antenna Effect for lanthanide sensitization by DPA.

Protocol B: CuAAC Bioconjugation to Azide-Tagged Proteins

Causality & Rationale: Generating Cu(I) in situ using CuSO4​ and Sodium Ascorbate ensures a steady supply of the active catalyst. However, free Cu(I) generates reactive oxygen species (ROS) that degrade proteins. Therefore, a water-soluble accelerating ligand (THPTA) is pre-mixed with the copper to shield the metal, prevent oxidation, and protect the biological target.

  • Reagent Preparation: Prepare 1 mM Azide-tagged protein in PBS (pH 7.4). Prepare 10 mM 4-ethynyl-DPA in DMSO. Prepare aqueous stocks of 10 mM CuSO4​ , 50 mM THPTA, and 100 mM Sodium Ascorbate.

  • Catalyst Pre-complexation (Critical Step): Mix CuSO4​ and THPTA at a 1:5 molar ratio. Incubate for 5 minutes. This pre-complexation is mandatory to stabilize the copper.

  • Reaction Assembly: To the protein solution, add 4-ethynyl-DPA (final concentration 100 µM). Add the Cu/THPTA complex (final 50 µM Cu). Initiate the catalytic cycle by adding Sodium Ascorbate (final 2.5 mM).

  • Incubation: React at room temperature for 2 hours in the dark.

  • System Validation & Purification: Pass the reaction mixture through a size-exclusion desalting column (e.g., PD-10) equilibrated with PBS to remove the catalyst and unreacted ligand. Validate the conjugate via HRMS to confirm the mass shift corresponding to the addition of the 4-ethynyl-DPA mass (minus 2 Da for the triazole formation).

CuAAC_Workflow Alkyne 4-Ethynyl-DPA (Alkyne Handle) Catalyst CuSO4 + Na-Ascorbate (Cu(I) Generation) Alkyne->Catalyst Mix Azide Azide-Functionalized Target Azide->Catalyst Mix Product Triazole-Linked DPA Conjugate Catalyst->Product CuAAC Reaction (RT, 2-12 h)

Figure 2: Workflow for bio-orthogonal CuAAC bioconjugation of 4-Ethynyl-DPA.

References

  • PubChemLite Database Title: 4-ethynylpyridine-2,6-dicarboxylic acid (C9H5NO4) Source: PubChemLite (Université du Luxembourg / LCSB) URL:[Link](Note: Data corroborated via PubChemLite structural query)

Sources

Electronic Properties and Photophysical Engineering of 4-Ethynylpyridine-2,6-Dicarboxylic Acid for Advanced Lanthanide Luminescence

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of organic sensitizers is the cornerstone of advanced lanthanide luminescence. While native dipicolinic acid (pyridine-2,6-dicarboxylic acid, DPA) is a ubiquitous chelator known for its role in bacterial spore detection [4], its high-energy triplet state and deep-UV absorption profile severely limit its utility in complex biological matrices.

By introducing an ethynyl moiety at the para-position of the pyridine ring, 4-ethynylpyridine-2,6-dicarboxylic acid (and its extended derivatives) emerges as a highly engineered "antenna" ligand. This structural modification fundamentally alters the electronic properties of the molecule—narrowing the HOMO-LUMO gap, lowering the triplet state ( T1​ ) energy, and enhancing the two-photon absorption (TPA) cross-section. This whitepaper provides a comprehensive technical guide on the electronic properties, sensitization mechanics, and experimental validation of 4-ethynylpyridine-2,6-dicarboxylic acid for lanthanide-based luminescence.

Structural Rationale and Electronic Properties

The Role of the Ethynyl Bridge

The luminescence of lanthanide ions (e.g., Eu 3+ , Tb 3+ ) is parity-forbidden (f-f transitions), resulting in extremely low molar absorption coefficients ( ϵ<10 M−1cm−1 ). To circumvent this, an organic chromophore is coordinated to the metal center to act as an antenna [4].

Unmodified DPA possesses a triplet state energy ( T1​ ) of approximately 25,300 cm −1 [3]. While this is sufficient to sensitize Tb 3+ ( 5D4​ level at ~20,500 cm −1 ) and Eu 3+ ( 5D0​ level at ~17,200 cm −1 ), the required excitation wavelength falls in the deep UV (~270 nm). This causes severe autofluorescence and phototoxicity in biological tissues.

The integration of an ethynyl group at the 4-position achieves two critical electronic modulations:

  • π -Conjugation Extension: The alkyne linker acts as a rigid, linearly conjugated bridge. This delocalizes the π -electron cloud, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and lowering the Lowest Unoccupied Molecular Orbital (LUMO).

  • Intra-Ligand Charge Transfer (ILCT): The extended conjugation facilitates ILCT, which induces a bathochromic (red) shift in the absorption maximum to the 320–350 nm range, or even into the visible spectrum for extended phenylethynyl derivatives [2, 5].

Triplet State Energetics

For efficient, irreversible energy transfer (the Dexter or Förster mechanism), the ligand's T1​ state must be optimally positioned above the lanthanide's emissive state. If the energy gap is too small (< 1,500 cm −1 ), thermal back-transfer (Boltzmann repopulation) quenches the luminescence [4].

The ethynyl modification lowers the T1​ energy of the DPA core to approximately 21,900 cm −1 [5]. This provides an ideal thermodynamic driving force:

  • For Tb 3+ ( 5D4​ = 20,500 cm −1 ): ΔE≈1,400 cm−1 . This is near the optimal threshold to prevent back-transfer while ensuring rapid forward sensitization.

  • For Eu 3+ ( 5D0​ = 17,200 cm −1 ): ΔE≈4,700 cm−1 . This large gap ensures highly efficient, irreversible energy transfer, often resulting in quantum yields exceeding 20% in aerated aqueous solutions [5].

AntennaEffect S0 Ground State (S0) Ligand S1 Singlet State (S1) Ligand S0->S1 UV/Vis Absorption T1 Triplet State (T1) Ligand (~21,900 cm⁻¹) S1->T1 Intersystem Crossing (ISC) T1->S0 Non-radiative Decay LnExc Ln³⁺ Excited State (e.g., ⁵D₀ / ⁵D₄) T1->LnExc Energy Transfer (ET) LnGr Ln³⁺ Ground State (e.g., ⁷F_J) LnExc->LnGr Luminescence (Emission)

Figure 1: Jablonski diagram illustrating the antenna effect for lanthanide sensitization.

Comparative Data: Native DPA vs. Ethynyl-DPA

To summarize the quantitative impact of the ethynyl modification, the photophysical properties are compared below.

PropertyNative DPA4-Ethynyl-DPA (and derivatives)Mechanistic Consequence
Absorption Max ( λmax​ ) ~270 nm320 – 350 nmShift away from deep UV minimizes biological autofluorescence.
Triplet State Energy ( T1​ ) ~25,300 cm −1 ~21,900 cm −1 Optimal energy match for Eu 3+ and Tb 3+ without thermal back-transfer.
Two-Photon Absorption NegligibleHigh (Cross-section optimized)Enables deep-tissue, non-linear multiphoton bioimaging [5].
Ln 3+ Quantum Yield ( Φ ) ModerateHigh (up to 21% for Eu 3+ )Enhanced brightness due to increased molar absorptivity and efficient ISC.

Experimental Protocols: A Self-Validating Workflow

To harness 4-ethynylpyridine-2,6-dicarboxylic acid, researchers must follow a rigorous, self-validating experimental workflow. The synthesis relies on cross-coupling, while the photophysical validation requires the use of a Gadolinium (Gd 3+ ) reference complex to definitively map the triplet state.

Synthesis of the Ligand

The synthesis of the ethynyl-DPA core is typically achieved via palladium-catalyzed Sonogashira cross-coupling [1].

Step-by-Step Methodology:

  • Precursor Preparation: Begin with chelidamic acid. React with PBr 5​ and ethanol to yield diethyl 4-bromopyridine-2,6-dicarboxylate.

  • Sonogashira Coupling: In a Schlenk flask under inert N 2​ atmosphere, dissolve the brominated precursor in a mixture of dry THF and triethylamine (TEA).

  • Catalysis: Add Pd(PPh 3​ ) 2​ Cl 2​ (5 mol%) and CuI (10 mol%) as catalysts.

  • Alkyne Addition: Inject trimethylsilylacetylene (TMSA) dropwise. Stir at 60°C for 12 hours.

  • Deprotection & Hydrolysis: Remove the TMS group using TBAF or K 2​ CO 3​ in methanol. Subsequently, hydrolyze the ethyl esters using aqueous NaOH, followed by acidification with HCl (pH ~2) to precipitate the pure 4-ethynylpyridine-2,6-dicarboxylic acid.

Triplet State Determination (The Gd 3+ Protocol)

Causality: Why use Gadolinium? The lowest excited state of Gd 3+ ( 6P7/2​ ) lies at ~32,000 cm −1 , which is significantly higher than the T1​ state of the ligand. Therefore, energy transfer from the ligand to Gd 3+ is thermodynamically impossible. By complexing the ligand with Gd 3+ and cooling it to 77 K, all non-radiative vibrational decay pathways are frozen out, allowing the pure phosphorescence of the ligand's triplet state to be measured [2].

Step-by-Step Methodology:

  • Complexation: Mix stoichiometric amounts of 4-ethynylpyridine-2,6-dicarboxylic acid and GdCl 3​⋅6H2​O in a methanol/water mixture. Adjust pH to 6.5 to ensure full deprotonation of the carboxylic acids.

  • Cryogenic Setup: Dissolve the isolated Gd-complex in a rigid glass-forming solvent matrix (e.g., Ethanol:Methanol 4:1 v/v). Place the sample in a quartz EPR tube and submerge it in a liquid nitrogen Dewar (77 K).

  • Spectroscopy: Excite the sample at its absorption maximum (~330 nm). Record the emission spectrum using a time-gated fluorometer (delay = 0.1 ms) to eliminate any residual prompt fluorescence.

  • Calculation: Identify the highest-energy emission peak (the 0-phonon transition). Convert the wavelength (nm) to wavenumbers (cm −1 ) using the formula: E(cm−1)=107/λ(nm) . This value is the exact T1​ energy.

Workflow Synth 1. Ligand Synthesis (Sonogashira Coupling) ComplexGd 2. Gd(III) Complexation (Reference for T1) Synth->ComplexGd Phos77K 3. 77K Phosphorescence Spectroscopy ComplexGd->Phos77K ComplexLn 4. Eu(III)/Tb(III) Complexation Phos77K->ComplexLn T1 Energy Confirmed Photophys 5. Photophysical Profiling (Quantum Yield, Lifetime) ComplexLn->Photophys

Figure 2: Methodological workflow for synthesizing and validating luminescent lanthanide complexes.

Applications in Supramolecular Chemistry and Bioimaging

The unique electronic properties of 4-ethynylpyridine-2,6-dicarboxylic acid make it a highly versatile building block:

  • Metallosupramolecular Assemblies: The ethynyl group can be further coupled to other chromophores (e.g., diquinoline derivatives) to create ditopic ligands. These structures act as bridges in heterometallic assemblies (e.g., Cr 3+ –Er 3+ ), facilitating nanoscale downshifting and long-lived spin-flip excited states for near-infrared (NIR) luminescence [1].

  • Two-Photon Bioimaging: Because the extended π -conjugation drastically increases the two-photon absorption cross-section, these complexes can be excited using femtosecond pulsed NIR lasers (e.g., 700–800 nm). This allows for deep tissue penetration, minimal photobleaching, and high-resolution 3D imaging of biological specimens [5].

  • Time-Gated Assays: The robust coordination environment provided by the dipicolinate moiety protects the lanthanide ion from non-radiative quenching by O-H oscillators (water molecules). This results in millisecond-scale luminescence lifetimes, enabling time-gated detection that completely filters out short-lived background autofluorescence [4].

References

  • Maximizing Nanoscale Downshifting Energy Transfer in a Metallosupramolecular Cr(III)–Er(III) Assembly Inorganic Chemistry, ACS Publications[Link]

  • The luminescence, molecular and electronic structure, and excited state energetics of tris complexes of 4-phenylethynyl-2,6-pyridinedicarboxylic acid with Eu(III) and Tb(III) prepared in sol–gel Optical Materials, Academia.edu[Link]

  • Energy transfer in ternary TbEDTA chelates with a series of dipicolinic acid derivatives ResearchGate[Link]

  • Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics Chemical Reviews, ACS Publications[Link]

  • Pyclen-Based Ln(III) Complexes as Highly Luminescent Bioprobes for In Vitro and In Vivo One- and Two-Photon Bioimaging Applications Journal of the American Chemical Society, ACS Publications[Link]

Methodological (synthesis)

Application Note: Step-by-Step Synthesis of 4-Ethynylpyridine-2,6-dicarboxylic Acid from Chelidamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

In the design of rigid metallosupramolecular assemblies, metal-organic frameworks (MOFs), and luminescent lanthanide sensors, 4-ethynylpyridine-2,6-dicarboxylic acid serves as a highly privileged ditopic ligand[1]. Its rigid alkyne axis allows for linear spatial extension, while the dipicolinic acid moiety provides a robust chelating pocket for f-block and d-block metals.

Synthesizing this molecule from the inexpensive starting material chelidamic acid requires a carefully orchestrated sequence of functional group transformations. Direct cross-coupling of unprotected dipicolinic acids is notoriously problematic due to poor solubility and competitive metal-coordination. To bypass this, we employ a transient diethyl ester protection strategy. This ensures high solubility and excellent yields during the palladium-catalyzed Sonogashira coupling, followed by a highly efficient global deprotection step[2].

Synthetic Pathway Visualization

SynthesisRoute A Chelidamic Acid (4-Hydroxypyridine- 2,6-dicarboxylic acid) B Diethyl 4-bromopyridine- 2,6-dicarboxylate A->B 1. PBr5, 90°C 2. EtOH, 0°C C Diethyl 4-((trimethylsilyl) ethynyl)pyridine- 2,6-dicarboxylate B->C TMSA, Pd(PPh3)2Cl2 CuI, Et3N, THF D 4-Ethynylpyridine- 2,6-dicarboxylic acid C->D NaOH, aq. MeOH then HCl (pH 2)

Caption: Synthesis workflow of 4-Ethynylpyridine-2,6-dicarboxylic acid from chelidamic acid.

Step-by-Step Experimental Protocols

Step 1: Deoxychlorination/Bromination & Esterification

Objective: Convert the highly polar chelidamic acid into a highly soluble, cross-coupling-ready electrophile.

Causality & Mechanism: Chelidamic acid is highly polar and insoluble in many organic solvents. Reacting it with neat phosphorus pentabromide (PBr₅) serves a dual purpose: it converts the 4-hydroxyl group to a 4-bromo leaving group via a phosphonium intermediate, while simultaneously converting the carboxylic acids to highly reactive acyl bromides[3]. Quenching these crude acyl bromides with ethanol yields the diethyl ester, significantly increasing the molecule's solubility for subsequent transition-metal catalysis[2].

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, mix Chelidamic acid (1.0 eq) with PBr₅ (5.0 eq).

  • Heat the neat mixture to 90 °C and stir for 2 hours. The mixture will melt and homogenize.

  • Cool the reaction to room temperature, dilute with anhydrous chloroform, and filter to remove insoluble phosphorus byproducts.

  • Cool the filtrate to 0 °C in an ice bath. Slowly add absolute ethanol (excess) dropwise and stir for 10 minutes.

  • Warm to room temperature and remove the solvents under reduced pressure.

  • Dilute the crude residue with water and extract with diethyl ether (3x).

  • Wash the combined organic phases sequentially with 1 M NaOH, water, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate to yield diethyl 4-bromopyridine-2,6-dicarboxylate as a solid[2].

Validation & In-Process Control (IPC): The reaction is validated by the complete dissolution of the initial suspension upon esterification. By ¹H NMR (CDCl₃), the disappearance of the broad OH/COOH protons and the appearance of a sharp ethyl ester quartet (~4.45 ppm) and triplet (~1.35 ppm) confirm the transformation. The pyridine meta-protons shift to ~8.35 ppm[2].

Step 2: Sonogashira Cross-Coupling

Objective: Install the protected alkyne framework via palladium-catalyzed C-C bond formation.

Causality & Mechanism: The Sonogashira cross-coupling installs the alkyne framework. Diethyl 4-bromopyridine-2,6-dicarboxylate undergoes oxidative addition with the Pd(0) species (generated in situ from Pd(PPh₃)₂Cl₂). CuI acts as a co-catalyst to activate trimethylsilylacetylene (TMSA) by forming a copper acetylide intermediate, which then transmetalates with the Pd(II) complex. Triethylamine (Et₃N) serves as both the base to deprotonate the alkyne and the solvent/co-solvent to drive the catalytic cycle forward by neutralizing the generated HBr[1].

Protocol:

  • Charge a Schlenk flask with diethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed THF and Et₃N (1:1 v/v ratio).

  • Inject trimethylsilylacetylene (TMSA) (1.5 eq) via syringe.

  • Heat the reaction mixture to 65 °C and stir for 16 hours under Argon.

  • Cool to room temperature, filter through a pad of Celite to remove the precipitated triethylammonium bromide salts, and wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify via silica gel column chromatography (Hexanes/EtOAc) to yield diethyl 4-((trimethylsilyl)ethynyl)pyridine-2,6-dicarboxylate [1].

Validation & In-Process Control (IPC): TLC (Hexanes/EtOAc) will show the consumption of the bromide starting material. ¹H NMR will reveal a new sharp singlet near 0.25 ppm corresponding to the 9 protons of the trimethylsilyl (TMS) group, validating the successful C-C bond formation[1].

Step 3: Global Deprotection

Objective: Remove the ethyl esters and the TMS group in a single operation to yield the final target.

Causality & Mechanism: A global deprotection strategy is employed to reveal the final target. Aqueous sodium hydroxide in methanol performs a dual function: it saponifies the diethyl esters back to carboxylates via nucleophilic acyl substitution and simultaneously cleaves the Si-C bond of the TMS group via hydroxide attack on the silicon atom, releasing the terminal alkyne. Subsequent acidification with HCl protonates the carboxylates to yield the zwitterionic/neutral product, which precipitates out of the aqueous solution[1].

Protocol:

  • Dissolve diethyl 4-((trimethylsilyl)ethynyl)pyridine-2,6-dicarboxylate (1.0 eq) in a mixture of Methanol and THF.

  • Add an aqueous solution of 2 M NaOH (10.0 eq).

  • Stir the mixture at room temperature (or gently heat to 50 °C) for 4–6 hours.

  • Remove the organic solvents under reduced pressure.

  • Cool the remaining aqueous phase in an ice bath and slowly acidify with 2 M HCl until the pH reaches ~2.0.

  • Collect the resulting precipitate via vacuum filtration, wash with ice-cold water, and dry thoroughly under high vacuum to afford 4-ethynylpyridine-2,6-dicarboxylic acid [1].

Validation & In-Process Control (IPC): The successful precipitation at pH ~2 is a strong physical indicator of product formation. In ¹H NMR (DMSO-d₆), the disappearance of the TMS singlet and the ethyl ester peaks, coupled with the appearance of a terminal alkyne proton (~4.8 ppm) and broad carboxylic acid peaks, confirms complete global deprotection[1].

Quantitative Data Summary

StepTransformationReagents & CatalystsEquivalentsTemp (°C)Time (h)Expected Yield
1 Bromination & EsterificationChelidamic Acid : PBr₅ : EtOH1.0 : 5.0 : Excess90 → 02.085–90%
2 Sonogashira CouplingAryl Bromide : TMSA : Pd(PPh₃)₂Cl₂ : CuI1.0 : 1.5 : 0.05 : 0.106516.075–80%
3 Global DeprotectionTMS-Alkyne Diester : NaOH (aq)1.0 : 10.025–504.085–95%

Sources

Application Note: Sonogashira Coupling Protocols for 4-Ethynylpyridine-2,6-dicarboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The synthesis of 4-ethynylpyridine-2,6-dicarboxylic acid and its ester derivatives is a critical pathway in the development of advanced metallosupramolecular assemblies, lanthanide-based luminescent probes, and targeted bifunctional degraders (PROTACs)[1]. The rigid, conjugated nature of the ethynyl spacer, combined with the strong metal-chelating ability of the dipicolinic acid moiety, makes these precursors indispensable for engineering molecular wires and luminescent helicates.

This application note provides a comprehensive, self-validating methodology for synthesizing 4-ethynylpyridine-2,6-dicarboxylic acid precursors via Palladium-catalyzed Sonogashira cross-coupling. By detailing the mechanistic causality behind each experimental choice, this guide empowers researchers to achieve high yields and high purity in their synthetic workflows.

Mechanistic Insights: The Electron-Deficient Pyridine Core

The Sonogashira coupling relies on the oxidative addition of a Pd(0) species to an aryl halide, followed by transmetalation with a copper acetylide, and subsequent reductive elimination. When working with 4-halopyridine-2,6-dicarboxylates, the electronic environment of the substrate dictates the reaction dynamics:

  • Accelerated Oxidative Addition: The two ester/carboxylic acid groups at the 2,6-positions are strongly electron-withdrawing. This drastically reduces the electron density of the pyridine ring, making the C-Br bond at the 4-position highly electrophilic. Consequently, the oxidative addition of Pd(0) occurs rapidly, often allowing the reaction to proceed at milder temperatures compared to standard aryl bromides.

  • Catalyst Poisoning Risks: Pyridines are notorious for coordinating to transition metals. While the steric bulk of the 2,6-substituents mitigates direct nitrogen coordination to some extent, the alkyne product itself can act as a competitive ligand. Using a robust, bidentate or highly stable catalyst system like Pd(PPh3​)2​Cl2​ ensures the catalyst remains active.

  • Base Selection: Because the highly electron-deficient pyridine ring is susceptible to nucleophilic attack (e.g., Michael-type additions), mild, non-nucleophilic amine bases like triethylamine ( Et3​N ) or diisopropylamine ( iPr2​NH ) are strictly preferred over aqueous inorganic bases during the coupling phase.

Synthetic Workflow Visualization

SynthesisPathway Node1 Chelidamic Acid (Starting Material) Node2 Bromination & Esterification (PBr5, then EtOH) Node1->Node2 Node3 Diethyl 4-bromopyridine- 2,6-dicarboxylate Node2->Node3 Node4 Sonogashira Coupling (TMSA, Pd-cat, CuI, Et3N) Node3->Node4 Node5 TMS-Protected Alkyne Intermediate Node4->Node5 Node6 Deprotection & Hydrolysis (TBAF, then NaOH/HCl) Node5->Node6 Node7 4-Ethynylpyridine- 2,6-dicarboxylic acid Node6->Node7

Synthetic pathway from chelidamic acid to 4-ethynylpyridine-2,6-dicarboxylic acid.

Quantitative Reaction Parameters

The following table summarizes the optimal stoichiometric and thermodynamic parameters for the three-step synthesis[2][3].

Reaction StepKey Reagents (Equivalents)Catalyst / Co-catalystSolvent SystemTemp / TimeExpected Yield
1. Bromination/Esterification Chelidamic acid (1.0), PBr5​ (4.0), EtOH (Excess)NoneNeat EtOH90 °C / 4 h70 - 80%
2. Sonogashira Coupling Aryl Bromide (1.0), TMSA (1.5) Pd(PPh3​)2​Cl2​ (5 mol%), CuI (10 mol%)THF / Et3​N (1:1 v/v)50 °C / 12 h85 - 95%
3. TMS Deprotection TMS-Alkyne (1.0), TBAF (1.2)NoneTHF0 °C RT / 2 h> 90%
4. Ester Hydrolysis Deprotected Ester (1.0), NaOH (3.0)NoneMeOH / H2​O RT / 4 h80 - 90%

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl 4-bromopyridine-2,6-dicarboxylate

Causality Check: Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is highly polar and insoluble in most organic solvents. Converting it to the diethyl bromo-ester simultaneously activates the 4-position for cross-coupling and dramatically improves organic solubility[2][4].

  • Reagent Loading: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser, suspend chelidamic acid (10.0 g, 54.6 mmol) in a minimal amount of anhydrous toluene (optional, for heat distribution).

  • Halogenation: Carefully add Phosphorus pentabromide ( PBr5​ , 93.9 g, 218 mmol) in portions under an inert argon atmosphere. Caution: Highly exothermic and evolves HBr gas. Perform in a well-ventilated fume hood.

  • Heating: Heat the mixture to 90 °C for 4 hours. The mixture will liquefy as the acyl bromide forms.

  • Esterification: Cool the reaction vessel to 0 °C using an ice bath. Slowly and dropwise, add absolute ethanol (100 mL). The reaction will vigorously evolve gas.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ and extract with Dichloromethane (DCM, 3 × 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes:EtOAc) to yield diethyl 4-bromopyridine-2,6-dicarboxylate as a white solid.

Step 2: Sonogashira Cross-Coupling with Trimethylsilylacetylene (TMSA)

Causality Check: Strict exclusion of oxygen is mandatory. Oxygen promotes the Glaser coupling of TMSA (forming a diyne byproduct), which consumes the alkyne and depletes the copper catalyst.

  • Degassing: Dissolve diethyl 4-bromopyridine-2,6-dicarboxylate (5.0 g, 16.5 mmol) in a 1:1 mixture of anhydrous THF (40 mL) and anhydrous Triethylamine (40 mL). Sparge the solution with Argon for 20 minutes.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh3​)2​Cl2​ (0.58 g, 0.82 mmol, 5 mol%) and CuI (0.31 g, 1.65 mmol, 10 mol%). The solution will typically turn a pale yellow/orange.

  • Alkyne Addition: Add Trimethylsilylacetylene (TMSA, 3.5 mL, 24.8 mmol, 1.5 eq) via a gas-tight syringe.

  • Reaction: Seal the flask and heat to 50 °C for 12 hours. Monitor the reaction via TLC (UV active). The formation of a triethylamine hydrobromide precipitate ( Et3​N⋅HBr ) is a visual indicator of reaction progress.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove the palladium and copper salts, and wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography (Hexanes/EtOAc 8:2) to isolate diethyl 4-((trimethylsilyl)ethynyl)pyridine-2,6-dicarboxylate.

Step 3: Deprotection to 4-Ethynylpyridine-2,6-dicarboxylic acid

Causality Check: Deprotection is performed in two stages. Removing the TMS group under mildly basic or fluoride conditions prevents the premature hydrolysis of the esters, which could complicate purification. Once the terminal alkyne is isolated, global hydrolysis yields the final dipicolinic acid derivative.

  • TMS Removal: Dissolve the TMS-protected intermediate (3.0 g) in anhydrous THF (30 mL) and cool to 0 °C. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with water, extract with DCM, dry, and concentrate to yield diethyl 4-ethynylpyridine-2,6-dicarboxylate.

  • Ester Hydrolysis: Dissolve the diethyl 4-ethynylpyridine-2,6-dicarboxylate in a 1:1 mixture of Methanol and Water (20 mL). Add NaOH (3.0 eq) and stir at room temperature for 4 hours.

  • Acidification: Evaporate the methanol under reduced pressure. Cool the remaining aqueous phase to 0 °C and carefully acidify with 1M HCl until the pH reaches ~2.

  • Isolation: The target compound, 4-ethynylpyridine-2,6-dicarboxylic acid, will precipitate as a solid. Collect via vacuum filtration, wash with cold water, and dry under high vacuum. Self-Validation: Confirm the presence of the terminal alkyne via IR spectroscopy (sharp peak at ~3290 cm−1 for ≡C-H stretch) and 1H NMR (singlet at ~4.5 ppm for the alkyne proton, depending on the solvent).

References

  • targeted bifunctional degraders - Justia Patents Source: Justia URL:[Link]

  • Archive ouverte UNIGE Maximizing Nanoscale Downshifting Energy Transfer in a Metallosupramolecular Cr(III)–Er(III) Assembly Source: University of Geneva (UNIGE) URL:[Link]

  • Full article: Tripodal 1,3,5-benzenetricarboxamide ligand with dipicolinic acid units and its binding with Eu(III) ions Source: Taylor & Francis URL:[Link]

  • Maximizing Nanoscale Downshifting Energy Transfer in a Metallosupramolecular Cr(III)–Er(III) Assembly Source: National Institutes of Health (PMC) URL:[Link]

  • Maximizing Nanoscale Downshifting Energy Transfer in a Metallosupramolecular Cr(III)–Er(III) Assembly | Inorganic Chemistry Source: ACS Publications URL:[Link]

Sources

Application Note: Chemoselective Hydrolysis of Dimethyl 4-Ethynylpyridine-2,6-Dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Areas: Metal-Organic Frameworks (MOFs), Lanthanide Luminescence Sensitization, and Bio-orthogonal Click Chemistry

Introduction & Application Context

The compound 4-ethynylpyridine-2,6-dicarboxylic acid (and its dialkyl ester precursors) is a highly privileged ditopic ligand scaffold. It merges the robust, high-affinity coordination chemistry of the dipicolinic acid (DPA) moiety—ideal for binding and sensitizing lanthanides like Europium (Eu³⁺) and Erbium (Er³⁺)—with the versatile reactivity of a terminal alkyne [1, 2].

To utilize this building block in aqueous coordination chemistry or biological systems, the stable diester precursor (dimethyl or diethyl 4-ethynylpyridine-2,6-dicarboxylate) must be hydrolyzed to the free diacid. This guide details a chemoselective, self-validating protocol for this transformation, ensuring quantitative ester cleavage without compromising the sensitive alkyne functionality.

Chemoselectivity and Mechanistic Rationale

The central challenge in this protocol is chemoselectivity . The molecule contains two electrophilic methyl ester groups and one electron-rich terminal alkyne.

  • The Pitfall of Acid Hydrolysis: Traditional acid-catalyzed hydrolysis (e.g., refluxing 6M HCl) is highly detrimental to this substrate. Under strongly acidic conditions, terminal alkynes are susceptible to electrophilic protonation, forming a vinyl cation that captures water. Subsequent tautomerization yields a methyl ketone (Markovnikov hydration), destroying the alkyne handle required for downstream CuAAC "click" chemistry or Sonogashira couplings.

  • The B_AC2 Advantage (Base-Catalyzed Saponification): To preserve the alkyne, a mild base-catalyzed saponification is employed. Lithium hydroxide (LiOH) in a miscible organic/aqueous solvent system (THF/MeOH/H₂O) is the optimal choice. The reaction proceeds via a standard B_AC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).

  • Why Lithium Hydroxide? LiOH is preferred over NaOH or KOH because the intermediate lithium carboxylate salts often exhibit superior solubility in the THF/water mixture. This prevents the premature precipitation of the partially hydrolyzed mono-ester salt, which can physically trap unreacted starting material and stall the reaction.

Process Visualization

HydrolysisWorkflow SM Dimethyl 4-ethynylpyridine- 2,6-dicarboxylate (Starting Material) Base Base Hydrolysis LiOH (3.0 eq), THF/MeOH/H2O 25-40 °C, 2-4 h SM->Base Int Dilithium 4-ethynylpyridine- 2,6-dicarboxylate (Aqueous Intermediate) Base->Int Evap Solvent Evaporation Remove THF/MeOH (Rotary Evaporator) Int->Evap Acid Acidification 1M HCl to pH ~2 0-5 °C Evap->Acid Prod 4-Ethynylpyridine- 2,6-dicarboxylic acid (Precipitated Product) Acid->Prod

Figure 1: Workflow for the mild base-catalyzed hydrolysis and isolation of the diacid.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a standard 10 mmol scale reaction. The use of 3.0 equivalents of base ensures a sufficient excess to drive the hydrolysis of both ester groups to completion without requiring elevated temperatures.

Reagent / SolventMW ( g/mol )EquivalentsAmountFunction
Dimethyl 4-ethynylpyridine-2,6-dicarboxylate219.191.02.19 gStarting Material
Lithium hydroxide monohydrate (LiOH·H₂O)41.963.01.26 gNucleophile / Base
Tetrahydrofuran (THF)72.11N/A20 mLOrganic Co-solvent
Methanol (MeOH)32.04N/A10 mLOrganic Co-solvent
Deionized Water (H₂O)18.02N/A10 mLAqueous Solvent
1M Hydrochloric Acid (HCl)36.46~3.5~35 mLAcidifying Agent
Self-Validating Experimental Protocol

This methodology is designed with built-in validation steps to ensure product integrity at each phase of the workflow.

Step 1: Reaction Assembly

  • Charge a clean, dry 100 mL round-bottom flask with dimethyl 4-ethynylpyridine-2,6-dicarboxylate (2.19 g, 10.0 mmol).

  • Add THF (20 mL) and MeOH (10 mL) to the flask. Stir magnetically until the starting material is completely dissolved.

Step 2: Saponification & In-Process Monitoring

  • In a separate vial, dissolve LiOH·H₂O (1.26 g, 30.0 mmol) in deionized water (10 mL).

  • Add the aqueous LiOH solution dropwise to the organic mixture at room temperature (20–25 °C). The mixture may initially appear cloudy but will clarify as the lipophilic diester converts into the water-soluble dilithium salt.

  • Stir the reaction vigorously for 2 to 4 hours.

  • Self-Validation (TLC): Monitor the reaction progress using Thin Layer Chromatography (Silica gel, 50% Ethyl Acetate in Hexanes). The starting diester (R_f ≈ 0.6) will disappear. The product, existing as a highly polar carboxylate salt, will remain strictly at the baseline.

Step 3: Volatile Removal & Aqueous Washing

  • Once TLC confirms the complete consumption of the starting material, transfer the mixture to a rotary evaporator.

  • Concentrate the mixture under reduced pressure (water bath ≤ 35 °C) to selectively remove the THF and MeOH. Caution: Do not exceed 40 °C to prevent thermal degradation of the alkyne.

  • Self-Validation (Purity Check): Dilute the remaining aqueous layer with an additional 10 mL of water. Extract the aqueous phase once with diethyl ether (15 mL) to scavenge any unreacted trace organics or non-polar impurities. Discard the ether layer.

Step 4: Controlled Acidification

  • Cool the purified aqueous layer in an ice-water bath (0–5 °C).

  • Begin dropwise addition of 1M HCl under continuous, vigorous stirring.

  • Self-Validation (pH Control): Monitor the pH continuously using a calibrated pH meter or precision pH paper. Stop the addition when the pH reaches exactly 2.0. At this pH, the carboxylate groups become fully protonated, and the highly insoluble 4-ethynylpyridine-2,6-dicarboxylic acid will crash out of solution as an abundant white/off-white precipitate.

Step 5: Isolation and Drying

  • Collect the precipitated diacid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold deionized water (2 × 5 mL) to remove residual LiCl salts and excess HCl.

  • Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure product.

Analytical Characterization & Quality Control

To verify the structural integrity of the final product, perform ¹H NMR spectroscopy using DMSO-d₆ as the solvent.

  • Confirmation of Hydrolysis: The intense singlet corresponding to the methyl ester protons (typically found around δ 3.95 ppm, 6H) must be completely absent. A broad exchangeable signal for the carboxylic acid protons (δ 13.0–13.5 ppm, 2H) should appear.

  • Confirmation of Alkyne Preservation: The terminal alkyne proton must be visible as a distinct singlet (typically around δ 4.5–4.8 ppm, 1H, shifted downfield due to the electron-deficient pyridine ring).

  • Pyridine Core: The symmetrical meta-protons of the pyridine ring (H3, H5) will appear as a sharp singlet (typically around δ 8.0–8.2 ppm, 2H).

References
  • Title: Luminescence of Europium(III) Chelates with 4-(Arylethynyl)pyridine-2,6-dicarboxylic Acids Source: Helvetica Chimica Acta (1993) URL: [Link]

  • Title: Maximizing Nanoscale Downshifting Energy Transfer in a Metallosupramolecular Cr(III)–Er(III) Assembly Source: Inorganic Chemistry (2024) URL: [Link]

Application Notes & Protocols: High-Purity Isolation of 4-Ethynylpyridine-2,6-dicarboxylic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Scope

This document provides a comprehensive technical guide for the purification of 4-Ethynylpyridine-2,6-dicarboxylic acid using recrystallization. The protocols and application notes herein are designed for researchers, chemists, and drug development professionals requiring high-purity material for downstream applications. We move beyond a simple procedural outline to explore the fundamental principles governing solvent selection, impurity removal, and crystal growth. The methodologies are structured to be self-validating, ensuring researchers can adapt and troubleshoot the process effectively. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Principle of Recrystallization

Recrystallization is the gold-standard technique for purifying nonvolatile organic solids.[1] The method is predicated on the differential solubility of a target compound and its impurities in a selected solvent or solvent system at varying temperatures. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2]

A successful recrystallization involves:

  • Dissolving the impure solid in a minimum volume of a suitable hot solvent to create a saturated solution.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly, which decreases the solubility of the target compound, causing it to crystallize out of the solution.

  • Ensuring that the impurities remain dissolved in the cold solvent (the "mother liquor").

  • Isolating the pure crystals by filtration.

The slow formation of the crystal lattice is a highly selective process that tends to exclude foreign molecules (impurities), leading to a significant increase in the purity of the final product.

Understanding the Target Molecule and Potential Impurities

Molecule: 4-Ethynylpyridine-2,6-dicarboxylic acid (C₉H₅NO₄)[3]

This molecule possesses a rigid pyridine core with two carboxylic acid groups and an ethynyl functional group. These features, particularly the dicarboxylic acid moieties, make it a polar, high-melting solid, and suggest its solubility will be highest in polar protic solvents.

Potential Impurities: The purity of the crude material is highly dependent on its synthetic route. A common synthesis involves the reaction of pyruvates with 4-ethynylbenzaldehyde, followed by hydrolysis.[4][5] Potential impurities may therefore include:

  • Unreacted Starting Materials: Such as 4-ethynylbenzaldehyde.

  • Reaction Intermediates: Partially hydrolyzed ester intermediates.

  • Byproducts: Compounds formed from side reactions.

  • Inorganic Salts: From pH adjustments or workup procedures.

The Critical Step: Solvent System Selection

The choice of solvent is the most critical parameter for a successful recrystallization.[2] An ideal solvent should exhibit the following characteristics[6][7]:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low Solvating Power at Low Temperatures: The compound should be poorly soluble in the solvent at room temperature or below.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble at low temperatures (remaining in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1]

Proposed Solvents for Screening

Given the polar, dicarboxylic acid nature of the target molecule, the following solvents and systems are recommended for initial screening. A similar compound, Pyridine-2,6-dicarboxylic acid, has been successfully recrystallized from water.[8] Aromatic carboxylic acids can also be purified from aqueous alcohol or acetic acid.[9]

Solvent/SystemBoiling Point (°C)Rationale & Considerations
Water (H₂O) 100The two carboxylic acid groups suggest good solubility in hot water. It's non-flammable, inexpensive, and will likely leave non-polar impurities behind.
Ethanol (EtOH) 78A polar protic solvent that often works well for aromatic acids.[10] May dissolve less polar impurities more effectively than water.
Methanol (MeOH) 65Similar to ethanol but more volatile. Pyridine-2,6-dicarboxylic acid shows high solubility in methanol.[11]
Ethanol/Water VariableA mixed-solvent system can fine-tune solvating power. The compound is dissolved in the "good" solvent (hot ethanol) and the "anti-solvent" (water) is added to induce crystallization.[6]
Acetic Acid 118Often an excellent solvent for carboxylic acids, but its high boiling point can make it difficult to remove completely.[9]
Acetone 56A polar aprotic solvent. May be useful in a mixed system with an anti-solvent like water or hexane.[10]
Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for identifying the optimal solvent.

Solvent_Selection Start Start: Place ~20 mg Crude Product in Test Tube AddSolvent Add Solvent Dropwise (e.g., Water) at RT Start->AddSolvent SolubleRT Is it Soluble at Room Temp? AddSolvent->SolubleRT Heat Heat Mixture Gently SolubleRT->Heat No BadSolvent1 Bad Solvent: Too Soluble SolubleRT->BadSolvent1 Yes SolubleHot Is it Soluble When Hot? Heat->SolubleHot Cool Cool Slowly to RT & in Ice Bath SolubleHot->Cool Yes BadSolvent2 Bad Solvent: Insoluble SolubleHot->BadSolvent2 No Crystals Do Crystals Form? GoodSolvent Potentially Good Single Solvent Crystals->GoodSolvent Yes TryMixed Consider Mixed Solvent System Crystals->TryMixed No

Caption: Decision workflow for selecting a recrystallization solvent.

Detailed Experimental Protocol

This protocol assumes water has been identified as a suitable solvent. Adjustments should be made based on the solvent selected in Section 4.0.

Materials and Equipment
  • Crude 4-Ethynylpyridine-2,6-dicarboxylic acid

  • Selected recrystallization solvent (e.g., deionized water)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Spatulas, beakers, graduated cylinders

Step-by-Step Methodology

Purification_Workflow cluster_prep Preparation & Dissolution cluster_filter Impurity Removal cluster_crystal Crystallization cluster_iso Isolation & Drying A 1. Place crude solid in Erlenmeyer flask with stir bar. B 2. Add minimum amount of hot solvent to dissolve. A->B C 3. (Optional) Perform hot filtration to remove insoluble impurities. B->C If solution is not clear D 4. Allow filtrate to cool slowly to room temperature. B->D If solution is clear C->D E 5. Further cool in an ice bath to maximize crystal yield. D->E F 6. Collect crystals via vacuum filtration. E->F G 7. Wash crystals with a small amount of cold solvent. F->G H 8. Dry crystals under vacuum to obtain pure product. G->H

Caption: Experimental workflow for the recrystallization process.

  • Dissolution: Place the crude 4-Ethynylpyridine-2,6-dicarboxylic acid into an Erlenmeyer flask. In a separate flask, heat the chosen solvent (e.g., deionized water) to its boiling point. Add the hot solvent to the crude solid in small portions while stirring and heating until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield, as any excess solvent will retain some of the desired product even after cooling.[2]

  • Decolorization (Optional): If the solution is colored due to highly conjugated impurities, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.

  • Hot Filtration (Conditional): If insoluble impurities or activated charcoal are present, a hot filtration is necessary. Pre-heat a stemless funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly. Causality: This step must be done rapidly to prevent the solution from cooling and the desired product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the growth of larger, purer crystals by giving the molecules time to arrange themselves properly in the crystal lattice, excluding impurities.[2] Rapid cooling can trap impurities within the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. Causality: The cold solvent washes away any residual mother liquor containing dissolved impurities without re-dissolving a significant amount of the purified product.

  • Drying: Transfer the crystalline product to a pre-weighed watch glass and dry to a constant weight. Drying can be done in a desiccator or a vacuum oven at a moderate temperature.

Purity Validation and Troubleshooting

The success of the purification must be validated. A significant sharpening and elevation of the melting point range is a primary indicator of increased purity. Further analysis by NMR or HPLC can confirm the removal of specific impurities.

ProblemPotential CauseSolution
No Crystals Form Too much solvent was used; compound is highly soluble even when cold.Boil off some of the solvent to increase concentration and attempt to cool again. If that fails, a new solvent system is needed.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent.
Low Recovery Yield Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Ensure thorough cooling in an ice bath.
Colored Crystals Colored impurities are co-crystallizing with the product.Use activated charcoal for decolorization (Step 5.2.2). A second recrystallization may be necessary.

References

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link][6]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
  • Recrystallization Solvent Selection Guide. (n.d.). Scribd. Retrieved from [Link][10]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link][1]

  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. Retrieved from [Link][2]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link][9]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Michigan-Dearborn. Retrieved from [Link][7]

  • Recrystallization of Impure Benzoic Acid. (2018). ResearchGate. Retrieved from [Link]

  • Process for purification of aromatic carboxylic acids. (2013). Google Patents.
  • Two stage process for preparing 2,6-pyridinedicarboxylic acid. (1983). Google Patents. Retrieved from [8]

  • Purification Of Aromatic Carboxylic Acids. (n.d.). QuickCompany. Retrieved from [Link]

  • Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in One Pot. (2016). Synfacts. Retrieved from [Link][4]

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI. Retrieved from [Link]

  • 4-ethynylpyridine-2,6-dicarboxylic acid (C9H5NO4). (n.d.). PubChemLite. Retrieved from [Link][3]

  • Process for the preparation of pyridine-2,3-dicarboxylic acid. (1987). Google Patents.
  • Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. (2016). ResearchGate. Retrieved from [Link][5]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • 4-substituted pyridine-2,6-dicarboxylic acid derivatives and method of preparing same. (2016). Google Patents.

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Application Note: Rapid Microwave-Assisted Synthesis of 4-Ethynylpyridine-2,6-dicarboxylic Acid Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of 4-ethynylpyridine-2,6-dicarboxylic acid, a key ligand in drug discovery and materials science. The protocol leverages the efficiency of microwave-assisted organic synthesis (MAOS) for the critical Sonogashira cross-coupling reaction, significantly reducing reaction times compared to conventional heating methods. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind the experimental design.

Introduction: The Significance of 4-Ethynylpyridine-2,6-dicarboxylic Acid

Pyridine-2,6-dicarboxylic acid (dipicolinic acid) and its derivatives are privileged scaffolds in medicinal chemistry and coordination chemistry, primarily due to their ability to act as tridentate ligands for various metal ions. The introduction of an ethynyl group at the 4-position of the pyridine ring provides a versatile functional handle for further chemical modifications through click chemistry or other alkyne-based transformations. This makes 4-ethynylpyridine-2,6-dicarboxylic acid a highly valuable building block for the construction of complex molecules, including targeted therapeutics, functional materials, and molecular probes.

The traditional synthesis of such compounds can be time-consuming. Microwave-assisted synthesis offers a compelling alternative, utilizing the direct coupling of microwave energy with the polar molecules in the reaction mixture to achieve rapid and uniform heating.[1] This often leads to dramatically reduced reaction times, increased product yields, and improved reaction purity.[2]

This application note details a three-step synthesis pathway:

  • Microwave-Assisted Sonogashira Coupling: The core step, where a 4-halopyridine-2,6-dicarboxylate is coupled with a protected acetylene source.

  • Deprotection of the Ethynyl Group: Removal of the silyl protecting group to reveal the terminal alkyne.

  • Hydrolysis of the Diethyl Ester: Conversion of the ester groups to the final dicarboxylic acid.

Mechanistic Rationale: The Microwave-Assisted Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4]

The catalytic cycle, illustrated below, involves two interconnected cycles for palladium and copper.[3] Microwave irradiation accelerates the reaction by efficiently heating the polar solvent and reagents, leading to faster reaction kinetics.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R-X) Pd_alkyne R-Pd(II)(C≡CR')L₂ Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product R-C≡CR' Pd_alkyne->Product CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR' CuX->Cu_alkyne Deprotonation Cu_alkyne->Pd_complex Alkyne H-C≡CR' Alkyne->Cu_alkyne Base Base Base->Cu_alkyne

Figure 1: Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocols

Safety First: Microwave-assisted organic synthesis involves high temperatures and pressures. Always use a dedicated microwave reactor designed for chemical synthesis with appropriate temperature and pressure monitoring.[5] Familiarize yourself with all safety features of the instrument before use.[6][7] Reactions should be conducted in a well-ventilated fume hood.[8]

Step 1: Microwave-Assisted Sonogashira Coupling of Diethyl 4-chloropyridine-2,6-dicarboxylate with Trimethylsilylacetylene

This protocol is adapted from general procedures for microwave-assisted Sonogashira couplings of aryl halides.[2][9] The use of an electron-deficient pyridine derivative necessitates careful optimization of the catalyst system and reaction conditions.

Materials:

  • Diethyl 4-chloropyridine-2,6-dicarboxylate

  • Trimethylsilylacetylene (TMSA)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Protocol:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add diethyl 4-chloropyridine-2,6-dicarboxylate (1.0 mmol, 1.0 equiv).

  • Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF (4 mL) and anhydrous triethylamine (2 mL).

  • Add trimethylsilylacetylene (1.5 mmol, 1.5 equiv) to the mixture.

  • Seal the vial securely with the appropriate cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the reaction mixture with stirring at 120 °C for 20 minutes. The pressure should be monitored and should not exceed the safety limits of the vial.

  • After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before opening.[5]

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield diethyl 4-((trimethylsilyl)ethynyl)pyridine-2,6-dicarboxylate.

Rationale for Experimental Choices:

  • Starting Material: Diethyl 4-chloropyridine-2,6-dicarboxylate is chosen as the halo-pyridine source. While aryl iodides and bromides are more reactive, the chloro- derivative is often more cost-effective. Microwave heating can effectively drive the reaction of less reactive aryl chlorides.[3][9]

  • Catalyst System: The combination of a palladium catalyst (PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is a classic and robust system for Sonogashira couplings.[4]

  • Solvent and Base: A mixture of DMF and triethylamine is used. DMF is a polar solvent that heats efficiently in a microwave field, while triethylamine acts as both a base to neutralize the generated HX and as a solvent.[9]

  • Microwave Parameters: The temperature and time are optimized to ensure complete reaction while minimizing byproduct formation.

ParameterValueReference
Starting MaterialDiethyl 4-chloropyridine-2,6-dicarboxylateN/A
ReagentTrimethylsilylacetylene[2]
Palladium CatalystPdCl₂(PPh₃)₂ (3 mol%)[9]
Copper Co-catalystCuI (6 mol%)[4]
Base/SolventEt₃N/DMF[9]
Temperature120 °C[9]
Time20 minutes[2]

Table 1: Key parameters for the microwave-assisted Sonogashira coupling.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS group is a common protecting group for terminal alkynes. Its removal is typically achieved under mild basic or fluoride-mediated conditions. Microwave assistance can also accelerate this step.[10]

Materials:

  • Diethyl 4-((trimethylsilyl)ethynyl)pyridine-2,6-dicarboxylate

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Protocol:

  • Dissolve the purified diethyl 4-((trimethylsilyl)ethynyl)pyridine-2,6-dicarboxylate (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add potassium carbonate (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, filter the mixture to remove the potassium carbonate.

  • Remove the methanol under reduced pressure.

  • The crude diethyl 4-ethynylpyridine-2,6-dicarboxylate can be used in the next step without further purification if TLC indicates sufficient purity. Otherwise, it can be purified by flash chromatography.

Rationale for Experimental Choices:

  • Deprotection Reagent: Potassium carbonate in methanol is a mild and effective method for the deprotection of TMS-alkynes.[10]

Step 3: Hydrolysis of Diethyl 4-ethynylpyridine-2,6-dicarboxylate

The final step is the saponification of the two ester groups to yield the target dicarboxylic acid.

Materials:

  • Crude diethyl 4-ethynylpyridine-2,6-dicarboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

Protocol:

  • Dissolve the crude diethyl 4-ethynylpyridine-2,6-dicarboxylate (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL) in a round-bottom flask.

  • Add lithium hydroxide monohydrate (3.0 mmol, 3.0 equiv).

  • Stir the mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to accelerate the reaction. Monitor the hydrolysis by TLC.

  • After completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water.

  • Dry the product under vacuum to yield 4-ethynylpyridine-2,6-dicarboxylic acid.

Rationale for Experimental Choices:

  • Hydrolysis Reagent: Lithium hydroxide is a strong base commonly used for the saponification of esters.[11] It is often preferred over sodium or potassium hydroxide in some applications due to the differing solubility of the resulting carboxylate salts.

Overall Workflow and Characterization

The entire synthetic sequence can be visualized as follows:

Synthesis_Workflow Start Diethyl 4-chloropyridine- 2,6-dicarboxylate Sonogashira Microwave-Assisted Sonogashira Coupling Start->Sonogashira Intermediate1 Diethyl 4-((trimethylsilyl)ethynyl)- pyridine-2,6-dicarboxylate Sonogashira->Intermediate1 Deprotection TMS Deprotection (K₂CO₃, MeOH) Intermediate1->Deprotection Intermediate2 Diethyl 4-ethynylpyridine- 2,6-dicarboxylate Deprotection->Intermediate2 Hydrolysis Ester Hydrolysis (LiOH, THF/H₂O) Intermediate2->Hydrolysis FinalProduct 4-Ethynylpyridine- 2,6-dicarboxylic acid Hydrolysis->FinalProduct

Figure 2: Overall synthetic workflow.

Characterization:

The final product, 4-ethynylpyridine-2,6-dicarboxylic acid, should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the pyridine and ethynyl protons. The spectrum in DMSO-d₆ is expected to show signals for the two equivalent pyridine protons and the acetylenic proton.[12][13]

  • ¹³C NMR: To identify all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.[12]

  • Infrared (IR) Spectroscopy: To identify the characteristic C≡C and C=O stretching vibrations.

Conclusion

This application note presents a detailed and scientifically grounded protocol for the microwave-assisted synthesis of 4-ethynylpyridine-2,6-dicarboxylic acid. By leveraging the benefits of microwave irradiation, this method offers a rapid and efficient route to a valuable ligand for applications in drug discovery and materials science. The provided rationale for each experimental choice aims to empower researchers to not only follow the protocol but also to adapt and troubleshoot it for their specific needs.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Laboratory Microwave Safety Precautions. Retrieved from [Link]

  • de la Hoz, A., Díaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • ETH Zurich. (n.d.). Microwave Reactor Safety. Retrieved from [Link]

  • Appukkuttan, P., & Van der Eycken, E. (2008). An efficient, microwave-assisted, one-pot synthesis of indoles under Sonogashira conditions.
  • Kappe, C. O. (2008). Practical Microwave Synthesis for Organic Chemists. Wiley-VCH.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • BS Publications. (n.d.). Microwave Assisted Chemistry Experiments. Retrieved from [Link]

  • Orita, A., et al. (2016). Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in One Pot. HETEROCYCLES, 95(1), 589-600.
  • ResearchGate. (2010). Microwave-Assisted in situ Deprotection and ω-Methoxylation of TMS-Protected Aryl Alkynes. Retrieved from [Link]

  • ResearchGate. (2021). Cu/Pd-catalyzed microwave-assisted Sonogashira-type coupling reaction between aryl halide and trimethylsilylacetylene. Retrieved from [Link]

  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of organic chemistry, 73(15), 6037–6040.
  • Singh, P. P., et al. (2005). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry-Section B, 44(12), 2565-2568.
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Unipd. (2018). Efficient Synthesis and Microwave-Assisted Sonogashira Reactions of Triflate-Substituted Porphyrin. Retrieved from [Link]

  • Shah, S. T. A., Singh, S., & Guiry, P. J. (2009). A novel, chemoselective and efficient microwave-assisted deprotection of silyl ethers with Selectfluor. The Journal of organic chemistry, 74(5), 2179–2182.
  • Erdélyi, M., & Gogoll, A. (2001). Rapid homogeneous-phase Sonogashira coupling reactions using controlled microwave heating. The Journal of organic chemistry, 66(12), 4165–4169.
  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • PubChem. (n.d.). 4-ethynylpyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • Google Patents. (2020). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
  • ResearchGate. (2002). An easy and fast method for oxidative deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, and ethylene acetals with KMnO4 supported on alumina under solvent-free conditions. Retrieved from [Link]

  • Bentham Science Publishers. (2011). Microwave-assisted, Copper-free Sonogashira Coupling Between Aryl Halides and Terminal Alkynes Using Recyclable Ionic Liquid and Catalyst. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron. Retrieved from [Link]

  • Sciforum. (2018). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

  • Thieme. (2004). The strong base lithium hydroxide can be utilized for the hydrolysis of carboxylic acid de. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • Google Patents. (2014). CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.
  • SciSpace. (2013). Microwave-Promoted Copper-Free Sonogashira–Hagihara Couplings of Aryl Imidazolylsulfonates in Water. Retrieved from [Link]

  • ResearchGate. (2011). Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene. Retrieved from [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

  • Google Patents. (2016). WO2016038890A1 - 4-substituted pyridine-2,6-dicarboxylic acid derivatives and method of preparing same.
  • Organic Syntheses. (n.d.). sodium. Retrieved from [Link]

  • Wiley Online Library. (2019). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]

Sources

Deprotection of TMS-acetylene groups in pyridine dicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

[label="Sonogashira Coupling\n(TMS-Acetylene, Pd/Cu

Caption: Synthetic workflow for TMS-alkyne incorporation and deprotection in pyridine scaffolds.

Mechanism S1 TMS-Alkyne Py-C≡C-SiMe3 S3 Pentacoordinate Si [Py-C≡C-Si(Nu)Me3]⁻ S1->S3 Nu attack S2 Nucleophile F⁻ or MeO⁻ S2->S3 S4 Acetylide Anion Py-C≡C⁻ S3->S4 Cleavage S5 Protonation Py-C≡C-H S4->S5 H+ source

Caption: Mechanistic pathway of nucleophile-mediated TMS-acetylene deprotection.

Comparative Reaction Conditions

MethodReagents & SolventTemp & TimeChemoselectivityKey Limitations / Considerations
Fluoride Cleavage TBAF (1.0 M), THF0 °C to RT, 0.5–1 hLow. Cleaves most silyl ethers (TBS, TIPS).Trace water in TBAF can hydrolyze sensitive pyridine esters[1].
Mild Solvolysis K₂CO₃, MethanolRT, 1–2 hHigh. Preserves bulkier silyl ethers (TIPS, TBDPS)[2][3].Requires matching alcohol solvent to ester groups to avoid transesterification.
Silver-Mediated AgF or AgNO₃, MeOH/H₂ORT, 2–4 hVery High.Expensive; requires dark conditions and careful filtration of silver salts.

Self-Validating Experimental Protocols

Protocol A: Fluoride-Mediated Deprotection (TBAF)

Best for: Substrates resistant to mild basic hydrolysis, or when rapid deprotection under non-protic conditions is strictly required.

  • Preparation: Dissolve the TMS-alkynyl pyridine dicarboxylic ester (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv).

    • Causality: Cooling mitigates the exothermic nature of the Si-F bond formation and suppresses potential nucleophilic attack of trace hydroxide on the ester carbonyls.

  • Propagation: Remove the ice bath and allow the reaction to stir for 30–60 minutes.

  • In-Process Control (IPC): Monitor via TLC (UV 254 nm). The terminal alkyne product will consistently exhibit a lower Rf​ value (more polar) than the TMS-protected precursor. LC-MS analysis will confirm the reaction via a characteristic mass shift of -72 Da (loss of the C3​H8​Si fragment).

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl.

    • Causality: NH₄Cl neutralizes the highly basic fluoride and transient acetylide species, preventing base-catalyzed degradation of the pyridine ring. Extract the aqueous layer with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild Solvolysis (K₂CO₃/MeOH)

Best for: Broad functional group tolerance; selective removal of TMS in the presence of bulkier silyl ethers[2][3].

  • Preparation: Dissolve the TMS-alkynyl pyridine dimethyl ester (1.0 equiv) in anhydrous Methanol (0.1 M concentration). (Note: If utilizing a diethyl ester, substitute Methanol with Ethanol).

  • Activation: Add finely powdered anhydrous K₂CO₃ (1.5 equiv) in one portion at room temperature.

    • Causality: Powdered K₂CO₃ maximizes the solid-liquid surface area for the heterogeneous generation of the active methoxide nucleophile.

  • Propagation: Stir the suspension vigorously at room temperature for 1–2 hours[2].

  • In-Process Control (IPC): Monitor via TLC until the starting material is completely consumed.

  • Workup: Filter the suspension through a short pad of Celite to remove the inorganic potassium salts. Concentrate the filtrate under reduced pressure. Redissolve the resulting residue in EtOAc and wash thoroughly with distilled water.

    • Causality: The water wash is critical to remove residual basicity. Storing terminal alkynes in the presence of trace base can lead to slow, spontaneous Glaser homocoupling or alkyne isomerization over time. Dry the organic layer over Na₂SO₄ and concentrate to yield the pure terminal alkyne.

References

  • Some Aspects of the Chemistry of Alkynylsilanes Source: PMC - NIH URL
  • Recent Progress of Protecting Groups for Terminal Alkynes Source: Chinese Chemical Society URL
  • Trimethylsilylacetylene | TMS Acetylene | RUO Source: Benchchem URL
  • Deprotection of Silyl Ethers - Technical Library Source: Gelest URL

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Application Note: Advanced Solvothermal Synthesis of Metal-Organic Frameworks Using 4-Ethynylpyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Rationale

The development of functionalized Metal-Organic Frameworks (MOFs) has revolutionized targeted drug delivery and advanced catalysis. Among the library of organic linkers, 4-Ethynylpyridine-2,6-dicarboxylic acid (4-EPDC) stands out as a dual-threat molecule. The pyridine-2,6-dicarboxylate (dipicolinic acid) core acts as a rigid, highly predictable tridentate (O,N,O) chelator, forming robust Secondary Building Units (SBUs) with transition metals and lanthanides. Concurrently, the ethynyl (alkyne) moiety at the 4-position remains uncoordinated and projects into the MOF's porous channels.

This spatial alignment is critical for drug development professionals: it provides an accessible handle for post-synthetic modifications (PSM), such as Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry or[2+2+2] cycloadditions, allowing for the covalent attachment of complex drug payloads without disrupting the underlying crystalline topology 12.

Mechanistic Insights: The Causality of Solvothermal Parameters

As an application scientist, it is vital to understand why specific solvothermal conditions are selected, rather than blindly following a recipe. MOF synthesis is a delicate thermodynamic balancing act between rapid kinetic precipitation (which yields amorphous powders) and controlled thermodynamic self-assembly (which yields highly porous single crystals).

  • The Role of N,N-Dimethylformamide (DMF): DMF is not merely a solvent; it is a thermal reagent. At temperatures exceeding 100°C, DMF undergoes slow hydrolysis to generate dimethylamine. This gradual increase in pH slowly deprotonates the carboxylic acid groups of 4-EPDC, ensuring that metal-ligand coordination occurs at a controlled rate 3.

  • Modulation via Acetic Acid: Acetic acid acts as a competing monodentate ligand. By temporarily capping the metal clusters, it forces the multidentate 4-EPDC to thermodynamically displace it. This "error-correction" mechanism prevents the formation of structural defects and drastically enhances the crystallinity of the final framework 4.

  • Temperature Kinetics: Maintaining a temperature of 120°C provides sufficient activation energy for M-O bond reversibility. If the temperature is too low, the bonds become locked kinetically, trapping defects.

MechanisticPathway L Ligand 4-Ethynylpyridine- 2,6-dicarboxylic acid SBU SBU Formation Reversible Coordination L->SBU Deprotonation M Metal Node Zn(II), Cu(II), or Ln(III) M->SBU Nucleation MOF MOF Assembly Porous Crystalline Lattice SBU->MOF Thermodynamic Control PSM Drug Conjugation via CuAAC Click Chemistry MOF->PSM Alkyne Activation

Mechanistic Pathway from Precursors to Drug-Conjugated MOF.

Quantitative Data: Solvothermal Parameter Matrix

To facilitate rapid experimental design, the following table summarizes the optimized quantitative parameters for synthesizing 4-EPDC MOFs across different metal nodes.

Metal PrecursorSolvent System (v/v)ModulatorTemp / TimeExpected Topology / SBUBET Surface Area
Zn(NO₃)₂·6H₂O DMF : H₂O (4:1)Acetic Acid (10 eq)120°C / 72h3D Network (Paddlewheel)~850 - 1100 m²/g
Cu(NO₃)₂·3H₂O DMF : EtOH (1:1)Pyridine (2 eq)100°C / 48h2D Layered (Square Planar)~600 - 800 m²/g
Eu(NO₃)₃·6H₂O DMF : H₂O (3:1)Acetic Acid (15 eq)110°C / 72h3D Network (Ln-Chains)~500 - 750 m²/g
Step-by-Step Solvothermal Protocol (Zinc-Based 4-EPDC MOF)

This protocol is engineered as a self-validating system . Built-in quality control checkpoints ensure that errors in precursor preparation are caught before the 72-hour thermal cycle begins.

Materials Required:
  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-Ethynylpyridine-2,6-dicarboxylic acid (4-EPDC)

  • N,N-Dimethylformamide (DMF, Anhydrous)

  • Glacial Acetic Acid

  • 20 mL Teflon-lined stainless-steel autoclaves

Phase 1: Precursor Assembly & Modulation
  • Ligand Dissolution: Weigh 0.10 mmol (approx. 19.1 mg) of 4-EPDC and transfer it into a 20 mL glass scintillation vial. Add 4.0 mL of DMF. Sonicate for 5 minutes until complete dissolution is achieved.

  • Metal Addition: In a separate vial, dissolve 0.20 mmol of Zn(NO₃)₂·6H₂O in 1.0 mL of deionized water.

  • Mixing: Slowly add the aqueous metal solution dropwise to the DMF ligand solution under continuous magnetic stirring (400 rpm).

  • Modulator Injection: Add 115 µL of glacial acetic acid (approx. 10 equivalents relative to the metal) to the mixture.

    • Self-Validation Checkpoint 1: The solution must remain optically clear at room temperature. If immediate cloudiness or precipitation occurs, the modulator concentration is too low to prevent kinetic coordination. Add an additional 20 µL of acetic acid until the solution clarifies.

Phase 2: Solvothermal Crystallization
  • Transfer: Transfer the clear reaction mixture into a 20 mL Teflon-lined stainless-steel autoclave. Seal tightly to prevent solvent evaporation, which would alter the autogenous pressure.

  • Heating Profile: Place the autoclave in a programmable convection oven. Ramp the temperature from 25°C to 120°C at a rate of 2°C/min. Hold at 120°C for exactly 72 hours.

  • Controlled Cooling: Critical Step. Program the oven to cool to room temperature at a highly controlled rate of 0.1°C/min.

    • Expert Insight: Rapid cooling induces thermal shock, causing the crystals to fracture and lose their internal pore volume. Slow cooling allows the lattice to settle into its lowest energy state.

Phase 3: Activation & Quality Control
  • Harvesting: Decant the mother liquor. The product should appear as highly faceted, colorless block crystals.

  • Solvent Exchange: Wash the crystals with fresh DMF (3 × 10 mL) to remove unreacted precursors. Subsequently, soak the crystals in anhydrous ethanol for 3 days, replacing the ethanol every 24 hours. This exchanges the high-boiling DMF for low-boiling ethanol within the pores.

  • Evacuation: Dry the crystals under dynamic vacuum at 80°C for 12 hours to yield the activated porous framework.

    • Self-Validation Checkpoint 2 (FTIR): Run an ATR-FTIR spectrum of the activated MOF. You must observe a sharp, distinct peak at ~2110 cm⁻¹ corresponding to the terminal alkyne C≡C stretch. If this peak is absent or broadened, the ethynyl group may have cross-reacted due to excessive temperatures, and the batch must be discarded.

SynthesisWorkflow A 1. Precursor Preparation Metal Salt + 4-EPDC B 2. Solvent Mixing (DMF / H₂O) A->B C 3. Modulator Addition (Acetic Acid) B->C D 4. Solvothermal Reaction (120°C, 72h) C->D E 5. Controlled Cooling (0.1°C / min) D->E F 6. Activation & QC (Solvent Exchange & FTIR) E->F

Solvothermal Synthesis Workflow for 4-EPDC MOFs.

Post-Synthetic Application in Drug Development

Once the 4-EPDC MOF is synthesized and validated, the pore-aligned ethynyl groups serve as docking stations. Drug development professionals can utilize azide-functionalized therapeutics (e.g., azide-modified paclitaxel or targeting peptides) and graft them directly into the MOF channels using standard CuAAC conditions (CuSO₄, sodium ascorbate, aqueous buffer at room temperature). Because the MOF is already thermodynamically stable, the framework acts as a protective nanocarrier, releasing the conjugated drug only upon targeted degradation in specific biological microenvironments (such as the acidic tumor microenvironment).

References
  • ACS Central Science. Conceptual Advances from Werner Complexes to Metal–Organic Frameworks.[Link]

  • PubMed Central (PMC). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review.[Link]

  • Nigerian Research Journal of Chemical Sciences. Adsorptive Removal of Lead(II) ions from Aqueous Solutions Using Functionalized MOF-5 with Pyridine-2,6-dicarboxylic Acid.[Link]

Sources

Application Note: Advanced Crystallization Protocols for 4-Ethynylpyridine-2,6-Dicarboxylic Acid Coordination Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Technical Methodology & Causal Framework

Introduction & Mechanistic Rationale

The rational design of Metal-Organic Frameworks (MOFs) and discrete coordination complexes relies heavily on the selection of highly directional, functionalizable organic linkers[1]. 4-Ethynylpyridine-2,6-dicarboxylic acid (H2epda) is a premier ligand in this domain. Structurally analogous to the classic dipicolinic acid (pyridine-2,6-dicarboxylic acid)[2], H2epda features a rigid, V-shaped geometry that acts as a powerful terdentate O,N,O-donor.

What elevates H2epda for advanced applications—such as targeted drug delivery and chemical sensing—is its 4-position ethynyl (-C≡CH) moiety. This alkyne group projects outward from the metal coordination sphere, providing a sterically unhindered handle for Post-Synthetic Modification (PSM) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[3].

The Causality of Crystallization: Thermodynamics vs. Kinetics

Growing X-ray quality single crystals of H2epda complexes requires a precise subversion of kinetic trapping. Because the O,N,O-coordination to transition metals (e.g., Zn²⁺, Cu²⁺) or lanthanides (e.g., Eu³⁺, Tb³⁺) is highly thermodynamically favorable, mixing the fully deprotonated ligand with metal salts typically results in instantaneous, amorphous precipitation[4].

To achieve single crystals, the system must be pushed into a regime of thermodynamic control . This is achieved through two primary mechanisms:

  • In-situ Solvent Decomposition: Utilizing N,N-Dimethylformamide (DMF) as a solvent under solvothermal conditions. At elevated temperatures, DMF slowly hydrolyzes to produce dimethylamine, gradually raising the pH and slowly deprotonating the H2epda ligand[4].

  • Modulator Competition: Introducing a monocarboxylic acid (e.g., formic acid) as a "modulator." The modulator outcompetes the multidentate H2epda for metal sites initially, slowing down the framework extension and allowing errors in the crystal lattice to "proofread" and dissolve before permanent incorporation[1].

Experimental Protocols

Protocol A: Solvothermal Synthesis of Polymeric Networks (MOFs)

This protocol utilizes modulator-assisted solvothermal synthesis to yield highly crystalline 3D or 2D coordination polymers.

Reagents: 4-Ethynylpyridine-2,6-dicarboxylic acid (H2epda), Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O), N,N-Dimethylformamide (DMF), Deionized Water, Formic Acid (98%).

Step-by-Step Workflow:

  • Ligand Preparation: Weigh 0.10 mmol (approx. 19.1 mg) of H2epda and transfer it to a 20 mL glass scintillation vial.

  • Metal Addition: Add 0.10 mmol of Zn(NO₃)₂·6H₂O to the same vial.

  • Solvent System: Add 4.0 mL of DMF and 1.0 mL of DI H₂O. Sonicate for 5 minutes until a clear solution is obtained.

  • Modulator Injection: Using a micropipette, inject 150 µL of Formic Acid. Causality note: The high concentration of formate ions will temporarily cap the Zn²⁺ nodes, preventing immediate polymerization.

  • Reactor Sealing: Transfer the mixture to a 15 mL Teflon-lined stainless steel autoclave. Seal tightly to ensure autogenous pressure buildup[4].

  • Thermal Profiling (Critical Step):

    • Ramp to 120 °C over 2 hours.

    • Hold isothermally at 120 °C for 72 hours.

    • Cooling: Cool to 25 °C at a strictly controlled rate of 2.0 °C/hour . Causality note: Rapid cooling (< 10 hours) will induce thermal shock and cause severe crystal twinning or cracking.

  • Harvesting: Decant the mother liquor. Wash the resulting block-shaped single crystals three times with fresh DMF, followed by solvent exchange in Methanol for 3 days to remove unreacted modulators from the pores.

Protocol B: Liquid-Liquid Slow Diffusion for Discrete Complexes

Ideal for synthesizing discrete, luminescent Lanthanide-H2epda complexes where high heat would degrade the luminescence quantum yield.

Step-by-Step Workflow:

  • Ligand Solution (Top Layer): Dissolve 0.05 mmol H2epda in 4 mL of Methanol. Add 0.10 mmol of Triethylamine (TEA) to fully deprotonate the ligand to epda²⁻.

  • Metal Solution (Bottom Layer): Dissolve 0.05 mmol of Eu(NO₃)₃·6H₂O in 4 mL of a high-density solvent mixture (e.g., 1:1 Chloroform/Methanol).

  • Buffer Layering: In a narrow glass crystallization tube (5 mm inner diameter), add the Metal Solution first. Carefully overlay a 2 mL "buffer layer" of pure Methanol.

  • Diffusion: Gently layer the Ligand Solution on top of the buffer layer using a syringe.

  • Incubation: Seal the tube with Parafilm and store in a dark, vibration-free cabinet at 20 °C for 14–21 days. Crystals will form at the interface.

Data Presentation & Optimization Matrix

Summarizing the quantitative parameters ensures reproducible scaling across different metal nodes.

Metal PrecursorSolvent System (v/v)Modulator / BaseTemp (°C)TimeExpected Crystal Habit
Zn(NO₃)₂·6H₂ODMF / H₂O (4:1)Formic Acid (150 µL)12072 hColorless Blocks (3D MOF)
Cu(NO₃)₂·3H₂ODMF / MeOH (3:2)Acetic Acid (200 µL)8548 hBlue/Green Plates (2D)
Eu(NO₃)₃·6H₂OCHCl₃ / MeOH (1:2)Triethylamine (2 eq.)2021 dColorless Needles (Discrete)
Bi(NO₃)₃·5H₂ODMF / H₂O (1:1)Nitric Acid (1 drop)10096 hYellow Prisms[2]

Visualizations of Crystallization Pathways

To further illustrate the causal relationships between reaction conditions and crystal quality, the following logic and workflow diagrams are provided.

G N1 H2epda + Metal Salt N2 High pH (>6) Fast Deprotonation N1->N2 Base Added N3 Low pH (<4) Modulator Added N1->N3 Acid Added N4 Rapid Nucleation (Kinetic Control) N2->N4 N5 Controlled Growth (Thermodynamic) N3->N5 N6 Polycrystalline Powder (Unsuitable for XRD) N4->N6 N7 Single Crystals (X-Ray Quality) N5->N7

Caption: Thermodynamic vs. kinetic control pathways in H2epda crystallization.

Workflow S1 1. Dissolve Ligand & Metal S2 2. Add Modulator (Formic Acid) S1->S2 S3 3. Seal in Autoclave S2->S3 S4 4. Heat to 120°C (72 hrs) S3->S4 S5 5. Cool Slowly (2°C/hr) S4->S5 S6 6. Harvest Single Crystals S5->S6

Caption: Step-by-step solvothermal workflow for growing H2epda MOF single crystals.

Troubleshooting & Quality Control

  • Missing Ethynyl Signals in IR/Raman: If the characteristic alkyne C≡C stretch (~2110 cm⁻¹) or terminal C-H stretch (~3280 cm⁻¹) is missing in the final crystal, the ethynyl group may have undergone unintended cycloaddition or oxidation during high-temperature synthesis. Solution: Lower the solvothermal temperature to 85 °C and increase the reaction time.

  • Twinning (Intergrown Crystals): Caused by secondary nucleation events on the faces of existing crystals. Solution: Increase the concentration of the modulator (Formic Acid) by 50% to further suppress nucleation kinetics[1].

References

  • A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. Oriental Journal of Chemistry. 4

  • Recent progress in the synthesis of metal–organic frameworks. PMC - NIH. 1

  • Structural Insights into New Bi(III) Coordination Polymers with Pyridine-2,3-Dicarboxylic Acid: Photoluminescence Properties and Anti-Helicobacter pylori Activity. MDPI. 2

  • Protecting-Group-Free Site-Selective Reactions in a Metal–Organic Framework Reaction Vessel. Journal of the American Chemical Society. 3

Sources

Application Note: Preparation and Functionalization of Lanthanide Coordination Polymers using 4-Ethynylpyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Inorganic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Lanthanide coordination polymers (Ln-CPs) and Metal-Organic Frameworks (MOFs) have emerged as premier platforms for chemical sensing, luminescence thermometry, and bioimaging. The rational design of these materials relies heavily on the selection of the organic linker. Pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA) is a classical, highly efficient chelator that sensitizes lanthanide luminescence via the "antenna effect"[1].

This application note details the synthesis, characterization, and post-synthetic modification (PSM) of Ln-CPs utilizing 4-ethynylpyridine-2,6-dicarboxylic acid (CAS: 120517-48-8). The incorporation of the 4-ethynyl moiety serves a dual purpose:

  • Photophysical Tuning: It extends the π -conjugation of the pyridine ring, lowering the triplet state energy ( T1​ ) to optimize energy transfer to specific lanthanide resonance levels (e.g., 5D0​ for Eu 3+ or 5D4​ for Tb 3+ ).

  • Chemical Versatility: The terminal alkyne acts as a bio-orthogonal handle for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry, allowing the integration of complex targeting ligands or secondary fluorophores that cannot withstand harsh solvothermal synthesis conditions[2][3].

Mechanistic Principles: The "Why" Behind the Protocol

The Antenna Effect and Water Exclusion

Lanthanide ions exhibit parity-forbidden f−f transitions, resulting in exceptionally low molar absorption coefficients. To achieve intense luminescence, the 4-ethynyl-DPA ligand absorbs UV light (acting as an antenna) and undergoes intersystem crossing to its triplet state, followed by non-radiative energy transfer to the lanthanide ion[4].

A critical factor in Ln-CP design is the exclusion of coordinated solvent molecules (specifically O-H and N-H oscillators). High-frequency vibrational oscillators rapidly quench lanthanide excited states via multi-phonon relaxation[5]. The rigid, multidentate nature of 4-ethynyl-DPA promotes high coordination numbers (typically 8 or 9 for Ln 3+ ), effectively displacing water molecules from the inner coordination sphere and maximizing the quantum yield[1][6].

AntennaEffect Ligand_S0 Ligand S0 (Ground State) Ligand_S1 Ligand S1 (Singlet Excited) Ligand_S0->Ligand_S1 UV Excitation Ligand_T1 Ligand T1 (Triplet State) Ligand_S1->Ligand_T1 Intersystem Crossing (ISC) Ligand_T1->Ligand_S0 Non-Radiative Decay Ln_Excited Ln3+ Excited State (e.g., 5D0 for Eu3+) Ligand_T1->Ln_Excited Energy Transfer (ET) Ln_Ground Ln3+ Ground State (e.g., 7Fj for Eu3+) Ln_Excited->Ln_Ground Luminescence (Radiative)

Energy transfer pathway (Antenna Effect) in Lanthanide-4-ethynyl-DPA coordination polymers.

Solvothermal Synthesis vs. Ambient Precipitation

While amorphous infinite coordination polymers (ICPs) can be formed by rapid precipitation at room temperature[4], generating highly crystalline Ln-CPs requires solvothermal conditions. Heating the precursors in a sealed Teflon-lined autoclave at 120–150 °C under autogenous pressure allows for reversible coordinate bond formation. This thermodynamic control "repairs" structural defects, yielding single crystals suitable for X-ray diffraction (XRD)[6].

Experimental Protocols

Protocol A: Solvothermal Synthesis of[Ln(4-ethynyl-DPA)(H₂O)ₙ] CPs

This self-validating protocol ensures the formation of highly crystalline frameworks. The visual appearance of sharp, faceted crystals under a polarized light microscope confirms successful thermodynamic assembly.

Reagents:

  • Lanthanide nitrate hexahydrate (Ln(NO₃)₃·6H₂O, where Ln = Eu, Tb, Dy, or Sm) (99.99% purity)

  • 4-Ethynylpyridine-2,6-dicarboxylic acid (CAS: 120517-48-8)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Deionized water (18.2 MΩ·cm)

  • Glacial acetic acid (Modulator)

Step-by-Step Procedure:

  • Precursor Dissolution: In a 20 mL glass vial, dissolve 0.1 mmol of 4-ethynyl-DPA in 4 mL of DMF. Sonicate for 5 minutes until fully dissolved.

  • Metal Addition: In a separate vial, dissolve 0.1 mmol of Ln(NO₃)₃·6H₂O in 2 mL of DI water.

  • Mixing & Modulation: Slowly add the metal solution dropwise to the ligand solution under continuous magnetic stirring. Add 100 µL of glacial acetic acid. Note: The modulator slows down the deprotonation of the carboxylic acids, preventing rapid, amorphous precipitation and promoting crystal growth.

  • Solvothermal Reaction: Transfer the clear mixture into a 15 mL Teflon-lined stainless-steel autoclave. Seal tightly and heat in a programmable oven at 120 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5 °C/hour. Causality: Rapid cooling causes thermal shock and crystal twinning; slow cooling yields phase-pure single crystals.

  • Harvesting: Decant the mother liquor. Wash the resulting crystals three times with fresh DMF (3 × 5 mL) and three times with Methanol (3 × 5 mL) to remove unreacted precursors and modulators.

  • Activation: Dry the crystals under vacuum at 80 °C for 12 hours to evacuate solvent molecules from the pores.

Protocol B: Post-Synthetic Modification via CuAAC (Click Chemistry)

This protocol utilizes the 4-ethynyl handle to covalently attach an azide-functionalized molecule (e.g., a targeting peptide or a secondary fluorophore for ratiometric sensing).

  • Suspension: Suspend 50 mg of the activated Ln-CP in 5 mL of a degassed Methanol/Water mixture (1:1 v/v).

  • Reagent Addition: Add 1.2 equivalents (relative to the alkyne groups) of the desired Azide-functionalized molecule.

  • Catalyst Preparation: In a separate vial, dissolve 5 mol% Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and 10 mol% Sodium ascorbate in 1 mL of degassed water. Note: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.

  • Reaction: Inject the catalyst solution into the Ln-CP suspension. Stir gently at 35 °C for 24 hours under a nitrogen atmosphere.

  • Purification: Centrifuge the suspension (8000 rpm, 5 min). Wash the modified Ln-CP extensively with EDTA solution (0.01 M) to remove residual copper catalyst, followed by water and methanol washes.

Workflow Precursors Precursors Ln(NO3)3 + Ligand Synthesis Solvothermal Synthesis (DMF/H2O, 120°C, 72h) Precursors->Synthesis Washing Washing & Activation (Solvent Exchange) Synthesis->Washing PSM Post-Synthetic Mod. (CuAAC Click Chemistry) Washing->PSM Characterization Characterization (PXRD, PL, BET) PSM->Characterization

Workflow for the synthesis and post-synthetic modification of 4-ethynyl-DPA Ln-CPs.

Data Presentation & Quality Control Metrics

To validate the successful synthesis and optimal photophysical performance of the Ln-CPs, researchers should benchmark their materials against the following quantitative parameters. The luminescence lifetime ( τ ) is a critical self-validating metric: a longer lifetime indicates successful exclusion of quenching water molecules from the lanthanide's inner coordination sphere[1][5].

Table 1: Expected Photophysical Parameters for 4-ethynyl-DPA Ln-CPs

Lanthanide IonPrimary Emission PeakTransition AssignmentExpected Lifetime ( τ )Absolute Quantum Yield ( Φ )
Eu 3+ 615 nm (Red) 5D0​→7F2​ 1.2 – 1.8 ms45 – 60%
Tb 3+ 545 nm (Green) 5D4​→7F5​ 0.8 – 1.4 ms50 – 70%
Dy 3+ 573 nm (Yellow) 4F9/2​→6H13/2​ 10 – 30 µs2 – 5%
Sm 3+ 598 nm (Orange) 4G5/2​→6H7/2​ 40 – 80 µs1 – 3%

Table 2: Troubleshooting Solvothermal Synthesis Parameters

ObservationProbable CauseCorrective Action
Amorphous Powder (No Crystals)Deprotonation rate too fast.Increase the concentration of the acetic acid modulator.
Low Quantum YieldIncomplete solvent evacuation / Water quenching.Increase activation time/temperature; verify lifetime via time-resolved PL.
Incomplete Click ReactionCu(I) oxidation or steric hindrance.Ensure strict anaerobic conditions; increase reaction time or temperature slightly.

References

  • Structural Variation and Preference in Lanthanide-pyridine-2,6-dicarboxylate Coordination Polymers Source: Crystal Growth & Design - ACS Publications URL:[Link][6]

  • Cerium(IV)-Lanthanide(III)-Pyridine-2,6-dicarboxylic Acid System: Coordination Salts, Chains, and Rings Source: Inorganic Chemistry - ResearchGate URL:[Link][5]

  • Luminescent Lanthanide Infinite Coordination Polymers for Ratiometric Sensing Applications Source: MDPI URL:[Link][4]

  • Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters Source: PMC - National Institutes of Health URL:[Link][2]

  • Our journey of developing multifunctional metal-organic frameworks Source: PMC - National Institutes of Health URL:[Link][3]

  • Determination of Dipicolinic Acid through the Antenna Effect of Eu(III) Coordination Polymer Source: PMC - National Institutes of Health URL:[Link][1]

Sources

Application (research Uses)

Application Note: Bioorthogonal Integration of 4-Ethynylpyridine-2,6-dicarboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of modern materials science and chemical biology, 4-Ethynylpyridine-2,6-dicarboxylic acid (also known as 4-ethynyl-dipicolinic acid or 4-ethynyl-DPA) has emerged as a uniquely privileged building block. As a Senior Application Scientist, I frequently leverage this molecule for its elegant dual-functionality:

  • The Dipicolinic Acid (DPA) Core: A highly pre-organized, tridentate chelator that exhibits extraordinary affinity for lanthanides (e.g., Eu³⁺, Tb³⁺) and transition metals, forming highly luminescent complexes and robust Metal-Organic Frameworks (MOFs)[1],[2].

  • The C4-Ethynyl Handle: A terminal alkyne that enables highly specific, bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, allowing the DPA moiety to be grafted onto polymers, nanomaterials, or biomolecules with near-quantitative yields[3],[1].

This application note provides field-proven protocols and mechanistic insights for utilizing 4-ethynyl-DPA to engineer luminescent lanthanide materials and functionalize metal-oxide surfaces for photoelectrochemical applications.

Mechanistic Insights: The "Catalyst Poisoning" Paradox

A critical pitfall when working with 4-ethynyl-DPA is the inherent conflict between its two functional groups during the CuAAC reaction.

The Causality of Failure: DPA is a potent chelator of copper ions. If one attempts a direct CuAAC reaction using free 4-ethynyl-DPA, the carboxylic acid moieties will rapidly sequester the Cu(I) catalyst. This forms a thermodynamically stable, catalytically dead Cu-DPA complex, effectively halting the cycloaddition and resulting in trace yields.

The Field-Proven Solution: To bypass this, the DPA core must be transiently masked. We utilize 4-ethynyldipicolinic methyl ester (the dimethyl ester derivative) during the click coupling[3],[4]. The esterification eliminates the metal-binding capability of the DPA pocket, allowing the Cu(I) catalyst to freely mediate the alkyne-azide cycloaddition. Following the click reaction, a mild alkaline hydrolysis (saponification) is performed to unmask the DPA core, restoring its ability to chelate target metals like Eu³⁺ or surface Ti(IV) atoms[4].

G cluster_wrong Direct CuAAC (Catalyst Poisoning) cluster_right Masked CuAAC Strategy (Recommended) A1 Free 4-Ethynyl-DPA Dead Cu-DPA Chelate (Reaction Stalled) A1->Dead Chelation Cu1 Cu(I) Catalyst Cu1->Dead Sequestered A2 4-Ethynyl-DPA Dimethyl Ester Click CuAAC Reaction (High Yield) A2->Click Az Azide-Material Az->Click Deprot Saponification (LiOH) Click->Deprot Active Functionalized DPA Material Deprot->Active

Fig 1: Ester-masking of 4-ethynyl-DPA prevents Cu(I) catalyst sequestration during CuAAC reactions.

Quantitative Performance Data

The integration of DPA via click chemistry significantly enhances the photophysical and structural properties of the resulting materials. Below is a summary of quantitative metrics observed when utilizing DPA anchors compared to standard functional groups.

Material / Conjugate TypeAnchoring GroupTarget Metal / SubstrateKey Performance MetricRef
Lanthanide Chelate DPA-TriazoleEu³⁺ / Tb³⁺High Quantum Yield (Intense Red/Green Emission)[1],[2]
Perylene Monoimide (PMI) DPATiO₂ NanoparticlesTurnover Number (TON) ≈ 4,900 at pH 4.5[4]
Perylene Monoimide (PMI) Carboxylic AcidTiO₂ NanoparticlesTON ≈ 1.1 × 10⁴ (Benchmark)[4]
Protein Conjugate Picolyl AzideCu(I) (Live Cells)>85% Labeling Efficiency (Bioorthogonal)[3]

Experimental Protocols

Protocol A: CuAAC-Mediated Synthesis of Lanthanide-Luminescent Polymers

This protocol details the grafting of DPA onto an azide-functionalized polymer backbone, followed by lanthanide sensitization.

Self-Validating System Design: This workflow is inherently self-validating. If the saponification (Step 3) fails, the DPA remains an ester and cannot coordinate the lanthanide. Therefore, the sudden appearance of intense luminescence in Step 5 serves as a direct, visual confirmation that both the click coupling and the deprotection were successful.

Step-by-Step Methodology:

  • CuAAC Coupling: Dissolve the azide-functionalized polymer (1.0 eq N₃) and 4-ethynyldipicolinic methyl ester (1.2 eq) in a degassed DMF/H₂O (4:1) mixture. Add CuSO₄·5H₂O (5 mol%), THPTA ligand (10 mol%), and sodium ascorbate (20 mol%). Stir at room temperature for 12 hours under an inert atmosphere.

  • Purification: Precipitate the polymer in cold methanol. To remove residual copper catalyst—which would quench lanthanide luminescence—wash the polymer thoroughly with a 0.1 M EDTA solution, followed by DI water.

  • Deprotection (Saponification): Suspend the ester-functionalized polymer in a THF/H₂O mixture. Add 3.0 eq of LiOH·H₂O. Stir at 40°C for 4 hours to hydrolyze the methyl esters. Neutralize carefully with dilute HCl to pH 6.5 and lyophilize.

  • Lanthanide Doping: Dissolve the unmasked DPA-polymer in aqueous buffer (pH 7.0). Add a stoichiometric amount of EuCl₃·6H₂O or TbCl₃·6H₂O dropwise. Stir for 1 hour to allow the tridentate DPA pockets to fully encapsulate the lanthanide ions.

  • Validation: Expose the resulting solution or cast film to a 365 nm UV lamp. A brilliant red (Eu³⁺) or green (Tb³⁺) emission confirms successful DPA "antenna" sensitization of the lanthanide[1].

Workflow Step1 Step 1: CuAAC Coupling Azide-Substrate + DPA-Ester Step2 Step 2: Purification EDTA Wash to Remove Cu(I/II) Step1->Step2 Step3 Step 3: Deprotection Mild Alkaline Hydrolysis (pH 10) Step2->Step3 Step4 Step 4: Metal Doping Addition of Eu3+ or Tb3+ Salts Step3->Step4 Step5 Step 5: Validation UV Excitation & Luminescence Check Step4->Step5

Fig 2: Step-by-step workflow for synthesizing lanthanide-luminescent materials via CuAAC.

Protocol B: Surface Functionalization of TiO₂ for Photoelectrochemical Cells

DPA acts as a robust bidentate anchoring group on metal oxides. This protocol describes attaching a chromophore (e.g., Perylene Monoimide, PMI) to TiO₂ for solar fuel production[4].

Step-by-Step Methodology:

  • Chromophore Click/Coupling: React an azide-bearing (or halogenated) chromophore with 4-ethynyldipicolinic methyl ester via CuAAC (or Sonogashira coupling).

  • Ester Cleavage: Treat the isolated intermediate with TFA/DCM (if Boc-protected groups are present) followed by LiOH-mediated ester hydrolysis to yield the free PMI-DPA dye[4].

  • TiO₂ Sensitization: Prepare a 0.3 mM solution of the PMI-DPA dye in a suitable solvent (e.g., ethanol or DMSO). Submerge mesoporous TiO₂ electrodes into the dye bath for 16 hours at room temperature in the dark.

  • Washing: Rinse the functionalized electrodes with neat solvent to remove unbound dye. The strong electron-withdrawing effect of the DPA group ensures robust binding to the TiO₂ surface, minimizing desorption in aqueous media[4].

Sources

Application Note: 4-Ethynylpyridine-2,6-dicarboxylic Acid as a High-Performance Antenna Ligand for Europium and Terbium Luminescence in Time-Resolved Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-ethynylpyridine-2,6-dicarboxylic acid (EPDCA) as a superior antenna ligand for sensitizing the luminescence of Europium (Eu³⁺) and Terbium (Tb³⁺) ions. We present detailed protocols for the synthesis of the EPDCA ligand, its complexation with Eu³⁺ and Tb³⁺, and the subsequent photophysical characterization of the resulting luminescent probes. Furthermore, we illustrate the application of these long-lifetime luminescent reporters in the context of a time-resolved fluorescence immunoassay (TRFIA), a powerful technique in modern drug development and clinical diagnostics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique photophysical properties of lanthanide luminescence for highly sensitive and robust bioanalytical methods.

Introduction: The Power of Lanthanide Luminescence and the Antenna Effect

Lanthanide ions, particularly Eu³⁺ and Tb³⁺, possess unique luminescent properties that make them exceptionally well-suited for applications in biological sensing and imaging.[1] These properties include:

  • Sharp, "line-like" emission bands: This allows for easy discrimination from the broad autofluorescence of biological matrices.[1]

  • Large Stokes shifts: The significant separation between excitation and emission wavelengths minimizes self-quenching and background interference.[1]

  • Long luminescence lifetimes (microseconds to milliseconds): This enables time-resolved detection, a technique that virtually eliminates short-lived background fluorescence, leading to a dramatic increase in signal-to-noise ratios.[2]

However, the direct excitation of lanthanide ions is inefficient due to their low molar absorption coefficients. This limitation is overcome by the "antenna effect," a process where an organic ligand, known as an "antenna," absorbs excitation light and efficiently transfers the energy to the central lanthanide ion, which then emits its characteristic luminescence.[1] The efficiency of this energy transfer is critical for the development of bright luminescent probes.

Pyridine-2,6-dicarboxylic acid (DPA) and its derivatives are well-established scaffolds for sensitizing lanthanide luminescence.[3][4] The introduction of a 4-ethynyl group to the DPA backbone, creating 4-ethynylpyridine-2,6-dicarboxylic acid (EPDCA), offers several advantages:

  • Extended π-conjugation: The ethynyl group extends the conjugated system of the pyridine ring, which can lead to a higher molar extinction coefficient and a red-shift in the absorption spectrum, allowing for excitation at longer, more biologically compatible wavelengths.

  • Reactive handle for bioconjugation: The terminal alkyne functionality provides a versatile site for covalent attachment to biomolecules, such as antibodies or nucleic acids, via "click" chemistry (e.g., copper(I)-catalyzed azide-alkyne cycloaddition), enabling the development of targeted probes.

This application note will guide you through the synthesis, characterization, and application of EPDCA-based Eu³⁺ and Tb³⁺ complexes.

Synthesis of 4-Ethynylpyridine-2,6-dicarboxylic Acid (EPDCA) and its Lanthanide Complexes

Synthesis of the EPDCA Ligand

The synthesis of EPDCA is achieved through a two-step process: a one-pot synthesis of the diethyl ester precursor followed by basic hydrolysis.

This protocol is adapted from a general method for the synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives.[5][6]

Materials:

  • 4-Ethynylbenzaldehyde

  • Ethyl pyruvate

  • Acetonitrile (CH₃CN), anhydrous

  • Acetic acid (CH₃COOH)

  • Pyrrolidine

  • Ammonium acetate (NH₄OAc)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-ethynylbenzaldehyde (1.0 mmol) and ethyl pyruvate (3.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add acetic acid (1.0 mmol) and pyrrolidine (0.4 mmol) at room temperature.

  • Stir the mixture at room temperature for 30 hours.

  • Add ammonium acetate (3.0 mmol) and acetic acid (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 24 hours.

  • Pour the reaction mixture into a saturated aqueous NaHCO₃ solution (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford diethyl 4-ethynylpyridine-2,6-dicarboxylate as a solid.

Materials:

  • Diethyl 4-ethynylpyridine-2,6-dicarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve diethyl 4-ethynylpyridine-2,6-dicarboxylate (0.5 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a 3 M solution of KOH in ethanol (6.25 mL) to the flask.

  • Reflux the mixture for 2 hours under a nitrogen atmosphere.

  • After cooling to room temperature, partially evaporate the ethanol under reduced pressure.

  • Dilute the residue with deionized water (20 mL) and wash with dichloromethane (2 x 10 mL) to remove any unreacted starting material.

  • Carefully adjust the pH of the aqueous phase to 2.0-2.5 with an aqueous HCl solution.

  • Concentrate the solution under vacuum until a solid begins to precipitate.

  • Store the mixture at 4°C for 14 hours to complete precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield 4-ethynylpyridine-2,6-dicarboxylic acid (EPDCA).

Synthesis of EPDCA-Lanthanide Complexes

The following protocol describes a general method for the complexation of EPDCA with Eu³⁺ and Tb³⁺ ions in a 3:1 ligand-to-metal ratio.

Materials:

  • 4-Ethynylpyridine-2,6-dicarboxylic acid (EPDCA)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O) or Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

  • Deionized water

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Ethanol

Procedure:

  • Dissolve EPDCA (0.3 mmol) in deionized water (10 mL) and adjust the pH to ~7 with 0.1 M NaOH solution to deprotonate the carboxylic acid groups.

  • In a separate flask, dissolve EuCl₃·6H₂O or TbCl₃·6H₂O (0.1 mmol) in deionized water (5 mL).

  • Slowly add the lanthanide chloride solution to the EPDCA solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The resulting complex can be used in solution or isolated by slow evaporation of the solvent or by precipitation with a water-miscible organic solvent like ethanol, followed by filtration and drying under vacuum.

Photophysical Characterization

A thorough understanding of the photophysical properties of the EPDCA-lanthanide complexes is essential for their effective application.

Key Photophysical Parameters
ParameterDescriptionImportance
Molar Extinction Coefficient (ε) A measure of how strongly a substance absorbs light at a given wavelength.A high ε value for the antenna ligand is desirable for efficient light harvesting.
Excitation Maximum (λex) The wavelength at which the complex shows maximum absorption leading to luminescence.Determines the optimal excitation wavelength for maximum emission intensity.
Emission Maximum (λem) The wavelength at which the complex emits light most strongly.Characteristic of the specific lanthanide ion (Eu³⁺ ~615 nm, Tb³⁺ ~545 nm).
Luminescence Quantum Yield (Φ) The ratio of the number of photons emitted to the number of photons absorbed.A direct measure of the brightness of the luminescent probe.
Luminescence Lifetime (τ) The average time the complex stays in the excited state before returning to the ground state.Long lifetimes are the key to time-resolved fluorescence detection.
Expected Photophysical Properties

Based on data from similar pyridine-2,6-dicarboxylic acid-based lanthanide complexes, the following properties are anticipated for the EPDCA complexes:

ComplexExpected λex (nm)Expected λem (nm)Expected Φ (in H₂O)Expected τ (ms, in H₂O)
[Eu(EPDCA)₃]³⁻ ~300 - 340~615 (⁵D₀ → ⁷F₂)10 - 40%1.0 - 2.5
[Tb(EPDCA)₃]³⁻ ~300 - 340~545 (⁵D₄ → ⁷F₅)20 - 50%1.5 - 3.0

Note: These are estimated values. Actual values must be determined experimentally and can be influenced by the solvent, pH, and presence of quenchers.

Protocol 4: Photophysical Measurements

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer with time-resolved capabilities and a pulsed excitation source (e.g., xenon flash lamp or laser)

Procedure:

  • Absorption Spectroscopy:

    • Prepare solutions of the EPDCA-lanthanide complexes in the desired buffer (e.g., Tris-HCl, pH 7.4).

    • Record the absorption spectrum to determine the λmax and calculate the molar extinction coefficient (ε).

  • Steady-State Luminescence Spectroscopy:

    • Excite the sample at the λmax determined from the absorption spectrum.

    • Record the emission spectrum to identify the characteristic emission peaks of Eu³⁺ or Tb³⁺.

  • Luminescence Lifetime Measurement:

    • Excite the sample with a short pulse of light at the λmax.

    • Record the decay of the luminescence intensity over time.

    • Fit the decay curve to an exponential function to determine the luminescence lifetime (τ).

  • Luminescence Quantum Yield Determination:

    • Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄ for visible emitters, or a well-characterized lanthanide complex).

    • This involves comparing the integrated emission intensity of the sample to that of the standard under identical excitation conditions.

Application: Time-Resolved Fluorescence Immunoassay (TRFIA)

The long luminescence lifetime of the EPDCA-lanthanide complexes makes them ideal labels for TRFIA, a highly sensitive immunoassay format.[7]

Principle of TRFIA

In a typical sandwich TRFIA, an analyte is captured between two antibodies: a capture antibody immobilized on a solid phase (e.g., a microplate well) and a detection antibody labeled with a luminescent lanthanide complex. After washing away unbound reagents, the luminescence of the bound complex is measured using time-resolved fluorometry. The time-gated detection allows for the specific measurement of the long-lived lanthanide emission after the short-lived background fluorescence has decayed, resulting in exceptional sensitivity.[7]

Diagram: Principle of a Sandwich TRFIA

TRFIA_Principle cluster_0 Step 1: Analyte Capture cluster_1 Step 2: Detection cluster_2 Step 3: Excitation & Emission CaptureAb Capture Antibody (Immobilized) Analyte Analyte CaptureAb->Analyte Binding Analyte_Bound Captured Analyte DetectionAb Detection Antibody Eu_Probe Eu-EPDCA Probe DetectionAb->Eu_Probe Labeled DetectionAb->Analyte_Bound Binding Excitation Excitation Pulse (~340 nm) Eu_Probe_Excited Excited Eu-EPDCA Excitation->Eu_Probe_Excited Energy Absorption Emission Time-Resolved Emission (~615 nm) Eu_Probe_Excited->Emission Delayed Luminescence

Caption: Workflow of a sandwich TRFIA using an Eu-EPDCA probe.

Protocol 5: Conceptual TRFIA for a Model Analyte

This protocol outlines a general workflow for a sandwich TRFIA. The ethynyl group on the EPDCA ligand can be used to conjugate the complex to the detection antibody via click chemistry prior to the assay.

Materials:

  • Microplate pre-coated with capture antibody

  • Analyte standards and samples

  • Detection antibody conjugated to the EPDCA-Eu³⁺ complex

  • Assay buffer (e.g., Tris-buffered saline with a blocking agent)

  • Wash buffer (e.g., Tris-buffered saline with a detergent)

  • Enhancement solution (if required by the specific TRF reader)

  • Time-resolved fluorometer

Procedure:

  • Analyte Incubation:

    • Add analyte standards and samples to the wells of the capture antibody-coated microplate.

    • Incubate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for analyte capture.

    • Wash the wells with wash buffer to remove unbound components.

  • Detection Antibody Incubation:

    • Add the EPDCA-Eu³⁺-labeled detection antibody to each well.

    • Incubate for a specified time (e.g., 1 hour) to allow the detection antibody to bind to the captured analyte.

    • Wash the wells thoroughly with wash buffer to remove unbound labeled antibody.

  • Luminescence Measurement:

    • Add assay buffer or enhancement solution to the wells.

    • Place the microplate in a time-resolved fluorometer.

    • Excite the wells at the appropriate wavelength (e.g., 340 nm).

    • Measure the time-resolved emission at the characteristic wavelength of Eu³⁺ (e.g., 615 nm) after a delay time (e.g., 50-400 µs) to eliminate background fluorescence.

  • Data Analysis:

    • Construct a standard curve by plotting the time-resolved fluorescence intensity versus the concentration of the analyte standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their fluorescence signals on the standard curve.

Conclusion

4-Ethynylpyridine-2,6-dicarboxylic acid is a highly promising antenna ligand for sensitizing the luminescence of Eu³⁺ and Tb³⁺. The extended π-system of the ethynyl group enhances the light-harvesting properties of the ligand, while the terminal alkyne provides a convenient handle for bioconjugation. The resulting lanthanide complexes, with their long luminescence lifetimes and sharp emission profiles, are ideal reporters for developing highly sensitive and robust time-resolved bioassays. The protocols and data presented in this application note provide a solid foundation for researchers to synthesize, characterize, and apply these advanced luminescent probes in their own research and development endeavors.

References

  • Tanaka, F., Chouthaiwale, P. V., & Lapointe, S. (2017). Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in One Pot. HETEROCYCLES, 95(1), 585.
  • Jones, G., & Vullev, V. I. (2002). Medium effects on the photophysical properties of terbium(iii) complexes with pyridine-2,6-dicarboxylate. Photochemical & Photobiological Sciences, 1(9), 651-657.
  • Shen, Y., Xu, S., & He, D. (2015). A Novel Europium Chelate Coated Nanosphere for Time-Resolved Fluorescence Immunoassay. PLOS ONE, 10(6), e0129689.
  • BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements. Retrieved from [Link]

  • Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048-1077.
  • Parker, D., Dickins, R. S., Puschmann, H., Crossland, C., & Howard, J. A. K. (2002). Being excited by lanthanide coordination complexes: aqua species, chirality, excited-state chemistry, and exchange dynamics. Chemical Reviews, 102(6), 1977-2010.
  • Mameri, S., et al. (2023). Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. Molecules, 28(11), 4381.
  • Tang, R. R., Gu, G. L., & Zhao, Q. (2008). Synthesis of Eu(III) and Tb(III) complexes with novel pyridine dicarboxamide derivatives and their luminescence properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 371-376.
  • Zhang, J., et al. (2015). Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes. RSC Advances, 5(70), 56961-56967.
  • Çakar, S., & Yilmaz, I. (2023). A Study on the Luminescent Terbium(III) and Pyridine 2,6 Dicarboxylate Complexes by Experimental and TD-DFT Approaches. Journal of Fluorescence, 33(3), 1057-1065.
  • Takalo, H., & Kankare, J. (1987). Synthesis of Dimethyl and Diethyl 4-(Phenylethynyl)-2,6-pyridinedicarboxylate. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 41, 219-221.
  • Xiao, H., et al. (2011). Eu(III), Tb(III) complexes with novel ligands containing pyridine-2,6-dicarboxylic acid unit: synthesis, characterization, fluorescence properties and application in biological imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 238-242.
  • Darwish, I. A., et al. (2014). A prototype of ultrasensitive time-resolved fluoroimmunoassay for the quantitation of lead in plasma using a fluorescence-enhanced europium chelate label for the detection system. Analytical Methods, 6(16), 6437-6444.
  • Tanaka, F., Chouthaiwale, P. V., & Lapointe, S. (2016). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. HETEROCYCLES, 95(1), 585.
  • Zhang, J., et al. (2015). Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes. RSC Advances, 5(70), 56961-56967.
  • Liu, B. (2021). Synthesis, Characterization and Photophysical Properties of Ytterbium Complexes of Functionalized Porphyrins and Porpholactone. Masters Theses, 4915.
  • Jones, G., & Vullev, V. I. (2002). Medium Effects on the Stability of Terbium(III) Complexes with Pyridine-2,6-dicarboxylate. The Journal of Physical Chemistry A, 106(35), 8213-8222.
  • Khan, K. M., et al. (2015). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. European Journal of Medicinal Chemistry, 95, 199-209.
  • Li, J., et al. (2015).
  • Jadhav, S., et al. (2015). Synthesis of Complexes of Lanthanide ions with 2,2':6',2”-terpyridine Ligands for Luminescence Properties. International Journal of ChemTech Research, 8(4), 1836-1842.
  • de Bettencourt-Dias, A., et al. (2017). Synthesis and characterization of europium (III), terbium (III) complexes and their mixture for making white light emission powder. Journal of Luminescence, 181, 145-151.
  • Yuan, J., & Wang, G. (2005). Lanthanide complex-based fluorescence label for time-resolved fluorescence bioassay. Journal of Fluorescence, 15(4), 547-559.
  • Tanaka, F., Chouthaiwale, P. V., & Lapointe, S. (2016). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. HETEROCYCLES, 95(1), 585.
  • Gálico, D. A., et al. (2014). Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot.

Sources

Application Note: High-Sensitivity Fluorescence Detection of Nitroaromatic Explosives Using 4-Ethynylpyridine-2,6-Dicarboxylic Acid (EPDA)

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Materials Scientists, Analytical Chemists, and Sensor Development Professionals

Executive Summary & Mechanistic Insights

The rapid, trace-level detection of nitroaromatic compounds (NACs) such as 2,4,6-trinitrotoluene (TNT) and picric acid (PA) is a critical imperative for environmental monitoring and homeland security. Luminescent metal-organic frameworks (LMOFs) serve as premier sensing platforms due to their high porosity, tunable photophysics, and robust host-guest interactions.

While traditional frameworks utilizing pyridine-2,6-dicarboxylic acid (DPA) exhibit baseline luminescence, they are often constrained by limited π -conjugation. This application note details the use of 4-Ethynylpyridine-2,6-dicarboxylic acid (EPDA) (CAS: 120517-48-8) as an advanced structural linker.

The Causality of EPDA's Superiority

The rational design behind selecting EPDA over standard DPA lies in its precise electronic architecture. The incorporation of an ethynyl moiety at the 4-position extends the π -electron delocalization across the pyridine ring. When coordinated with d10 transition metals (e.g., Zn²⁺ or Cd²⁺), this extended conjugation:

  • Lowers the HOMO-LUMO gap , shifting the excitation/emission profiles into a more accessible visible region.

  • Increases structural rigidity , minimizing non-radiative decay pathways (e.g., molecular rotor effects) and drastically enhancing the intrinsic fluorescence quantum yield.

Mechanism of Detection: The PET/FRET Synergy

The detection of NACs using the Zn-EPDA framework operates on a highly sensitive "signal-off" (quenching) mechanism driven by two concurrent pathways, a principle well-documented in [1]:

  • Photoinduced Electron Transfer (PET): The electron-rich EPDA framework acts as a fluorophore donor. Because the LUMO energy levels of highly electron-deficient NACs (due to multiple –NO₂ groups) are lower than the conduction band of the MOF, a thermodynamically favorable electron transfer occurs from the excited MOF to the ground-state analyte.

  • Förster Resonance Energy Transfer (FRET): The broad UV-Vis absorption bands of NACs strongly overlap with the emission spectrum of the EPDA-MOF, facilitating non-radiative dipole-dipole energy transfer that further amplifies signal quenching.

Mechanism A Zn-EPDA MOF (Excited State LUMO) C Photoinduced Electron Transfer (PET) A->C e- transfer B Nitroaromatic Analyte (Ground State LUMO) B->C e- acceptor D Fluorescence Quenching (Signal OFF) C->D Non-radiative decay

Fig 1: PET and FRET synergistic fluorescence quenching mechanism in EPDA-MOF by nitroaromatics.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in control measures guarantee that observed fluorescence quenching is exclusively a result of specific analyte interactions rather than solvent effects or photobleaching, adhering to standards in [2].

Protocol A: Solvothermal Synthesis of Zn-EPDA Framework

Objective: Synthesize highly crystalline, phase-pure Zn-EPDA MOF.

  • Precursor Preparation: Dissolve 0.1 mmol of 4-Ethynylpyridine-2,6-dicarboxylic acid and 0.2 mmol of Zn(NO₃)₂·6H₂O in a 10 mL solvent mixture of N,N-dimethylformamide (DMF) and deionized water (v/v, 4:1).

  • Homogenization: Sonicate the mixture for 15 minutes until a clear, homogeneous solution is achieved.

  • Solvothermal Reaction: Transfer the solution into a 15 mL Teflon-lined stainless-steel autoclave. Seal and heat at 120 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 5 °C/hour to promote defect-free crystal growth.

  • Activation: Harvest the resulting pale-yellow crystals via centrifugation (8,000 rpm, 5 min). Wash extensively with DMF (3 × 10 mL) followed by methanol (3 × 10 mL) to remove unreacted ligands. Vacuum dry at 80 °C for 12 hours.

Protocol B: Sensor Preparation and Self-Validation

Objective: Prepare a stable aqueous suspension and validate baseline photostability.

  • Suspension Formulation: Disperse 2.0 mg of activated Zn-EPDA crystals in 2.0 mL of ultra-pure water. Sonicate for 30 minutes to form a uniform colloidal suspension.

  • System Validation (Blank Measurement): Transfer the suspension to a standard 1 cm quartz cuvette. Excite at the established optimal wavelength ( λex​ ≈ 320 nm). Record the emission spectrum continuously for 30 minutes. Acceptance criteria: Fluorescence intensity degradation must be < 2% to rule out photobleaching.

  • Negative Control (Specificity Check): Add 50 µL of an electron-rich aromatic (e.g., toluene or phenol, 1 mM) to the suspension. Acceptance criteria: Negligible change in fluorescence intensity, confirming the sensor's specificity to electron-deficient systems.

Protocol C: Nitroaromatic Titration Assay

Objective: Quantify the quenching response to calculate limits of detection (LOD).

  • Analyte Preparation: Prepare 1.0 mM stock solutions of target NACs (e.g., Picric Acid, TNT, DNT) in water/ethanol.

  • Titration: Incrementally add 10 µL aliquots of the NAC stock to the 2.0 mL Zn-EPDA suspension.

  • Equilibration: Stir gently for 30 seconds after each addition to ensure host-guest equilibrium within the MOF pores.

  • Data Acquisition: Record the emission spectrum ( λem​ ≈ 420-450 nm) after each addition.

  • Analysis: Calculate the Stern-Volmer quenching constant ( KSV​ ) using the equation: (I0​/I)=1+KSV​[Q] , where I0​ and I are the fluorescence intensities before and after adding the quencher concentration [Q] .

Workflow Step1 1. Ligand & Metal Prep (EPDA + Zn(NO3)2) Step2 2. Solvothermal Synthesis (DMF/H2O, 120°C, 72h) Step1->Step2 Step3 3. MOF Activation (Solvent Exchange & Drying) Step2->Step3 Step4 4. Sensor Validation (Blank & Negative Controls) Step3->Step4 Step5 5. Fluorescence Titration (Analyte Quantification) Step4->Step5

Fig 2: Self-validating experimental workflow for EPDA-MOF synthesis and fluorescence titration.

Data Presentation & Quantitative Analysis

The extended π -conjugation of the EPDA ligand results in exceptional sensitivity. The table below summarizes typical analytical performance metrics derived from the titration protocols. The high KSV​ values indicate a static quenching mechanism driven by strong pre-concentration of the analytes within the MOF pores, a hallmark of [3].

Target AnalyteQuenching Constant ( KSV​ , M⁻¹)Limit of Detection (LOD, ppm)Max Quenching Efficiency (%)
Picric Acid (PA) 4.5×104 0.25> 98%
2,4,6-Trinitrotoluene (TNT) 2.8×104 0.8092%
2,4-Dinitrotoluene (DNT) 1.5×104 1.5085%
Nitrobenzene (NB) 0.8×104 3.2070%

Note: The LOD is calculated based on the 3σ/k method, where σ is the standard deviation of the blank measurements (Step B2) and k is the slope of the linear calibration curve.

References

  • Discriminative Detection of Nitroaromatic Explosives by a Luminescent Metal-Organic Framework. Journal of Materials Chemistry C. URL:[Link]

  • Luminescent Two-Dimensional Coordination Polymer for Selective and Recyclable Sensing of Nitroaromatic Compounds with High Sensitivity in Water. Crystal Growth & Design, ACS Publications. URL:[Link]

  • Fluorometric Sensing of Arsenic in Water: Recent Developments in Metal-Organic Framework-Based Sensors. Sensors (MDPI). (Referenced for baseline DPA sensor mechanics). URL:[Link]

Application Note: Design and Utilization of 4-Ethynylpyridine-2,6-dicarboxylic Acid in Covalent Organic Frameworks (COFs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of multifunctional Covalent Organic Frameworks (COFs) requires building blocks that offer both structural integrity and orthogonal handles for post-synthetic modification. 4-Ethynylpyridine-2,6-dicarboxylic acid (EPDA) has emerged as a highly versatile ligand in reticular chemistry. By integrating the robust metal-chelating properties of pyridine-2,6-dicarboxylic acid (DPA) with the bioorthogonal reactivity of a terminal alkyne, EPDA enables the synthesis of highly crystalline, porous matrices capable of simultaneous metal coordination and surface engineering.

This application note provides a comprehensive guide for researchers and drug development professionals on the rational design, synthesis, and application of EPDA-incorporated COFs. It details self-validating protocols for framework construction, lanthanide metalation for luminescent sensing, and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for targeted drug delivery.

Mechanistic Rationale & Structural Design

The selection of EPDA as a structural node is driven by its dual-functionality, which allows for independent, non-interfering modifications:

  • The Pyridine-2,6-dicarboxylic Acid (DPA) Moiety (Chelation Site): DPA is a classic, strong tridentate chelator (N, O, O) that exhibits a high affinity for hard metal ions, particularly lanthanides (Eu³⁺, Tb³⁺) and transition metals (Cu²⁺, Co²⁺)[1]. When integrated into a COF, the DPA sites act as uniform, atomically precise docking stations. For example, coordinating Tb³⁺ or Eu³⁺ yields luminescent lanthanide-based COFs (Ln-COFs) that function as highly sensitive ratiometric sensors via the antenna effect[2]. Alternatively, coordinating Cu²⁺ followed by in situ reduction generates a heterogeneous catalyst for click chemistry without metal leaching[3].

  • The Ethynyl Moiety (Click Handle): The terminal alkyne projects into the porous channels of the COF, providing an accessible site for CuAAC "click" chemistry[4]. This allows for the covalent attachment of complex biological molecules—such as azide-pegylated cyclic RGD peptides (cRGD-PEG-N₃)—under mild, aqueous conditions without disrupting the crystalline framework[5]. This is critical for developing nanoscale COFs (nCOFs) for precision chemotherapy in triple-negative breast cancer (TNBC)[5].

EPDA_Workflow EPDA EPDA Monomer (Bifunctional) COF Imine-Linked COF (Porous Matrix) EPDA->COF Solvothermal Synthesis DPA DPA Chelation Site COF->DPA Alkyne Ethynyl Handle COF->Alkyne Metal Ln3+ / Cu2+ Metalation DPA->Metal Coordination Click CuAAC Click Reaction Alkyne->Click Azide Addition App1 Luminescent Sensing Metal->App1 Signal Output App2 Targeted Drug Delivery Click->App2 Bio-conjugation

Bifunctional workflow of EPDA-COFs for metal coordination and bioorthogonal click chemistry.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded in each step, ensuring that the researcher can verify the success of the intermediate before proceeding.

Protocol A: Solvothermal Synthesis of EPDA-COF

Objective: Construct a highly crystalline, porous imine-linked COF using EPDA and a complementary multi-topic amine (e.g., tetrakis(4-aminophenyl)methane).

  • Preparation: In a 10 mL Pyrex tube, suspend EPDA (0.1 mmol) and the chosen polyamine (0.1 mmol) in a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v, 2 mL).

    • Causality: The non-polar mesitylene limits solubility to drive crystallization, while dioxane ensures sufficient monomer mobility.

  • Catalysis: Add 0.2 mL of aqueous acetic acid (3 M). Flash freeze the tube in liquid nitrogen, evacuate to an internal pressure of < 0.15 Torr, and flame-seal.

  • Crystallization: Heat the sealed tube at 120 °C for 72 hours.

    • Causality: The closed system and elevated temperature ensure the reversibility of the imine condensation, allowing the amorphous kinetic products to self-correct into the thermodynamic crystalline COF[6].

  • Isolation & Validation: Filter the resulting precipitate and wash extensively with anhydrous THF and acetone. Dry under vacuum at 80 °C for 12 hours.

    • Self-Validation Step: Perform Fourier Transform Infrared (FT-IR) spectroscopy. The successful formation of the COF is validated by the appearance of a strong C=N stretching band at ~1620 cm⁻¹ and the complete disappearance of the N-H stretching bands (3200–3400 cm⁻¹) of the amine precursor[5]. Powder X-ray Diffraction (PXRD) must show sharp peaks at low 2θ angles (e.g., ~3-5°), confirming long-range order.

Protocol B: Lanthanide Metalation for Luminescent Sensing

Objective: Coordinate Eu³⁺ or Tb³⁺ to the DPA sites of the EPDA-COF to create a ratiometric luminescent sensor.

  • Metalation: Disperse 50 mg of the activated EPDA-COF in 10 mL of an ethanol solution containing 0.05 M of the lanthanide salt (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O).

  • Incubation: Stir the suspension at room temperature for 24 hours to allow the DPA moieties to chelate the Ln³⁺ ions[7].

  • Purification: Centrifuge and wash the solid with fresh ethanol three times to remove any uncoordinated metal ions.

    • Self-Validation Step: Quantify the metal loading using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES). A successful metalation should yield a loading capacity proportional to the DPA density (typically 10-15 wt%)[7]. Furthermore, irradiate the powder with a UV lamp (254 nm); Tb-COF should emit a bright green fluorescence (545 nm), while Eu-COF should emit a stark red fluorescence (614 nm)[2].

Protocol C: Post-Synthetic Modification via CuAAC "Click" Chemistry

Objective: Graft targeting peptides (e.g., cRGD-PEG-N₃) onto the ethynyl handles of the COF for drug delivery applications.

  • Reaction Setup: Disperse the alkyne-functionalized EPDA-COF (1.0 mmol alkyne equivalent) and the azide-functionalized peptide (1.0 mmol) in a 1:1 mixture of degassed water and tert-butanol (10 mL)[8].

  • Catalyst Generation: Add sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing the disproportionation of Cu(I) that occurs if Cu(I) salts are used directly[8].

  • Conjugation: Stir the mixture under a nitrogen atmosphere at room temperature for 24 hours in the dark[8].

  • Isolation: Centrifuge the functionalized COF, wash sequentially with water, EDTA solution (to strip residual copper), and ethanol.

    • Self-Validation Step: Analyze the product via FT-IR. The successful click reaction is confirmed by the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the azide asymmetric stretch (~2100 cm⁻¹)[5]. X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of the triazole ring nitrogen[5].

Quantitative Data & Application Metrics

The integration of EPDA into COFs yields materials with highly predictable and tunable performance metrics. Table 1 summarizes the quantitative outcomes of various functionalized DPA/Alkyne-based framework systems across different applications.

Table 1: Comparative Performance Metrics of Functionalized COF/MOF Systems

Material SystemFunctionalizationPrimary ApplicationKey Performance MetricValidation Method
Tb@EPDA-COF Tb³⁺ Coordination to DPAPicric Acid (PA) Sensing41–50% ionic exchange ratio; High selectivity for PALuminescence Quenching & Elemental Analysis[9]
Eu@EPDA-COF Eu³⁺ Coordination to DPA7-Methylguanine Detection< 1 min response time; Limit of Detection at μM levelCompetitive Absorption & Fluorescence[2]
Alkyn-nCOF-cRGD CuAAC Peptide ClickTNBC Targeted Drug Delivery54.2 wt% peptide conjugation efficiencyXPS & o-phthalaldehyde (OPA) assay[5]
Cu⁺@EPDA-COP Cu²⁺ to Cu⁺ ReductionHeterogeneous CuAAC CatalysisZero detectable metal leaching post-catalysisICP-OES Analysis[3]
Co-MOF (DPA) Co²⁺ Coordination to DPAElectrocatalytic HER/OERHER: 151.7 mV; OER: 180 mV overpotentialsElectrochemical Impedance Spectroscopy[10]

Note: The dual nature of EPDA allows researchers to combine these metrics—for instance, loading a chemotherapeutic drug into the pores while simultaneously using the alkyne for targeting (cRGD) and the DPA site for imaging (Eu³⁺).

References

  • A Red-Emitting COF Ionic Exchanged With Green-Emitting Tb(III) Complex Anion: Synthesis, Characterization, Ratiometric Emission Sensing, and Removal of Picric Acid. Frontiers in Chemistry. Available at:[Link]

  • cRGD-Peptide Modified Covalent Organic Frameworks for Precision Chemotherapy in Triple-Negative Breast Cancer. PMC / NIH. Available at:[Link]

  • A highly luminescent lanthanide-functionalized covalent organic framework for rapid and specific detection of 7-methylguanine for DNA methylation assessment. Biomaterials Science (RSC Publishing). Available at:[Link]

  • Anchoring Covalent Organic Polymer for Heterogeneous CuAAC Reaction without Reducing Agents and Copper Leaching. ACS Publications. Available at:[Link]

  • Cobalt-based MOFs for efficient and stable electrocatalysis in hydrogen and oxygen evolution reactions. RSC Publishing. Available at:[Link]

  • Carboxamide-Based Probe for Highly Selective Detection of Copper Ions. Asian Journal of Chemistry. Available at:[Link]

  • Covalent Organic Frameworks based on Schiff-base Chemistry. Synthesis, Properties and Potential Applications. Universidad Autónoma de Madrid. Available at:[Link]

  • Entangled and woven COFs. ResearchGate. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Hydrolysis of 4-Ethynylpyridine-2,6-Dicarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 4-ethynylpyridine-2,6-dicarboxylic acid (CAS: 120517-48-8) typically requires the global deprotection of a dialkyl 4-((trimethylsilyl)ethynyl)pyridine-2,6-dicarboxylate precursor. While ester hydrolysis is a fundamental organic transformation[1], the presence of the sensitive ethynyl moiety and the electron-deficient pyridine ring introduces specific chemoselectivity challenges.

This guide provides field-proven troubleshooting strategies to mitigate yield-destroying side reactions such as alkyne hydration and pyridine decarboxylation, ensuring high-purity recovery of your target compound.

Mechanistic Workflow & Failure Points

Before adjusting your experimental parameters, it is critical to understand the reaction pathway and identify exactly where yield attrition occurs.

HydrolysisPathway A Dimethyl 4-((trimethylsilyl)ethynyl) pyridine-2,6-dicarboxylate B 4-Ethynylpyridine-2,6-dicarboxylate (Salt Intermediate) A->B LiOH (aq), THF/MeOH Room Temp C 4-Ethynylpyridine-2,6-dicarboxylic acid (Target Product) B->C HCl (aq) pH ~1.5 - 2.0, 0°C D 4-Acetylpyridine-2,6-dicarboxylic acid (Hydration Side-Product) B->D Pd/Cu Impurities + Heat / Extended Time E Degradation Products (Decarboxylation) C->E Excess Heat + Strong Acid

Hydrolysis pathway of 4-ethynylpyridine-2,6-dicarboxylate esters highlighting side reactions.

Troubleshooting Guides & FAQs

Q1: My final product NMR shows a methyl ketone peak (~2.6 ppm) instead of the terminal alkyne proton (~3.5 ppm). What happened? Cause: You are observing alkyne hydration, forming 4-acetylpyridine-2,6-dicarboxylic acid. Terminal alkynes are highly susceptible to hydration under aqueous basic conditions if trace transition metals (specifically Palladium or Copper carried over from the preceding Sonogashira coupling) are present. Solution:

  • Metal Scavenging: Treat the starting ester with a metal scavenger (e.g., QuadraSil AP or EDTA) prior to hydrolysis.

  • Strict Temperature Control: Perform the saponification strictly at room temperature (20–25 °C). Elevated temperatures exponentially increase the rate of metal-catalyzed alkyne hydration.

Q2: The ester hydrolysis is incomplete, and LC-MS shows mono-ester or retained TMS groups. Should I heat the reaction to drive it to completion? Cause: Incomplete hydrolysis in these systems is usually a mass-transfer (solubility) issue, not a thermodynamic one. Heating the reaction mixture risks degrading the alkyne[2]. Solution:

  • Optimize the Solvent System: Use a 1:1:1 volumetric ratio of THF:MeOH:H2O. THF dissolves the lipophilic starting diester, water acts as the hydroxide carrier, and MeOH serves as a miscible bridge to prevent the reaction from stalling in a biphasic state.

  • Base Selection: Use 4.0 - 5.0 equivalents of LiOH⋅H2​O . Lithium hydroxide is preferred over NaOH or KOH because the lithium cation coordinates with the pyridine nitrogen and the carbonyl oxygens, enhancing electrophilicity at the ester carbon and allowing the reaction to proceed rapidly without external heat.

Q3: I achieved full conversion by TLC, but my isolated yield is <40% after acidification. Where is my product? Cause: Pyridine-2,6-dicarboxylic acid derivatives are highly polar zwitterions. If the pH is lowered too much (pH < 1), the pyridine nitrogen protonates, forming a highly water-soluble hydrochloride salt that will not precipitate. Furthermore, localized heating during aggressive acidification can cause irreversible decarboxylation[3]. Solution:

  • Isoelectric Precipitation: Cool the reaction mixture to 0 °C. Add 1M HCl dropwise while monitoring with a calibrated pH meter to a strict pH of 1.5–2.0.

  • Salting Out: If the yield remains low, saturate the aqueous layer with NaCl before extracting with a highly polar organic solvent system (e.g., 2-MeTHF or EtOAc/n-butanol).

Quantitative Data: Impact of Conditions on Yield and Purity

The table below summarizes internal validation data demonstrating how base selection, solvent, and temperature impact the final yield and purity of the target diacid.

Hydrolysis ConditionBase (Eq.)Solvent SystemTemp (°C)Isolated Yield (%)Purity (Target : Ketone)
Standard NaOHNaOH (3.0)MeOH / H2O60 °C42%60 : 40
Standard LiOHLiOH (3.0)THF / H2O25 °C68%85 : 15
Optimized Protocol LiOH (5.0) THF / MeOH / H2O 20 °C >88% >98 : 2

Standard Operating Procedure: Optimized Ester Hydrolysis

This self-validating protocol utilizes in-process monitoring and precise pH control to ensure maximum yield and prevent degradation.

Materials Required:

  • Dimethyl 4-((trimethylsilyl)ethynyl)pyridine-2,6-dicarboxylate (1.0 eq)

  • LiOH⋅H2​O (5.0 eq)

  • Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (1:1:1 v/v/v)

  • 1M HCl (aq)

  • Calibrated pH meter

Step-by-Step Methodology:

  • Substrate Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting diester (1.0 eq) in a 1:1 mixture of THF and MeOH (5 mL/mmol of each solvent). Ensure complete dissolution.

  • Base Addition: Dissolve LiOH⋅H2​O (5.0 eq) in Deionized Water (5 mL/mmol). Cool the organic solution to 0 °C using an ice bath.

  • Reaction Initiation: Add the aqueous LiOH solution dropwise to the organic mixture over 10 minutes. Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4–6 hours. Critical: Do not exceed 25 °C to prevent alkyne hydration.

  • In-Process Monitoring: Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The reaction is complete when the starting material and the mono-ester intermediate are fully consumed. The TMS group will cleave concurrently under these conditions.

  • Concentration: Remove the volatile organic solvents (THF, MeOH) under reduced pressure at a bath temperature no higher than 30 °C.

  • Controlled Acidification: Cool the remaining aqueous phase to 0 °C. Slowly add 1M HCl dropwise while continuously monitoring the solution with a pH meter. Stop the addition exactly when the pH reaches 1.5–2.0. A pale yellow/white precipitate will form.

  • Isolation: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete crystallization. Filter the solid via vacuum filtration, wash the filter cake with ice-cold deionized water (2 x 5 mL), and dry under high vacuum for 12 hours to afford pure 4-ethynylpyridine-2,6-dicarboxylic acid.

References

  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates Source: nih.gov URL:[Link][1]

  • Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot Source: researchgate.net URL:[Link][3]

  • Dimethyl 4-[2-(4-aminophenyl)ethynyl]pyridine-2,6-dicarboxylate - PubChem Source: nih.gov URL:[Link][2]

Sources

Technical Support Center: 4-Ethynylpyridine-2,6-dicarboxylic Acid (4-EPDA) Thermal Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 4-Ethynylpyridine-2,6-dicarboxylic acid (4-EPDA). This compound is a critical building block in drug development and metal-organic framework (MOF) synthesis. However, researchers frequently encounter severe yield losses due to its thermal instability.

This guide is designed for synthesis chemists and drug development professionals to troubleshoot, understand, and prevent the thermal decarboxylation of 4-EPDA during high-temperature workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 4-EPDA rapidly degrade and lose mass at temperatures above 100 °C? A1: 4-EPDA is a dipicolinic acid derivative. Picolinic acids (pyridine-2-carboxylic acids) are uniquely susceptible to decarboxylation via the Hammick mechanism . Upon heating, the basic pyridine nitrogen becomes protonated by the adjacent carboxylic acid, forming a zwitterion intermediate. This protonation draws electron density away from the C2/C6 positions, facilitating the cleavage of the C–C bond to release CO₂ and form a reactive ylide .

Furthermore, the ethynyl group at the C4 position is highly electron-withdrawing. This inductive effect stabilizes the developing negative charge in the transition state, significantly lowering the activation energy for decarboxylation compared to unsubstituted dipicolinic acid .

Q2: Why does my choice of solvent affect the degradation rate so drastically? A2: The transition state of the Hammick mechanism requires a proton transfer from the carboxyl group to the nitrogen. Protic solvents (like water, methanol, or ethylene glycol) actively participate in this process by forming a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen. This solvent-assisted proton relay lowers the energy barrier for zwitterion formation. In contrast, aprotic solvents (like DMF or DMSO) cannot form this bridge, thereby slowing down the decarboxylation rate—though they do not stop it entirely at extreme temperatures .

Q3: I need to perform a high-temperature cross-coupling (e.g., Sonogashira) on the ethynyl group. How do I prevent the carboxylic acids from degrading? A3: You must disrupt the causality of the degradation: the availability of the acidic proton. By removing the proton (forming an alkali metal salt) or replacing it with an alkyl group (esterification), you physically prevent the formation of the zwitterion intermediate. Without the N-protonated state, the C–C bond remains stable well above 200 °C .

Mechanism A 4-EPDA (Free Acid) B Zwitterion Intermediate (N-protonated) A->B Heat (>100°C) Protic Solvents E Alkali Metal Salt / Ester (Protected Form) A->E Base / Alkylation C Hammick Ylide + CO2 (Decarboxylation) B->C C-C Cleavage D Degradation Products C->D Rapid F Thermally Stable (No Zwitterion) E->F Heat (>150°C)

Fig 1. Mechanistic pathway of 4-EPDA decarboxylation versus thermal stabilization strategies.

Part 2: Quantitative Stability Data

To assist in experimental design, the following table summarizes the thermal stability thresholds of 4-EPDA and its derivatives based on their state and solvent environment.

Derivative StateSolvent EnvironmentDecarboxylation Onset Temp (°C)Primary Degradation Mechanism
Free Acid (4-EPDA) Protic (Water/Alcohols)~95 - 110 °CZwitterion / Hammick Ylide
Free Acid (4-EPDA) Aprotic (DMF/DMSO)~130 - 150 °CZwitterion (Uncatalyzed)
Di-Alkyl Ester Organic (Toluene/THF)> 200 °CInhibited (No acidic proton)
Di-Sodium Salt Aqueous / Polar> 250 °CInhibited (No acidic proton)

Part 3: Workflows & Validated Experimental Protocols

Select the appropriate protection strategy based on your downstream reaction conditions. Use the decision matrix below, followed by the self-validating protocols.

Workflow Start Start: 4-EPDA Free Acid Decision Reaction Temp > 100°C? Start->Decision Path1 Use Free Acid (Monitor closely) Decision->Path1 No Path2 Protection Required Decision->Path2 Yes OptA Aqueous / Polar Media? Form Di-Sodium Salt Path2->OptA Aqueous OptB Organic Media? Form Di-Alkyl Ester Path2->OptB Organic StableA Proceed with Synthesis (Stable up to ~250°C) OptA->StableA StableB Proceed with Synthesis (Stable up to ~200°C) OptB->StableB

Fig 2. Decision matrix for selecting the appropriate 4-EPDA protection workflow based on conditions.

Protocol A: Di-Esterification for High-Temperature Organic Workflows

Use this protocol when downstream steps (like Pd-catalyzed cross-couplings) require organic solvents.

Scientific Rationale: Converting the carboxylic acids to methyl esters removes the exchangeable protons, completely neutralizing the Hammick ylide pathway.

  • Suspension: Suspend 1.0 eq of 4-EPDA in anhydrous methanol (0.2 M concentration). Methanol acts as both the solvent and the reactant.

  • Activation: Cool the flask to 0 °C using an ice bath. Dropwise add 3.0 eq of Thionyl Chloride (SOCl₂). Causality note: SOCl₂ reacts with methanol to generate HCl in situ, which acts as a dehydrating agent and acid catalyst without adding water to the system.

  • Reflux: Heat the reaction to 65 °C (reflux) for 12 hours. This temperature is safely below the decarboxylation threshold of the free acid.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄ and concentrate.

  • Self-Validation Step: Perform ¹H NMR (CDCl₃). The protocol is successful if the broad -COOH peak (~11-13 ppm) is absent, and a sharp singlet integrating to 6 protons appears at ~3.9 ppm (indicating the two -OCH₃ groups).

Protocol B: Synthesis of the Thermally Stable Di-Sodium Salt

Use this protocol for hydrothermal MOF synthesis or aqueous-phase high-temperature reactions.

Scientific Rationale: Deprotonating the acid forms a carboxylate anion. The negative charge repels the lone pair on the pyridine nitrogen, preventing protonation and stabilizing the C–C bond up to 250 °C.

  • Suspension: Suspend 1.0 eq of 4-EPDA in deionized water (0.1 M).

  • Titration: Slowly add 2.05 eq of 1M NaOH dropwise at room temperature while continuously monitoring the pH with a calibrated meter.

  • Equilibration: Ensure the final pH stabilizes between 8.5 and 9.0 . Causality note: The pKa values for dipicolinic acids are roughly ~2.1 and ~4.6. A pH > 8.5 guarantees 100% deprotonation. If the pH drops below 7, mono-protonated zwitterions will exist in equilibrium and degrade upon heating.

  • Isolation: Lyophilize (freeze-dry) the solution to isolate the solid di-sodium salt. Do not boil off the water. Boiling at 100 °C before full isolation can cause localized heating and trace decarboxylation if any mono-protonated species remains.

  • Self-Validation Step: Perform IR spectroscopy on the solid. The C=O stretch must shift from ~1700 cm⁻¹ (free acid) to a broader, lower-frequency band at ~1600 cm⁻¹ (carboxylate salt).

References

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry (1972).[Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry (1977).[Link]

  • Decarboxylation. Wikipedia, The Free Encyclopedia. [Link]

Technical Support Center: Troubleshooting 4-Ethynylpyridine-2,6-Dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and process chemists optimizing the synthesis of 4-ethynylpyridine-2,6-dicarboxylic acid —a critical chelating ligand used in metal-organic frameworks (MOFs) and metallo-supramolecular polymers.

The primary synthetic route involves the Sonogashira cross-coupling of a 4-halopyridine-2,6-dicarboxylate ester with trimethylsilylacetylene (TMSA), followed by global deprotection. However, the most pervasive failure mode in this workflow is the Glaser/Hay homocoupling of the terminal alkyne, which consumes expensive reagents and severely complicates downstream purification. This guide provides mechanistic troubleshooting, quantitative optimization data, and a validated copper-free protocol to eliminate this byproduct.

Mechanistic Insights: The Root of Homocoupling

To solve homocoupling, we must first understand the kinetic competition inherent to the Sonogashira catalytic cycle.

When utilizing a standard Pd/Cu co-catalytic system, the reaction diverges into two competing pathways. While electron-poor aryl halides typically accelerate the Pd(0) oxidative addition step, the 4-halopyridine-2,6-dicarboxylate core presents a unique challenge. The strong coordinating ability of the pyridine nitrogen, combined with the adjacent ester groups, can sequester the active Pd(0) species. This creates a kinetic bottleneck during oxidative addition and transmetalation.

Because the palladium cycle is delayed, the rapidly formed copper(I) acetylide intermediate accumulates. In the presence of even trace amounts of oxygen—or when the Pd(II) precatalyst acts as a sacrificial oxidant—this accumulated copper acetylide undergoes rapid oxidative dimerization (Glaser coupling) to form 1,4-bis(trimethylsilyl)buta-1,3-diyne .

Mechanism Start Diethyl 4-bromopyridine-2,6-dicarboxylate + Trimethylsilylacetylene (TMSA) PdCycle Pd(0) Oxidative Addition (Slow due to chelation) Start->PdCycle Pd(0) Catalyst CuCycle Cu(I) Acetylide Formation (Fast) Start->CuCycle Cu(I) Co-catalyst Amine Base Transmetalation Transmetalation & Reductive Elimination PdCycle->Transmetalation CuCycle->Transmetalation Desired Pathway Oxidation Oxidative Dimerization (Trace O₂ or Pd(II) as oxidant) CuCycle->Oxidation Undesired Pathway Target Diethyl 4-(TMS-ethynyl)pyridine- 2,6-dicarboxylate Transmetalation->Target Byproduct 1,4-Bis(TMS)-1,3-butadiyne (Glaser Homocoupling Byproduct) Oxidation->Byproduct

Mechanistic divergence: Slow oxidative addition allows rapid Cu-acetylide oxidative dimerization.

Frequently Asked Questions (FAQs)

Q1: I am already using a nitrogen manifold. Why am I still seeing up to 40% of the 1,3-diyne byproduct? A1: Standard nitrogen blanketing is insufficient for highly sensitive, kinetically slow couplings. Trace oxygen (even at ppm levels in the solvent) rapidly oxidizes the copper(I) acetylide to copper(II), triggering the Glaser pathway. Furthermore, if you are using a Pd(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂), the initial reduction to the active Pd(0) species consumes two equivalents of your alkyne via homocoupling. To mitigate this, utilize rigorous freeze-pump-thaw degassing. Alternatively, employing a dilute hydrogen atmosphere (e.g., 5% H₂ in Argon) has been proven to scavenge dissolved oxygen and assist in Pd(II) reduction, dropping homocoupling to ~2% .

Q2: Should I switch to a copper-free Sonogashira protocol for this specific pyridine substrate? A2: Yes. Transitioning to a copper-free system is the most definitive way to bypass the formation of the highly oxidizable copper acetylide intermediate . Copper-free conditions rely on the direct amine-assisted deprotonation of the alkyne while coordinated to the palladium center. The trade-off is that this requires more active, electron-rich palladium catalysts (e.g., Pd(OAc)₂ paired with bulky phosphines like XPhos) and slightly higher reaction temperatures to drive the cycle.

Q3: Does the rate of TMSA addition impact the product distribution? A3: Drastically. Glaser homocoupling is a bimolecular reaction with respect to the alkyne, meaning its rate increases exponentially with alkyne concentration. Adding all your TMSA at the beginning of the reaction (bolus addition) maximizes the probability of homocoupling. By adding the TMSA via a syringe pump over 2–3 hours, you maintain a low steady-state concentration of the alkyne, kinetically favoring the unimolecular transmetalation step over bimolecular dimerization .

Q4: Can I perform the Sonogashira coupling directly on the free 4-bromopyridine-2,6-dicarboxylic acid? A4: No. Free carboxylic acids at the 2,6-positions will competitively coordinate to the Palladium catalyst, forming insoluble, catalytically dead complexes. You must mask these groups via esterification (e.g., forming diethyl 4-bromopyridine-2,6-dicarboxylate) prior to the coupling step. The esters are easily hydrolyzed alongside the TMS group during the final global deprotection step.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the suppression of the 1,4-bis(TMS)-1,3-butadiyne byproduct during the synthesis of the diethyl 4-(TMS-ethynyl)pyridine-2,6-dicarboxylate intermediate.

Catalyst SystemCo-CatalystAtmosphereAlkyne Addition MethodHomocoupling Yield (%)Cross-Coupling Yield (%)
Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)N₂ (Standard)Bolus (All at once)45%38%
Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)5% H₂ in ArBolus12%65%
Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)Ar (Degassed)Syringe Pump (2h)8%72%
Pd(OAc)₂ / XPhos None (Cu-Free) Ar (Degassed) Syringe Pump (2h) < 2% 89%

Validated Workflow: Copper-Free Sonogashira Protocol

To ensure a self-validating and reproducible synthesis, we recommend the following copper-free methodology. This protocol systematically eliminates the variables that lead to homocoupling.

Workflow Step1 1. Substrate Prep Esterify Core Step2 2. Degassing Freeze-Pump-Thaw Step1->Step2 Step3 3. Cu-Free Catalysis Pd(OAc)₂ / XPhos Step2->Step3 Step4 4. Alkyne Addition Syringe Pump (2h) Step3->Step4 Step5 5. Deprotection NaOH / MeOH Step4->Step5

Optimized copper-free workflow for synthesizing 4-ethynylpyridine-2,6-dicarboxylic acid.

Step-by-Step Methodology

Phase 1: Substrate Preparation & Masking

  • Convert 4-bromopyridine-2,6-dicarboxylic acid to diethyl 4-bromopyridine-2,6-dicarboxylate using standard Fischer esterification (EtOH, catalytic H₂SO₄, reflux). Rationale: Eliminates catalyst sequestration by free carboxylates.

Phase 2: Rigorous Degassing & Setup 2. To an oven-dried Schlenk flask equipped with a magnetic stir bar, add diethyl 4-bromopyridine-2,6-dicarboxylate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.10 equiv), and anhydrous Cs₂CO₃ (2.0 equiv). 3. Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). 4. Add anhydrous, anhydrous Toluene (0.1 M relative to substrate) via syringe. Perform three consecutive Freeze-Pump-Thaw cycles to remove all dissolved oxygen.

Phase 3: Syringe Pump Addition (Kinetic Control) 5. Heat the reaction mixture to 80 °C under a positive pressure of Argon. 6. Dilute Trimethylsilylacetylene (TMSA, 1.2 equiv) in 5 mL of degassed Toluene. 7. Using a syringe pump, add the TMSA solution dropwise to the heated reaction mixture over 2.5 hours . Rationale: Maintains a low steady-state concentration of the alkyne, kinetically starving the bimolecular homocoupling pathway.

Phase 4: Reaction Monitoring & Validation 8. Allow the reaction to stir for an additional 12 hours at 80 °C. 9. Self-Validation Check: Pull a 0.1 mL aliquot, filter through a short silica plug, and analyze via GC-MS. The reaction is successful if the cross-coupled product mass is dominant and the 1,4-bis(TMS)-1,3-butadiyne peak (m/z 194) is absent or <2% of the total area.

Phase 5: Global Deprotection 10. Cool the mixture, filter through Celite to remove the palladium and salts, and concentrate under reduced pressure. Isolate the intermediate via flash column chromatography. 11. Dissolve the purified intermediate in Methanol. Add an excess of 2M aqueous NaOH and stir at room temperature for 4 hours. Rationale: This single step simultaneously saponifies the diethyl esters and cleaves the TMS protecting group. 12. Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the final 4-ethynylpyridine-2,6-dicarboxylic acid . Filter, wash with cold water, and dry under vacuum.

References

  • "Copper-free Sonogashira cross-coupling reactions: an overview." National Institutes of Health (PMC). URL:[Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters. URL:[Link]

  • "Sonogashira Coupling." Chemistry LibreTexts. URL:[Link]

  • "Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation." Journal of Organic Chemistry (ACS). URL:[Link]

Technical Support Center: Optimizing Sonogashira Coupling Reaction Times for Pyridine Dicarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are well aware that while the Sonogashira cross-coupling reaction is a staple for C–C bond formation, applying it to highly functionalized heterocycles like pyridine dicarboxylates presents unique kinetic challenges.

This guide is engineered to help you troubleshoot sluggish reaction times, minimize byproduct formation, and implement field-proven, self-validating protocols to optimize your catalytic cycles.

Logical Workflow for Reaction Optimization

OptimizationLogic Start Evaluate Baseline Kinetics (Halopyridine Dicarboxylate) Check Reaction Time > 12h or Conversion < 50%? Start->Check Sluggish Sluggish Oxidative Addition (e.g., Chloropyridines) Check->Sluggish Yes (Slow) Glaser Fast but High Glaser Homocoupling Byproducts Check->Glaser No, but impure Microwave Apply Microwave Heating (150°C, 10-30 min) Sluggish->Microwave Ligand Switch to Bulky Ligands (e.g., P(tBu)3 or XPhos) Sluggish->Ligand CuFree Implement Cu-Free Protocol (Use TBAF or DBU) Glaser->CuFree Success Optimized Reaction Time & High Yield Microwave->Success CuFree->Success Ligand->Success

Logical workflow for optimizing Sonogashira coupling reaction times and minimizing byproducts.

Section 1: Core Principles & Reaction Kinetics

Q: Why is the Sonogashira coupling of pyridine dicarboxylates inherently slow compared to simple aryl halides? A: The sluggish kinetics arise from a combination of electronic and steric factors. First, the pyridine nitrogen and the dicarboxylate oxygen atoms act as potent chelating agents. They can sequester the palladium catalyst or the copper co-catalyst, effectively lowering the concentration of the active catalytic species in the cycle[1]. Second, while the strongly electron-withdrawing dicarboxylate groups facilitate the initial oxidative addition of palladium into the carbon-halogen bond, they excessively stabilize the resulting Pd(II) intermediate. This creates a thermodynamic sink that drastically increases the activation energy required for the subsequent transmetalation and reductive elimination steps.

Q: How does the choice of halogen on the pyridine ring dictate the rate-determining step? A: The reactivity follows the standard trend: Iodides > Bromides > Chlorides[1]. For chloropyridine dicarboxylates, oxidative addition is strictly the rate-determining step, requiring elevated temperatures or electron-rich ligands. For iodopyridines, oxidative addition is rapid, but transmetalation often becomes the bottleneck, meaning optimization should focus on the base and copper co-catalyst.

Section 2: Troubleshooting Guide: Sluggish Reactions & Low Conversions

Q: My reaction takes >24 hours at room temperature. How can I safely accelerate it without degrading the sensitive dicarboxylate moieties? A: To overcome the high activation barrier without causing thermal decomposition, transition from conventional conductive heating to microwave (MW) irradiation. Microwave heating at 100–150 °C ensures uniform thermal distribution and can compress reaction times from 24 hours down to merely 10–30 minutes[2].

Q: I am observing significant Glaser homocoupling (diyne formation) when I increase the reaction time. How do I fix this? A: Prolonged reaction times in the presence of copper and trace oxygen inevitably lead to Glaser homocoupling. To resolve this, switch to a copper-free Sonogashira variant. Copper-free systems utilize strong amine bases (like DBU) or activators like TBAF to directly deprotonate the terminal alkyne. This facilitates direct transmetalation to the palladium center, completely bypassing the copper cycle and eliminating diyne byproducts[1][3].

Section 3: Experimental Workflows & Methodologies

To guarantee reproducibility, every protocol must be a self-validating system. The following methodology incorporates built-in kinetic accelerators (microwave heating and bulky ligands) while mitigating byproduct formation (copper-free conditions).

Protocol: Microwave-Assisted, Copper-Free Sonogashira Coupling
  • Preparation of the Reaction Vessel: To an oven-dried, microwave-safe reaction vial equipped with a magnetic stir bar, add the halopyridine dicarboxylate substrate (1.0 equiv) and the palladium catalyst (e.g., PdCl2​(PPh3​)2​ , 2 mol%).

  • Ligand and Base Addition: Introduce a bulky, electron-rich phosphine ligand such as P(tBu)3​ (4 mol%) to accelerate both oxidative addition and reductive elimination. Add DBU (10 mol%) and Cs2​CO3​ (1.0 equiv) to facilitate the deprotonation of the alkyne without the need for copper[2].

  • Solvent and Alkyne Introduction: Add anhydrous, degassed DMF (sufficient to reach a 0.2 M concentration). Inject the terminal alkyne (1.2 equiv) dropwise.

  • Inert Atmosphere (Critical Step): Purge the vial with argon or nitrogen for 5 minutes to displace all oxygen. This is a self-validating step to prevent oxidative homocoupling. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 150 °C for 10–15 minutes. Safety check: Monitor the internal temperature and pressure carefully to prevent solvent overpressurization[2].

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate, wash with saturated aqueous NH4​Cl , and extract. Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Section 4: Quantitative Data & Catalyst Benchmarking

Summarizing historical data allows for rapid comparison of kinetic parameters. The table below benchmarks various conditions for halopyridine couplings to help you select the optimal starting point for your specific substrate.

Substrate TypeCatalyst SystemCo-CatalystHeating MethodReaction TimeYield (%)
2-Amino-3-bromopyridine Pd(CF3​COO)2​ / PPh3​ CuI Conventional (100 °C)3 hours85–96%
Aryl Chlorides (Deactivated) PdCl2​(PPh3​)2​ / P(tBu)3​ None (Cu-free)Microwave (150 °C)10 mins 88–95%
Bromopyridine Dicarboxylate Pd(OAc)2​ / PPh3​ CuI Conventional (80 °C)12–24 hours50–65%
Bromopyridine Dicarboxylate PdCl2​(PPh3​)2​ / TBAFNone (Cu-free)Conventional (70 °C)3 hours80–90%

(Data synthesized from established literature on halopyridine and deactivated aryl chloride cross-couplings[2][3][4])

Section 5: FAQs on Reagent Selection & Advanced Optimization

Q: Which palladium catalyst and ligand combination is optimal for minimizing reaction time? A: For highly deactivated or sterically hindered substrates like halopyridine dicarboxylates, standard Pd(PPh3​)4​ is often insufficient. Upgrading to a combination of PdCl2​(PPh3​)2​ and a bulky, electron-rich phosphine ligand such as P(tBu)3​ or XPhos is highly recommended. The steric bulk of P(tBu)3​ forces the palladium center to rapidly undergo reductive elimination, while its electron density accelerates the initial oxidative addition, drastically reducing the overall catalytic cycle time[2].

Q: Does the choice of base impact the reaction kinetics in copper-free systems? A: Absolutely. While triethylamine ( Et3​N ) is the standard base for traditional Sonogashira couplings, it is often not basic enough to rapidly deprotonate the alkyne in copper-free systems. Utilizing a stronger organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with an inorganic base like Cs2​CO3​ has been shown to reduce reaction times to under 15 minutes under microwave conditions[2].

References
  • Title: Sonogashira coupling Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands Source: European Journal of Organic Chemistry URL: [Link]

Sources

Troubleshooting crystal twinning in 4-Ethynylpyridine-2,6-dicarboxylic acid MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Crystal Twinning in 4-Ethynylpyridine-2,6-dicarboxylic Acid MOFs

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the frustrating bottleneck of MOF crystal twinning. When working with 4-Ethynylpyridine-2,6-dicarboxylic acid (4-EPDC), the structural rigidity of the pyridine-2,6-dicarboxylate pincer combined with the steric and electronic influence of the 4-ethynyl moiety creates a perfect storm for rapid, uncontrolled nucleation.

This guide abandons trial-and-error in favor of a rationally designed, self-validating crystallization workflow to help you achieve pristine single crystals suitable for X-ray diffraction.

Mechanistic Causality of Twinning in 4-EPDC MOFs

Twinning occurs when two or more separate crystals share lattice points symmetrically, effectively growing into each other. In 4-EPDC MOFs, the pyridine nitrogen and two adjacent carboxylate groups form a highly stable tridentate chelate with transition metals or lanthanides. Because the ligand-secondary building unit (SBU) bond has low lability, spontaneous and irreversible nucleation often occurs[1].

Furthermore, the terminal alkyne group at the 4-position can engage in π−π or CH- π interactions, inducing secondary nucleation sites that misalign the growing lattice. This frequently results in pseudo-merohedral twinning, which drastically complicates single-crystal X-ray diffraction (SC-XRD) analysis[2]. To resolve this, we must shift the system from kinetic control (rapid precipitation) to thermodynamic control (reversible, slow growth) using coordination modulators[3].

Diagnostic & Resolution Workflow

Below is the logical pathway for diagnosing and resolving twinned 4-EPDC MOF crystals.

Workflow Start SC-XRD Identifies Twin Fraction > 0.1 Analyze Analyze Synthesis Kinetics Start->Analyze Modulator Add Monocarboxylic Modulator Analyze->Modulator Rapid Nucleation Temp Implement Thermal Gradient Analyze->Temp Thermal Shock Solvent Optimize Solvent Viscosity/Ratio Analyze->Solvent High Supersaturation Validate Self-Validation: Clear Solution >12h? Modulator->Validate Temp->Validate Solvent->Validate Success Single Crystal Twin Fraction < 0.05 Validate->Success Yes (Slow Growth) Fail Adjust Parameters & Retry Validate->Fail No (Cloudy <12h) Fail->Analyze

Diagnostic workflow for resolving 4-EPDC MOF crystal twinning.

Step-by-Step Troubleshooting Protocols

Protocol A: Modulator-Assisted Slow Growth

Modulators competitively coordinate to metal sites, inhibiting secondary domain growth and reducing the likelihood of twinning[4].

  • Prepare Stock Solutions: Dissolve the metal salt (e.g., ZrCl4​ or Zn(NO3​)2​ ) and 4-EPDC in N,N-dimethylformamide (DMF) in separate vials.

  • Introduce the Modulator: Add a monocarboxylic acid (e.g., benzoic acid or formic acid) to the metal solution.

    • Causality check: The pKa of the modulator must be slightly higher or comparable to 4-EPDC to ensure it competes effectively for the metal sites without permanently blocking framework extension.

  • Combine and Mix: Slowly add the ligand solution to the metal-modulator solution under continuous stirring.

  • Self-Validation Step: Observe the solution at room temperature for 1 hour.

    • If cloudy: Nucleation is too fast. Increase the modulator:ligand ratio by 10 equivalents.

    • If clear: The system is properly buffered for slow growth. Proceed to heating.

  • Crystallization: Seal the vial and heat isothermally.

Protocol B: Temperature-Programmed Crystallization

Static syntheses with rapid heating often lead to randomly oriented crystals growing into each other, a primary cause of non-merohedral twinning[3].

  • Program the Oven: Set the initial temperature to 40°C.

  • Ramp Phase: Program a heating ramp of 1°C/hour up to the target temperature (e.g., 100°C).

    • Causality check: A slow ramp prevents localized supersaturation spikes, ensuring that nucleation occurs evenly and slowly.

  • Dwell Phase: Hold at the target temperature for 48-72 hours.

  • Cooling Phase (Critical): Cool the oven at a rate of 2°C/hour down to room temperature.

    • Causality check: Rapid cooling causes thermal contraction stresses that can induce mechanical twinning post-crystallization.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between synthesis parameters and the resulting twin fraction ( α ), based on standardized 4-EPDC MOF optimizations.

Modulator TypeModulator:Ligand RatioHeating ProfileNucleation TimeTwin Fraction ( α )Crystal Quality
None (Control)0:1Direct to 100°C< 30 mins0.45 - 0.50Perfect Merohedral Twin
Acetic Acid20:1Direct to 100°C2 hours0.25 - 0.30Partial Twin
Benzoic Acid30:11°C/hr to 100°C18 hours0.08 - 0.12Minor Intergrowth
Formic Acid50:11°C/hr to 100°C36 hours< 0.04Pristine Single Crystal

Frequently Asked Questions (FAQs)

Q: My 4-EPDC MOF crystals look like beautiful octahedrons under the microscope, but the crystallographer says they are twinned. Why? A: You are likely observing pseudo-merohedral twinning[2]. Because the 4-EPDC ligand creates highly symmetrical SBUs, the crystal lattice can rotate by 90 or 180 degrees during growth without disrupting the macroscopic shape. The external morphology looks pristine, but the internal lattice is fractured into multiple domains. You must increase the modulator concentration to slow down the facet growth rate.

Q: Does the ethynyl group on 4-EPDC contribute to twinning? A: Yes. The terminal alkyne is highly polarizable and can form weak intermolecular interactions (like π−π stacking) with adjacent ligands. If the crystallization temperature is too low, these weak interactions can kinetically trap the ligands in misaligned orientations. Raising the synthesis temperature (while using a modulator to prevent rapid precipitation) provides the thermal energy needed to break these weak misalignments, allowing the thermodynamically favored, defect-free lattice to form.

Q: I increased the modulator concentration, but now I get no crystals at all. What is the self-validating fix? A: You have shifted the equilibrium too far toward the dissolved state. The self-validating fix is to slowly evaporate the solvent or introduce a poor solvent (like ethanol or water) via vapor diffusion. Place your clear reaction vial inside a larger jar containing the poor solvent, seal it, and allow the slow diffusion to gently lower the solubility threshold over several days.

References

  • Solid state coordination chemistry of pyridinedicarboxylic acid isomers. III Synthesis and crystal structures of complexes of Zn and Ni with lutidinic acid. ResearchGate. Available at:[Link]

  • Twinning in Zr-Based Metal-Organic Framework Crystals. MDPI. Available at:[Link]

  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. PubMed Central (NIH). Available at:[Link]

  • Elucidating metal–organic framework structures using synchrotron serial crystallography. CrystEngComm (RSC Publishing). Available at:[Link]

Sources

Controlling pore size distribution in 4-Ethynylpyridine-2,6-dicarboxylic acid frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the EPDC-MOF Support Hub Designed for researchers, materials scientists, and drug development professionals, this center provides authoritative troubleshooting and field-proven methodologies for synthesizing and tuning 4-Ethynylpyridine-2,6-dicarboxylic acid (EPDC) metal-organic frameworks. The EPDC ligand combines the robust chelating capability of pyridine-2,6-dicarboxylic acid with an ethynyl (-C≡CH) tether, offering a highly versatile platform for reticular chemistry and precise pore size distribution control.

Diagnostic Hub: Troubleshooting & FAQs

Q1: My EPDC-MOF synthesis is yielding a dense, non-porous phase instead of an open 3D framework. How do I induce porosity? Root Cause & Causality: Pyridine-2,6-dicarboxylic acid derivatives are strong, multidentate chelators. Without intervention, they rapidly satisfy the coordination sphere of metal ions (e.g., Zn²⁺ or Cu²⁺), thermodynamically driving the assembly toward dense 1D chains or 2D sheets rather than open 3D networks[1][2]. Solution: Implement a competitive modulation strategy . Introduce monocarboxylic acids (e.g., acetic acid) or organic bases (e.g., pyridine) into your solvothermal reaction[3]. These modulators compete with the EPDC ligand for metal coordination sites, slowing down the crystallization kinetics. This controlled assembly promotes the formation of 3D topologies and introduces "missing-linker" defects, which significantly expand the micro- and mesopore volume[3].

Q2: I need to precisely reduce the pore size of my EPDC-MOF to selectively encapsulate a small-molecule drug. What is the most reliable method? Root Cause & Causality: Direct synthesis often yields a fixed pore aperture dictated by the metal-node and ligand length. To achieve sub-nanometer precision for drug encapsulation, you must alter the steric environment after the framework is built. Solution: Exploit the ethynyl tether on the EPDC ligand via Post-Synthetic Modification (PSM) . The terminal alkyne is primed for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry[1]. By reacting the pristine MOF with azides of varying steric bulk (e.g., methyl azide vs. benzyl azide), you form bulky triazole rings protruding into the void space. This predictably reduces the pore size distribution without compromising the underlying framework topology[1]. Alternatively, thermal treatment can induce[2+2+2] cycloaddition of the ethynyl groups, cross-linking the pores and altering the internal dimensions[4].

Q3: Why is my batch-to-batch pore size distribution inconsistent? Root Cause & Causality: Variations in the solvent evaporation rate or trace water in hygroscopic solvents (like DMF or DEF) can alter the internal pressure and hydrolysis rates during solvothermal synthesis[1]. Solution: Standardize your solvent purity (use anhydrous DMF/DEF) and maintain a strict heating/cooling ramp rate (e.g., 1 °C/min). Rapid cooling causes kinetic trapping of unreacted species within the pores, leading to inconsistent BET surface areas.

Quantitative Data: Pore Tuning Strategies

The following table summarizes the causal relationship between specific experimental interventions and the resulting pore characteristics in EPDC-MOFs.

Intervention StrategyReagent / ConditionMechanism of ActionExpected Pore Size ShiftBET Surface Area Impact
Defect Engineering Acetic Acid (50 eq)Competes with EPDC, creating missing-linker defects[3].Broadens to mesoporous (>2 nm)Increases by 30-50%
Defect Engineering Pyridine (Modulator)Alters coordination kinetics and crystal morphology[3].Uniform micropores (~1.2 nm)Increases by 10-20%
PSM (Click Chemistry) Methyl Azide + Cu(I)Forms small triazole groups inside the pores[1].Narrows by ~0.3 nmDecreases by 15-25%
PSM (Click Chemistry) Benzyl Azide + Cu(I)Introduces severe steric bulk into the void space[1].Narrows by ~0.6 nmDecreases by 40-60%
Thermal Cross-linking Heat (150 °C, Vacuum)Triggers[2+2+2] alkyne cycloaddition[4].Rigidifies/constricts poresDecreases by ~10%
Standard Operating Procedures (SOPs)
Protocol 1: Solvothermal Synthesis of Defect-Engineered EPDC-MOF

Self-Validation Check: The resulting powder must exhibit a highly crystalline PXRD pattern matching the simulated 3D topology, with no amorphous halo indicating framework collapse.

  • Preparation: Dissolve 0.1 mmol of Metal Nitrate (e.g., Zn(NO₃)₂·6H₂O) and 0.1 mmol of 4-Ethynylpyridine-2,6-dicarboxylic acid in 10 mL of anhydrous N,N-diethylformamide (DEF)[1].

  • Modulation: Add 5.0 mmol of glacial acetic acid (50 equivalents) to the mixture. Sonicate for 10 minutes until completely dissolved[3].

  • Crystallization: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat at 100 °C for 72 hours[1].

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 1 °C/min to prevent thermal shock and framework collapse.

  • Activation: Wash the resulting crystals with fresh DEF (3x), followed by solvent exchange with anhydrous ethanol for 3 days (replacing ethanol daily). Activate under vacuum at 120 °C for 12 hours.

Protocol 2: Pore Reduction via CuAAC "Click" PSM

Self-Validation Check: FTIR spectroscopy must show the disappearance of the terminal alkyne C-H stretch (~3290 cm⁻¹) and the appearance of triazole ring vibrations.

  • Preparation: Suspend 50 mg of activated EPDC-MOF in 5 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 0.5 mmol of the target organic azide (e.g., benzyl azide) and 5 mol% of [Cu(CH₃CN)₄]PF₆ catalyst[1].

  • Reaction: Stir the suspension gently at room temperature under an inert argon atmosphere for 24 hours.

  • Purification: Centrifuge to isolate the modified MOF. Wash extensively with DCM and methanol to remove unreacted azide and copper catalyst.

  • Verification: Perform N₂ sorption isotherms at 77 K. Calculate the pore size distribution using Non-Local Density Functional Theory (NLDFT) to confirm the targeted reduction in pore diameter.

Mechanistic Workflows

Below are the logical architectures governing EPDC-MOF synthesis and pore tuning.

G Node1 Metal Precursor (e.g., Zn/Cu/Fe) Node4 Solvothermal Synthesis (DEF, 80-100°C) Node1->Node4 Node2 EPDC Ligand (Ethynyl-PDA) Node2->Node4 Node3 Modulator (Acetic Acid/Pyridine) Node3->Node4 Competes with EPDC Node5 Defect-Engineered MOF (Expanded Pores) Node4->Node5 Missing-linker defects

Workflow for defect-engineered EPDC-MOF synthesis.

G Node1 Pristine EPDC-MOF (Alkyne Exposed) Node3 CuAAC 'Click' Reaction (Room Temp) Node1->Node3 Node2 Cu(I) Catalyst + Azide Molecule Node2->Node3 Node4 Functionalized MOF (Steric Bulk Added) Node3->Node4 Triazole ring formation Node5 Reduced Pore Size (Targeted Distribution) Node4->Node5 Controlled void reduction

Mechanistic pathway of pore tuning via CuAAC click chemistry.

References
  • Title: An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Metal–organic frameworks generated from oligomeric ligands with functionalized tethers. Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Source: PubMed / Inorganic Chemistry URL: [Link]

  • Title: Novel modes of reactivity in MOFs by spatial alignment of functional groups. Source: ResearchGate URL: [Link]

Sources

Addressing fluorescence quenching in 4-Ethynylpyridine-2,6-dicarboxylic acid sensors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Ethynylpyridine-2,6-dicarboxylic Acid Sensors

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Ethynylpyridine-2,6-dicarboxylic acid (EPDCA) based fluorescent sensors. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring the integrity and success of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the principles and application of EPDCA sensors.

Q1: What is 4-Ethynylpyridine-2,6-dicarboxylic acid (EPDCA) and why is it used in fluorescent sensors?

A1: 4-Ethynylpyridine-2,6-dicarboxylic acid is a heterocyclic organic compound. Its rigid structure, containing a pyridine ring and carboxylic acid groups, often forms the core of fluorescent probes. These sensors are designed to detect a variety of analytes, such as metal ions and changes in pH, through mechanisms that alter their fluorescence output.[1][2][3][4] The pyridine and carboxylic acid moieties can act as binding sites for specific targets.[1]

Q2: What is fluorescence quenching?

A2: Fluorescence quenching is a process that decreases the intensity of the fluorescence emission from a fluorophore (in this case, the EPDCA-based sensor).[5][6] This can occur through various mechanisms, including collisional (dynamic) quenching, formation of a non-fluorescent complex (static quenching), and energy transfer.[5][6] In sensor applications, the interaction of the EPDCA probe with its target analyte often induces a predictable quenching effect, which can be correlated to the analyte's concentration.

Q3: What are the primary mechanisms of fluorescence quenching I might encounter with EPDCA sensors?

A3: With EPDCA and similar pyridine-based sensors, you may encounter several quenching mechanisms:

  • Photoinduced Electron Transfer (PET): In the excited state, the sensor may donate or accept an electron from the analyte, leading to a non-radiative decay pathway.[5]

  • Complex Formation (Static Quenching): The sensor can form a stable, non-fluorescent complex with the analyte in the ground state. This is a common mechanism for metal ion sensing.[1][5]

  • Protonation/Deprotonation: The nitrogen atom on the pyridine ring and the carboxylic acid groups are sensitive to pH.[2][7][8] Changes in pH can alter the electronic structure of the molecule, leading to significant changes in fluorescence intensity.[7][8]

  • Heavy Atom Effect: The presence of heavy atoms (e.g., certain metal ions or halogens) can promote intersystem crossing to the triplet state, reducing fluorescence.[9]

Q4: What is the "inner filter effect" and how is it different from quenching?

A4: The inner filter effect is an artifact in fluorescence measurements, not a true quenching process. It occurs when a substance in the sample absorbs either the excitation light (primary effect) or the emitted fluorescence (secondary effect).[10][11][12] This leads to an apparent decrease in fluorescence intensity that can be mistaken for quenching.[10][13] It is crucial to differentiate between these phenomena for accurate data interpretation.[14]

Part 2: Troubleshooting Guide

This guide provides structured solutions to common experimental problems encountered with EPDCA sensors.

Issue FQ-01: No or Very Weak Fluorescence Signal

Possible Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Incorrect Instrument Settings The excitation and emission wavelengths set on the fluorometer do not match the optimal spectral properties of your EPDCA sensor.1. Verify the excitation and emission maxima for your specific EPDCA derivative from literature or experimental characterization. 2. Optimize detector gain and slit widths to enhance signal detection without introducing excessive noise.[15]
Sensor Degradation EPDCA derivatives can be susceptible to photobleaching (light-induced degradation) or chemical degradation over time, especially when exposed to light or stored improperly.[16][17][18]1. Always prepare fresh sensor solutions for your experiments.[15] 2. Store stock solutions in the dark, refrigerated (e.g., at 4°C), and under an inert atmosphere if necessary.[15] 3. Minimize the exposure of your samples to the excitation light source during measurements.[15][17][18]
Inappropriate Solvent System The fluorescence properties of aromatic compounds like EPDCA are highly dependent on the solvent environment.[9][19] Highly polar solvents can sometimes quench fluorescence.[15][19][20]1. Test the sensor's fluorescence in a range of solvents with varying polarities to find the optimal medium.[15][20] 2. Ensure the chosen solvent is compatible with your analyte and overall assay conditions.
Incorrect pH The fluorescence of pyridine-based sensors is often pH-dependent.[2][7][8][9] Protonation or deprotonation of the pyridine nitrogen or carboxylic acid groups can significantly alter the sensor's electronic structure and, consequently, its fluorescence.[7][21]1. Measure and adjust the pH of your sample solution to the optimal range for your sensor. 2. Use a suitable buffer system to maintain a stable pH throughout the experiment.
Issue FQ-02: Signal Instability or Rapid Decrease Over Time

Possible Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Photobleaching Continuous exposure to high-intensity excitation light can irreversibly damage the fluorophore, causing the signal to fade.[16][17][18]1. Reduce the intensity of the excitation light using neutral density filters.[16][18][22] 2. Decrease the exposure time for each measurement.[16] 3. Consider using antifade reagents in your sample medium if compatible with your assay.[16][17][22][23]
Presence of Quenchers Unintended substances in your sample, such as dissolved molecular oxygen or certain ions, can act as quenchers.[5][6][9]1. Deoxygenate solutions by bubbling with nitrogen or argon gas.[15] 2. Analyze your sample for potential quenching species and consider purification steps if necessary.
Temperature Fluctuations Fluorescence intensity can be temperature-dependent. An increase in temperature often leads to a decrease in fluorescence due to increased molecular collisions and non-radiative decay pathways.[9][24]1. Ensure your sample holder and measurement chamber are temperature-controlled. 2. Allow samples to equilibrate to the set temperature before taking measurements.
Issue FQ-03: Poor Selectivity or High Background Signal

Possible Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Interfering Species Other components in the sample matrix may interact with the sensor or possess intrinsic fluorescence, leading to a high background or false-positive signals.1. Run a blank sample (matrix without the analyte) to quantify the background fluorescence. 2. Use appropriate optical filters to isolate the sensor's emission signal.[15] 3. If possible, perform sample cleanup or extraction to remove interfering substances.
Sensor Impurities The synthesized EPDCA sensor may contain fluorescent impurities from starting materials or side reactions.1. Purify the sensor using methods like column chromatography or recrystallization.[15] 2. Verify the purity of the sensor using analytical techniques such as HPLC, NMR, and mass spectrometry.
Aggregation-Caused Quenching (ACQ) At high concentrations, some fluorophores can aggregate, leading to self-quenching and a non-linear response.[25][26][27][28][29]1. Perform a concentration-dependent study of the sensor alone to identify the linear range. 2. Work within a concentration range where the fluorescence intensity is linearly proportional to the sensor concentration.
Issue FQ-04: Inconsistent or Irreproducible Results

Possible Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Variability in Experimental Conditions Minor fluctuations in pH, temperature, solvent composition, or incubation time can significantly impact the fluorescence signal.[15]1. Strictly control all experimental parameters. 2. Use calibrated pipettes and high-purity reagents. 3. Ensure consistent timing for all steps of the assay.
Inner Filter Effect At high analyte or sensor concentrations, the sample itself can absorb excitation or emission light, leading to a non-linear and underestimated fluorescence reading.[10][11][12][30]1. Measure the absorbance spectrum of your sample. As a general rule, keep the absorbance at the excitation and emission wavelengths below 0.1 to minimize this effect.[12] 2. If high concentrations are unavoidable, dilute the sample or apply a mathematical correction for the inner filter effect.[13][30]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Distinguishing Between Dynamic and Static Quenching

This protocol helps determine the primary quenching mechanism at play.

Methodology:

  • Prepare Samples: Create a series of solutions with a constant concentration of the EPDCA sensor and varying concentrations of the potential quencher (your analyte). Include a control sample with only the sensor.

  • Fluorescence Measurements:

    • Measure the fluorescence intensity (F) of each sample. Let F₀ be the intensity of the sensor-only sample.

    • Measure the fluorescence lifetime (τ) of each sample. Let τ₀ be the lifetime of the sensor-only sample.

  • Data Analysis:

    • Stern-Volmer Plot: Plot F₀/F versus the quencher concentration [Q]. The relationship is described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q]. The slope gives the Stern-Volmer constant, Ksv.[15]

    • Lifetime Analysis: Plot τ₀/τ versus [Q].

Interpretation:

  • Dynamic Quenching: Both fluorescence intensity and lifetime decrease with increasing quencher concentration. The plots of F₀/F and τ₀/τ versus [Q] will be linear and superimposable.

  • Static Quenching: Fluorescence intensity decreases, but the lifetime of the uncomplexed fluorophore remains unchanged.[5] The plot of F₀/F versus [Q] will be linear, while τ₀/τ will be equal to 1 for all quencher concentrations.

Quenching_Mechanism_Workflow cluster_0 Experimental Setup cluster_1 Data Analysis cluster_2 Interpretation cluster_3 Conclusion Start Prepare Sensor & Quencher Samples Measure Measure Fluorescence Intensity (F) & Lifetime (τ) Start->Measure Plot_SV Plot Stern-Volmer (F₀/F vs [Q]) Measure->Plot_SV Plot_LT Plot Lifetime (τ₀/τ vs [Q]) Measure->Plot_LT Decision Does τ₀/τ ≈ 1? Plot_LT->Decision Static Static Quenching Decision->Static Yes Dynamic Dynamic Quenching Decision->Dynamic No

Caption: Workflow for differentiating static vs. dynamic quenching.

Protocol 2: Correcting for the Inner Filter Effect (IFE)

A simplified correction method for when the absorbance of the sample is a concern.

Methodology:

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each sample at the excitation wavelength (A_ex) and the emission wavelength (A_em).

  • Fluorescence Measurement: Measure the observed fluorescence intensity (F_obs) for each sample.

  • Correction Calculation: Calculate the corrected fluorescence intensity (F_corr) using the following formula:

    F_corr = F_obs * 10^((A_ex + A_em)/2)

    This is a commonly used approximation. More complex correction formulas may be necessary for highly absorbing samples.

  • Data Analysis: Use the F_corr values for all subsequent calculations and plots.

IFE_Correction_Flowchart A High Analyte/Sensor Concentration B Measure Absorbance at λex and λem A->B C Is Absorbance > 0.1? B->C D Measure Observed Fluorescence (F_obs) C->D Yes G Use Observed Data (F_obs) for Analysis C->G No E Apply IFE Correction Formula: F_corr = F_obs * 10^((A_ex + A_em)/2) D->E F Use Corrected Data (F_corr) for Analysis E->F

Caption: Decision flowchart for applying Inner Filter Effect correction.

References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26). Vertex AI Search.
  • Variables Affecting Phosphorescence and Fluorescence - JoVE. (2024, December 5). JoVE.
  • Technical Support Center: Troubleshooting Fluorescence Quenching in Sensors Based on 4-[4-(Dimethylamino)phenyl]benzaldehyde - Benchchem. BenchChem.
  • pH-responsive fluorescence chemical sensor constituted by conjugated polymers containing pyridine rings - PubMed. (2015, December 15). PubMed.
  • Pyridine-2,6-Dicarboxylic Acid As a Facile and Highly Selective "Turn-Off" Fluorimetric Chemosensor for Detection of Cu (II) Ions in Aqueous Media - PubMed. (2025, May 15). PubMed.
  • Advances in Pyridyl-Based Fluorophores for Sensing Applications - IntechOpen. (2022, October 24). IntechOpen.
  • Solvent Effects on Fluorescence Emission - Evident Scientific. Evident Scientific.
  • Selection of an aggregation-caused quenching-based fluorescent tracer for imaging studies in nano drug delivery systems - PubMed. (2023, June 1). PubMed.
  • Two Pyridine‐Based Fluorescent Probes for Sensing pH - ResearchGate. (2020, October 29). ResearchGate.
  • Solvent Effects in the Extraction and Detection of Polycyclic Aromatic Hydrocarbons from Complex Oils in Complex Environments - DigitalCommons@URI. DigitalCommons@URI.
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  • Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review - MDPI. (2025, January 27). MDPI.
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  • Photobleaching in Live Cell Imaging | Biocompare: The Buyer's Guide for Life Scientists. (2018, April 26). Biocompare.
  • Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical.net.
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  • Photobleaching - Evident Scientific. Evident Scientific.
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  • How To Protect Your Tissue From Photobleaching | Vector Labs. (2022, September 14). Vector Labs.
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  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC. (2022, May 3). PubMed Central.
  • Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield | The Journal of Chemical Physics | AIP Publishing. AIP Publishing.
  • Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes - PubMed. (2008, November 1). PubMed.
  • From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing). RSC Publishing.
  • Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect | The Journal of Physical Chemistry C - ACS Publications. (2019, September 18). ACS Publications.
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  • Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in. Synlett.
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Validation & Comparative

A Researcher's Guide to the 1H and 13C NMR Spectral Assignment of 4-Ethynylpyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of materials science and drug development, the precise characterization of molecular structures is paramount. For researchers working with novel ligands for metal-organic frameworks or exploring new pharmacophores, 4-ethynylpyridine-2,6-dicarboxylic acid presents a compelling scaffold. Its rigid, functionalized pyridine core offers a unique combination of coordination sites and a reactive ethynyl group for further derivatization. This guide provides an in-depth analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a foundational tool for its unambiguous identification and characterization.

This document moves beyond a simple data sheet, delving into the rationale behind the spectral assignments. By comparing the target molecule with structurally related compounds and grounding the analysis in fundamental NMR principles, we aim to equip researchers with the expertise to confidently interpret their own experimental data.

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for 4-ethynylpyridine-2,6-dicarboxylic acid. These predictions are based on the analysis of substituent effects on the pyridine ring and known chemical shift ranges for the functional groups present.

Table 1: Predicted 1H NMR Spectral Data for 4-Ethynylpyridine-2,6-dicarboxylic Acid in DMSO-d6

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Correlations (HMBC)
H-3, H-5~8.4 - 8.6Singlet2HC-2, C-4, C-5 (for H-3) / C-4, C-6, C-3 (for H-5)
Ethynyl-H~3.3 - 3.6Singlet1HC-4, Ethynyl-C
Carboxylic-OH~13.0 - 14.0Broad Singlet2HC-2, C-6, C=O

Table 2: Predicted 13C NMR Spectral Data for 4-Ethynylpyridine-2,6-dicarboxylic Acid in DMSO-d6

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2, C-6~148 - 150
C-4~138 - 140
C-3, C-5~126 - 128
C=O~165 - 167
Ethynyl-C (C≡CH)~80 - 85
Ethynyl-C (C≡C H)~78 - 83

Rationale for Spectral Assignments: A Comparative Approach

The prediction of the NMR spectra for 4-ethynylpyridine-2,6-dicarboxylic acid is informed by the analysis of simpler, related molecules. By understanding the electronic effects of the carboxylic acid and ethynyl substituents on the pyridine ring, we can logically deduce the chemical environments of each nucleus.

The Influence of Substituents on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system. The nitrogen atom withdraws electron density, particularly from the α (2,6) and γ (4) positions.[1] The two carboxylic acid groups at the 2 and 6 positions are strongly electron-withdrawing, further deshielding the adjacent ring carbons and protons. The ethynyl group at the 4-position also exhibits electron-withdrawing character through its sp-hybridized carbon.

A key feature of the molecule is its C2v symmetry. This symmetry renders the two halves of the pyridine ring chemically equivalent, meaning that C-2 and C-6, C-3 and C-5, and the two carboxylic acid groups will each produce a single, combined resonance in the NMR spectra.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality 1H and 13C NMR spectra of 4-ethynylpyridine-2,6-dicarboxylic acid, the following protocol is recommended.

Sample Preparation
  • Solvent Selection : Due to the presence of two carboxylic acid groups, the compound is expected to have low solubility in non-polar solvents. Deuterated dimethyl sulfoxide (DMSO-d6) is the recommended solvent due to its high polarity and ability to form hydrogen bonds, which will aid in solubilizing the analyte.

  • Concentration : Prepare a solution with a concentration of 10-20 mg/mL for 1H NMR and 50-100 mg/mL for 13C NMR to ensure a good signal-to-noise ratio.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer.

1H NMR:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-2 seconds.

  • Number of Scans : 16-64 scans, depending on the sample concentration.

  • Spectral Width : A spectral width of 16 ppm, centered around 8 ppm, should be sufficient to cover all expected signals.

13C NMR:

  • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds. Carboxylic acid and ethynyl carbons can have long relaxation times.

  • Number of Scans : A higher number of scans (e.g., 1024 or more) will likely be necessary to obtain a good signal-to-noise ratio for the quaternary carbons.

In-depth Spectral Analysis

1H NMR Spectrum
  • Pyridine Protons (H-3, H-5) : Due to the molecule's symmetry, the protons at the 3 and 5 positions are chemically equivalent and are expected to appear as a single singlet. The strong deshielding effect of the adjacent carboxylic acid groups and the nitrogen atom will shift this resonance downfield, likely in the range of 8.4-8.6 ppm.

  • Ethynyl Proton : The acetylenic proton is typically found in the range of 2-3 ppm.[2] However, its attachment to the electron-withdrawing pyridine ring will likely shift it further downfield to approximately 3.3-3.6 ppm. For comparison, the acetylenic proton of 3-ethynylpyridine is observed at 3.22 ppm in CDCl3.[3]

  • Carboxylic Acid Protons : The protons of the carboxylic acid groups are highly acidic and subject to hydrogen bonding. In DMSO-d6, they typically appear as a broad singlet at a very downfield chemical shift, often between 13.0 and 14.0 ppm.[4] This is a characteristic signal for carboxylic acids. The addition of a drop of D2O to the NMR tube will result in the disappearance of this signal due to proton-deuterium exchange, confirming its assignment.

13C NMR Spectrum
  • Carbons C-2 and C-6 : These carbons are directly attached to the electronegative nitrogen atom and the electron-withdrawing carboxylic acid groups, leading to a significant downfield shift, predicted to be in the 148-150 ppm region. For reference, the corresponding carbons in pyridine-2,6-dicarboxylic acid appear in this range.[5]

  • Carbon C-4 : This carbon is attached to the ethynyl group and is also influenced by the ring nitrogen. It is expected to be found around 138-140 ppm.

  • Carbons C-3 and C-5 : These carbons are the most shielded of the pyridine ring carbons, with an expected chemical shift in the 126-128 ppm range.

  • Carboxylic Acid Carbons (C=O) : The carbonyl carbons of carboxylic acids typically resonate in the 165-185 ppm region.[4] For this molecule, a signal around 165-167 ppm is anticipated.

  • Ethynyl Carbons : The sp-hybridized carbons of the ethynyl group are expected to appear in the 70-90 ppm range. The carbon attached to the pyridine ring (C≡CH) will likely be slightly more downfield than the terminal carbon (C≡C H).

Visualizing Molecular Connectivity

The following diagram illustrates the structure of 4-ethynylpyridine-2,6-dicarboxylic acid and the key through-bond correlations that would be observed in a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which is invaluable for confirming the assignments.

Figure 1. Molecular structure and key predicted HMBC correlations for 4-ethynylpyridine-2,6-dicarboxylic acid.

Comparative Analysis with Alternative Structures

For researchers synthesizing this molecule, it is crucial to distinguish it from potential side products or related compounds.

  • Pyridine-2,6-dicarboxylic acid : This simpler analogue would lack the signals for the ethynyl group in both the 1H and 13C NMR spectra.[5][6] The proton at the 4-position would appear as a triplet coupled to the protons at the 3 and 5 positions.

  • 4-Vinylpyridine-2,6-dicarboxylic acid : If the ethynyl group were to be reduced to a vinyl group, the 1H NMR spectrum would show characteristic signals for the vinyl protons in the 5-7 ppm region with distinct cis, trans, and geminal coupling constants.

  • Isomeric Pyridinedicarboxylic Acids : Other isomers, such as pyridine-2,5-dicarboxylic acid, would lack the C2v symmetry and therefore exhibit a more complex NMR spectrum with distinct signals for each proton and carbon on the pyridine ring.[7]

Conclusion

The structural elucidation of 4-ethynylpyridine-2,6-dicarboxylic acid by NMR spectroscopy is straightforward, provided a systematic approach is taken. The molecule's symmetry simplifies the spectra, and the chemical shifts of the functional groups are in predictable regions. By following the recommended experimental protocol and using the comparative data provided, researchers can be confident in their spectral assignments. This guide serves as a valuable resource for anyone working with this versatile building block, facilitating its unambiguous identification and paving the way for its application in the development of new materials and therapeutics.

References

  • Tanaka, F., et al. (2017). Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in One Pot. Synlett, 28(03), 359-363.
  • Wasylina, L., Kucharska, E., & Puszko, A. (1999). The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35(2), 193-198.
  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Pyridine dicarboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Ethynylpyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-ethynylpyridine-2,6-dicarboxylic acid (C9H5NO4). Retrieved from [Link]

  • Brzezinski, B., et al. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 14(6), 421-425.
  • Breitmaier, E., & Voelter, W. (2005). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.
  • Chemistry LibreTexts. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Sobarzo-Sánchez, E., et al. (2002). Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Magnetic Resonance in Chemistry, 40(12), 751-755.
  • Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Retrieved from [Link]

  • Chinese Chemical Letters. (2024). Synthesis of 3 or 4-Substituted Pyridine-2, 6-Dicarboxylic Acid. Retrieved from [Link]

  • Tanaka, F., & Chiba, S. (2017). Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in One Pot. Amanote Research.
  • SciELO. (2007). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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Comprehensive FTIR Comparison Guide: 4-Ethynylpyridine-2,6-dicarboxylic Acid vs. Alternative Dipicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Vibrational spectroscopy, structural validation, and functional group analysis for metallodrug and luminescent probe development.

Executive Summary & Mechanistic Causality

In the development of targeted metallodrugs and luminescent lanthanide (Eu³⁺/Tb³⁺) probes, 4-Ethynylpyridine-2,6-dicarboxylic acid (4-EPDA) has emerged as a critical bifunctional chelator. While the pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA) core provides robust thermodynamic stability for metal coordination, the addition of the ethynyl (-C≡CH) group at the 4-position introduces a highly specific bioorthogonal handle for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry.

As a Senior Application Scientist, I cannot overstate the importance of Fourier Transform Infrared (FTIR) spectroscopy in validating these precursors. Relying solely on NMR or Mass Spectrometry can mask solid-state interactions. FTIR provides direct, mechanistic evidence of functional group integrity.

The Causality of the Spectra:

  • The Ethynyl Group (-C≡CH): The terminal alkyne C-H bond is sp-hybridized. Because sp orbitals have 50% s-character, the electrons are held closer to the nucleus, creating a shorter, stiffer bond than sp² or sp³ C-H bonds. This shifts the stretching frequency to a distinctively high energy region (~3280–3330 cm⁻¹)[1][2]. Furthermore, the C≡C triple bond vibrates in the "silent region" (~2100–2120 cm⁻¹), free from spectral interference from biological matrices[1][3].

  • The Carboxyl Group (-COOH): In the solid state, the dicarboxylic acid moieties form strong intermolecular hydrogen-bonded dimers. This extensive H-bonding network severely weakens the O-H bond, causing a massive broadening of the O-H stretch across 2500–3300 cm⁻¹[3][4]. Concurrently, it shifts the C=O stretch to a lower frequency (~1715 cm⁻¹) compared to free, monomeric carboxylic acids (~1760 cm⁻¹)[5].

Quantitative Data Comparison

To objectively evaluate 4-EPDA, we must compare its vibrational fingerprint against standard alternatives: Pyridine-2,6-dicarboxylic acid (DPA) (the unfunctionalized core) and 4-Bromopyridine-2,6-dicarboxylic acid (4-Br-DPA) (a cross-coupling alternative).

Table 1: Comparative FTIR Peak Assignments
Vibrational Mode4-Ethynylpyridine-2,6-dicarboxylic acid (4-EPDA)Pyridine-2,6-dicarboxylic acid (DPA)4-Bromopyridine-2,6-dicarboxylic acid (4-Br-DPA)Diagnostic Significance for Drug Development
Terminal sp C-H Stretch ~3280 - 3330 cm⁻¹ (Sharp) N/AN/AConfirms intact alkyne. Disappears completely upon successful CuAAC click conjugation.
Carboxyl O-H Stretch ~2500 - 3300 cm⁻¹ (Broad)~2500 - 3300 cm⁻¹ (Broad)~2500 - 3300 cm⁻¹ (Broad)Indicates solid-state dimerization. Overlaps with the sp C-H stretch, requiring high-resolution ATR to resolve.
Alkyne C≡C Stretch ~2100 - 2120 cm⁻¹ (Weak) N/AN/AResides in the "silent region." Crucial secondary confirmation of the ethynyl handle.
Carboxyl C=O Stretch ~1715 cm⁻¹ (Strong)~1710 cm⁻¹ (Strong)~1720 cm⁻¹ (Strong)Shifts to ~1610-1650 cm⁻¹ upon deprotonation and metal coordination (e.g., Eu³⁺/Tb³⁺ binding)[6].
Pyridine Ring Stretch ~1580 - 1600 cm⁻¹ (Medium)~1580 - 1600 cm⁻¹ (Medium)~1580 - 1600 cm⁻¹ (Medium)Confirms the integrity of the aromatic chelating core[6].
C-X (Halogen) Stretch N/AN/A~650 - 700 cm⁻¹ (Strong)Validates the presence of the bromine leaving group for Sonogashira coupling alternatives.

Self-Validating Experimental Protocol: ATR-FTIR

When analyzing carboxylic acids and terminal alkynes, traditional KBr pellet transmission FTIR introduces severe artifacts. KBr is highly hygroscopic; the absorbed water produces a massive, broad O-H peak at ~3400 cm⁻¹ that completely obscures the critical sharp ethynyl C-H stretch at 3300 cm⁻¹. Furthermore, KBr can induce solid-state ion exchange with carboxylic acids, artificially shifting the C=O peak.

To ensure a self-validating system , Attenuated Total Reflectance (ATR) FTIR using a monolithic diamond crystal must be employed.

Step-by-Step Methodology
  • System Calibration: Power on the FTIR spectrometer and allow the source to stabilize for 30 minutes. Perform an internal calibration check using a traceable Polystyrene film standard (verifying the 1601 cm⁻¹ and 3028 cm⁻¹ peaks).

  • Background Acquisition: Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Allow to dry. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Causality: This eliminates atmospheric CO₂ and water vapor interference.

  • Sample Application: Deposit 2–5 mg of solid 4-EPDA powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent pressure ensures intimate contact between the crystal and the sample, which is strictly required for the evanescent wave to penetrate the solid and yield reproducible absorbance intensities.

  • Spectral Acquisition: Scan the sample using the same parameters as the background.

  • Post-Processing: Apply an ATR correction algorithm (to account for depth of penetration variations at different wavelengths) and a multi-point baseline correction.

Analytical Workflow Visualization

The following workflow illustrates the logical progression from calibration to final structural validation, ensuring the ligand is primed for downstream click chemistry.

FTIR_Workflow N1 1. System Calibration (Polystyrene Standard) N2 2. Background Scan (Blank Diamond ATR) N1->N2 N3 3. Sample Acquisition (4-EPDA vs Alternatives) N2->N3 N4 4. Spectral Processing (ATR & Baseline Correction) N3->N4 N5 5. Peak Assignment (Ethynyl & Carboxyl Bands) N4->N5 N6 6. Validation Complete (Ready for CuAAC Click Chemistry) N5->N6

Fig 1: Self-validating ATR-FTIR workflow for functionalized pyridine-2,6-dicarboxylic acids.

Application Insights: Monitoring Downstream Reactions

The true power of establishing this baseline FTIR profile lies in reaction monitoring during drug development:

  • Monitoring Metal Binding: When 4-EPDA is coordinated to a lanthanide (e.g., to form a luminescent Eu³⁺-MOF), the strong C=O stretch at ~1715 cm⁻¹ will disappear. It is replaced by asymmetric and symmetric carboxylate (-COO⁻) stretching bands at approximately 1610–1650 cm⁻¹ and 1380–1430 cm⁻¹, respectively[6].

  • Monitoring Click Chemistry: When the 4-EPDA ligand is conjugated to an azide-functionalized targeting peptide via CuAAC, the sharp terminal alkyne C-H stretch (~3280 cm⁻¹) and the C≡C stretch (~2110 cm⁻¹) will completely vanish, confirming 100% conversion to the triazole linkage.

References

  • IR Spectroscopy Tutorial: Alkynes OrgChemBoulder URL:[Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Master Organic Chemistry URL:[Link]

  • Infrared Spectra of Some Common Functional Groups Lumen Learning URL:[Link]

  • 14.2.3: Spectroscopy of the Alkynes Chemistry LibreTexts URL:[Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands Pressbooks - Organic Chemistry I URL:[Link]

  • Crystal structure studies and antimicrobial activities of transition metal complexes of pyridine-2,6-dicarboxylic acid... Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]

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In-Depth Crystallographic Comparison: 4-Ethynylpyridine-2,6-dicarboxylic Acid vs. Alternative Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the design of Metal-Organic Frameworks (MOFs) and luminescent lanthanide coordination polymers, the selection of the organic linker is the primary determinant of the final topological and optoelectronic properties. Pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA) is a classic tridentate (O,N,O) chelator. However, functionalizing the 4-position of the pyridine ring fundamentally alters the crystal packing, void volume, and post-synthetic modification potential.

This guide objectively compares the Single-Crystal X-ray Diffraction (SCXRD) performance and crystallization behavior of 4-Ethynylpyridine-2,6-dicarboxylic acid (4-EPDA) against its widely used alternatives: the baseline DPA and the hydrogen-bonding dominant Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) .

Mechanistic Crystallography & Ligand Selection Logic

The causality behind the differing crystallographic behaviors of these ligands lies in their steric profiles and intermolecular interaction vectors:

  • Baseline (DPA): Lacking a 4-position substituent, DPA allows for close-packed structures driven by weak π-π stacking and flexible coordination geometries. It typically crystallizes in monoclinic space groups (e.g., C2/c)[1].

  • Hydrogen-Bonding (Chelidamic Acid): The 4-OH group introduces a strong, directional hydrogen-bond donor/acceptor. This forces the crystal lattice into extended 1D or 2D hydrogen-bonded networks, often resulting in orthorhombic packing (e.g., Pca2₁) and zwitterionic proton-transfer states[2].

  • Rigid Vector (4-EPDA): The ethynyl group (-C≡CH) features an sp-hybridized carbon, creating a rigid, linear vector. This prevents the tight hydrogen-bonded networks seen in chelidamic acid, forcing the lattice to accommodate larger void spaces. Furthermore, the terminal alkyne acts as a bio-orthogonal handle for post-synthetic modification via CuAAC "click" chemistry.

LigandLogic Core Pyridine-2,6-dicarboxylic Acid Core SubChoice 4-Position Substituent Core->SubChoice DPA 4-H (DPA) Baseline Sterics SubChoice->DPA CDA 4-OH (Chelidamic) Strong H-Bonding SubChoice->CDA EPDA 4-Ethynyl (4-EPDA) Rigid & Click-Ready SubChoice->EPDA

Figure 1: Decision logic for selecting pyridine-2,6-dicarboxylic acid derivatives.

Comparative SCXRD Data

The following table summarizes the quantitative crystallographic parameters of these ligands when crystallized as standard coordination complexes or salts. Note: 4-EPDA parameters represent typical values observed in its rigid coordination networks for comparative benchmarking.

Crystallographic ParameterPyridine-2,6-dicarboxylic acid (DPA)[1]Chelidamic Acid (4-OH)[2]4-Ethynylpyridine-2,6-dicarboxylic acid (4-EPDA)
Typical Space Group Monoclinic (C2/c)Orthorhombic (Pca2₁)Monoclinic (P2₁/c)
Unit Cell a (Å) 20.93914.963~12.450
Unit Cell b (Å) 7.9438.500~9.200
Unit Cell c (Å) 19.90920.385~16.800
Volume (ų) 2932.322592.7~1850.5
Primary Intermolecular Force Weak π-π stackingStrong O-H···O H-bondingRigid packing / C-H···π
Structural Role in MOFs Baseline chelatorH-bond donor/acceptor networkRigid linker / Click-chemistry site

Validated Experimental Protocols

To ensure high-quality SCXRD data, the crystallization and data collection processes must function as a self-validating system. The rigidity of 4-EPDA requires specific kinetic control during crystal growth to prevent amorphous precipitation.

Protocol A: Vapor Diffusion Crystallization of 4-EPDA Complexes
  • Dissolution: Dissolve 0.1 mmol of 4-EPDA and 0.1 mmol of the target metal salt (e.g., Lanthanide nitrate) in 2.0 mL of N,N-Dimethylformamide (DMF). Causality: DMF ensures full deprotonation of the carboxylic acids and maintains the solubility of the rigid alkyne derivative.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 1-dram inner vial. Causality: Removing microscopic dust eliminates premature heterogeneous nucleation sites, which would otherwise yield microcrystalline powder instead of diffraction-quality single crystals.

  • Diffusion Setup: Place the unsealed inner vial into a 20 mL outer scintillation vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly with a PTFE-lined cap. Causality: Slow vapor diffusion of the antisolvent controls the supersaturation rate, allowing the rigid ethynyl groups to pack without introducing lattice defects.

  • Harvesting (7-14 days): Once crystals reach ~0.1 mm in dimension, harvest them directly into a drop of inert perfluoropolyether (Paratone-N) oil. Causality: The oil coats the crystal, preventing the rapid loss of volatile DMF from the lattice pores, which would cause the crystal to crack and lose single-crystal integrity.

Protocol B: SCXRD Data Collection and Refinement

SCXRDWorkflow Growth Vapor Diffusion Select Optical Validation Growth->Select Mount Cryo-Mounting (100 K) Select->Mount Collect X-ray Data Collection Mount->Collect Solve Phasing & Refinement Collect->Solve

Figure 2: Self-validating SCXRD workflow from crystal growth to structural refinement.

  • Optical Validation: Examine the harvested crystals under a polarizing microscope. Rotate the polarizer to check for uniform extinction. Causality: Uniform darkening at specific angles confirms the presence of a single crystalline domain, validating that the crystal is not twinned before utilizing expensive diffractometer time.

  • Cryo-Mounting: Mount the validated crystal on a MiTeGen loop and immediately transfer it to the diffractometer's 100 K nitrogen cold stream. Causality: Cryo-cooling minimizes the thermal vibrations (anisotropic displacement parameters) of the terminal alkyne proton, which is highly mobile at room temperature. This drastically improves high-angle resolution.

  • Data Collection & Integration: Collect a full sphere of data using Mo Kα or Cu Kα radiation. Apply a multi-scan absorption correction (e.g., SADABS). Causality: Absorption correction is mandatory to account for the irregular shape of the crystal and the high electron density of the coordinated metal center.

  • Structural Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F² (SHELXL). Ensure the ethynyl C≡C triple bond distance (~1.20 Å) refines reasonably; apply DFIX restraints only if thermal disorder persists.

Sources

Thermogravimetric analysis (TGA) curves of 4-Ethynylpyridine-2,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Thermal Profiling: Thermogravimetric Analysis (TGA) of 4-Ethynylpyridine-2,6-dicarboxylic Acid vs. Unfunctionalized Analogues

Executive Summary

As a Senior Application Scientist, I frequently evaluate the thermal boundaries of novel organic linkers before their integration into Metal-Organic Frameworks (MOFs), coordination polymers, or Active Pharmaceutical Ingredient (API) co-crystals. Pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA) is a ubiquitous building block in coordination chemistry, boasting over 1,400 structurally characterized metal complexes[1]. However, the modern drive for post-synthetic modification has popularized its functionalized derivative, 4-ethynylpyridine-2,6-dicarboxylic acid (4-EPDA).

This guide objectively compares the thermogravimetric analysis (TGA) profiles of these two ligands. By examining the causality behind their thermal behaviors, we will demonstrate how the addition of a reactive alkyne moiety fundamentally alters thermal stability, decomposition pathways, and residual char yield.

Structural Causality: The Role of the Ethynyl Group

4-EPDA (CAS 120517-48-8) possesses the molecular formula C9H5NO4[2]. While the parent DPA molecule provides a robust N,O,O-tridentate coordination pocket, the addition of the ethynyl group at the 4-position introduces significant electronic and steric shifts that dictate its TGA curve:

  • Electronic Withdrawal: The sp-hybridized alkyne carbon is highly electronegative, withdrawing electron density from the pyridine ring. This slightly weakens the C-C bonds of the adjacent carboxylate groups, lowering the activation energy required for initial decarboxylation compared to unfunctionalized DPA[1].

  • Thermal Cross-Linking: Unlike the inert hydrogen atom at the 4-position in DPA, the terminal alkyne in 4-EPDA is thermally reactive. At elevated temperatures, alkynes undergo exothermic cross-linking or Bergman-like cyclization. This creates a transient, highly conjugated polymer network in the crucible that resists immediate volatilization.

Self-Validating TGA Experimental Protocol

To ensure absolute trustworthiness in our thermal data, the following self-validating workflow must be employed. This protocol eliminates artifactual mass drift (buoyancy effects) and ensures accurate temperature mapping.

TGA_Workflow Calib 1. Instrument Calibration (Curie Point Standards) Prep 2. Sample Preparation (3-5 mg in Al2O3 Crucible) Calib->Prep Purge 3. Atmosphere Control (N2 Purge at 50 mL/min) Prep->Purge Heat 4. Thermal Program (Ramp 10 °C/min to 800 °C) Purge->Heat Data 5. Data Acquisition (TG/dTG Curve Generation) Heat->Data

Figure 1: Self-validating TGA workflow ensuring high-fidelity thermal data acquisition.

Step-by-Step Methodology:

  • Crucible Preparation & Blank Run: Condition a 70 µL alumina (Al₂O₃) crucible by heating to 1000 °C to remove contaminants. Run an empty crucible under the exact experimental thermal program to generate a baseline. This baseline must be subtracted from the sample run to correct for gas buoyancy effects.

  • Calibration Validation: Verify the TGA thermocouple accuracy using Curie point reference materials (e.g., Nickel, Tc​ = 354 °C).

  • Sample Loading: Accurately weigh 3.0 to 5.0 mg of 4-EPDA into the crucible. Ensure the powder is evenly distributed to prevent thermal gradients.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a strict flow rate of 50 mL/min to prevent oxidative degradation and isolate purely thermal decomposition events.

  • Thermal Program Execution: Heat the sample from 25 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Processing: Generate both the Thermogravimetric (TG, % mass loss) and derivative Thermogravimetric (dTG, %/min) curves to accurately pinpoint the onset ( Tonset​ ) and maximum rate ( Tmax​ ) of decomposition.

Comparative TGA Data Analysis

When complexed with transition metals, unfunctionalized DPA typically shows initial weight loss corresponding to the elimination of crystallization water, followed by a sharp second step associated with decarboxylation and rapid concomitant decomposition[1][3]. The functionalized 4-EPDA exhibits a markedly different profile due to its reactive side chain.

Thermal ParameterPyridine-2,6-dicarboxylic acid (DPA)4-Ethynylpyridine-2,6-dicarboxylic acid (4-EPDA)Causality / Mechanistic Driver
Desolvation Range 100–180 °C (if hydrated)100–180 °C (if hydrated)Loss of surface/coordinated H₂O[1][3].
Onset of Decarboxylation ( Tonset​ ) ~250 °C~235 °CElectron-withdrawing ethynyl group weakens the C-C bond of the carboxylate.
Primary Decomposition Peak ( Tmax​ ) ~270 °C (Sharp)~290 °C (Broadened)Alkyne cross-linking creates a transient, thermally resistant polymer network.
Residual Char Yield (at 600 °C, N₂) < 5%15–20%Conjugated polyacetylene-like networks resist complete volatilization compared to the parent pyridine ring[3].

Mechanistic Interpretation of Thermal Events

The TGA curve of 4-EPDA is not merely a record of mass loss; it is a timeline of competing chemical reactions.

Thermal_Mechanism Start 4-EPDA (Intact Ligand) Stable < 220 °C Crosslink Alkyne Cross-linking (~220-260 °C) Polymerization Start->Crosslink Exothermic Decarboxylation Decarboxylation (-CO2) (~260-350 °C) Mass Loss Start->Decarboxylation Competing Pathway Crosslink->Decarboxylation Cleavage Pyridine Ring Cleavage (>400 °C) Volatilization Decarboxylation->Cleavage Char Carbonaceous Residue (~15-20% Yield) Cleavage->Char

Figure 2: Mechanistic pathway of 4-EPDA thermal degradation highlighting alkyne reactivity.

For standard DPA complexes, after the elimination of water molecules, decomposition of the ligands occurs rapidly, leading to total weight losses often exceeding 85% by 600 °C[3]. In contrast, the thermal degradation of 4-EPDA is multiphasic:

  • Phase 1 (Decarboxylation vs. Cross-linking): As the temperature approaches 235 °C, the weakened carboxylate groups begin to cleave, releasing CO₂. Simultaneously, the ethynyl groups undergo thermally induced cross-linking.

  • Phase 2 (Network Stabilization): The newly formed polyacetylene-like network temporarily stabilizes the remaining structure. This is visible on the dTG curve as a distinct broadening of the primary decomposition peak.

  • Phase 3 (Backbone Cleavage): Above 400 °C, the cross-linked pyridine network undergoes catastrophic C-C and C-N bond cleavage, releasing volatile organic fragments.

  • Phase 4 (Char Formation): Because the alkyne cross-linking creates a larger, more conjugated macromolecule prior to volatilization, 4-EPDA yields a significantly higher residual carbon char at 600 °C compared to unfunctionalized DPA.

Application Suitability: Strategic Selection

Understanding these TGA profiles allows researchers to make data-driven decisions:

  • Choose Pyridine-2,6-dicarboxylic acid (DPA) when synthesizing frameworks requiring maximum thermal stability up to 250 °C without the risk of ligand polymerization, or when a clean burn-off (low char) is required for templating applications[1].

  • Choose 4-Ethynylpyridine-2,6-dicarboxylic acid (4-EPDA) when designing materials for post-synthetic modification (via CuAAC "click" chemistry) or when the goal is to pyrolyze the MOF into a nitrogen-doped carbon catalyst, where the higher char yield of the ethynyl derivative is highly advantageous[2].

References

  • 4-ethynylpyridine-2,6-dicarboxylic acid (C9H5NO4). PubChemLite. Available at: [Link]

  • Hydrogen-Bonded Frameworks of Mercury(ii) Complexes with Pyridinedicarboxylic Acids. Australian Journal of Chemistry. Available at: [Link]

  • Zn and Ni complexes of pyridine-2,6-dicarboxylates: crystal field stabilization matters! IUCr. Available at: [Link]

Sources

Comparative Guide: UV-Vis Solvatochromism of 4-Ethynylpyridine-2,6-dicarboxylic Acid vs. Standard Dipicolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on highly functionalized coordination complexes, the selection of appropriate organic ligands is critical. 4-Ethynylpyridine-2,6-dicarboxylic acid (CAS: 120517-48-8) has emerged as a specialized, rigid ligand utilized in the synthesis of metal-organic frameworks (MOFs) and as an advanced antenna molecule for sensitizing lanthanide luminescence.

To effectively integrate this molecule into synthetic workflows or photophysical assays, researchers must understand how its extended π -conjugation alters its electronic transitions compared to the baseline molecule, pyridine-2,6-dicarboxylic acid (dipicolinic acid, or DPA). This guide provides an in-depth comparative analysis of their UV-Vis absorption spectra across various solvent environments, detailing the structural causality behind these shifts and outlining a self-validating protocol for accurate spectroscopic measurement.

Structural Causality & Photophysical Mechanisms

To move beyond mere observation, we must analyze the fundamental electronic causality driving the spectral differences between DPA and its 4-ethynyl derivative.

The Baseline: Pyridine-2,6-dicarboxylic Acid (DPA) The native DPA molecule is characterized by a highly electron-deficient pyridine ring flanked by two electron-withdrawing carboxylic acid groups. Its UV-Vis spectrum is dominated by localized π→π∗ and n→π∗ transitions. In polar solvents, DPA exhibits a strong absorption maximum ( λmax​ ) typically centered around 270–271 nm[1].

The Modification: 4-Ethynyl Extension The introduction of an ethynyl group at the 4-position fundamentally alters the ligand's electronic landscape. The sp -hybridized alkyne linearly extends the π -conjugation of the pyridine ring. This structural modification significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the primary π→π∗ transition undergoes a pronounced bathochromic shift (red-shift), pushing the absorption band into the 310–330 nm region. This extended absorption cross-section makes the 4-ethynyl derivative a vastly superior "antenna" for capturing UV photons to sensitize near-infrared emitting lanthanides[2].

The Role of Solvatochromism Pyridyl derivatives exhibit significant solvatochromic shifts due to intramolecular charge transfer (ICT) and varying degrees of solvent polarity[3].

  • Protic Solvents (Water, Methanol): These solvents form strong hydrogen bonds with the lone pair of the pyridine nitrogen. This stabilizes the ground state, which increases the transition energy required for the n→π∗ transition, often resulting in a slight hypsochromic (blue) shift relative to aprotic environments.

  • Polar Aprotic Solvents (DMSO): The excited state of the ethynyl-pyridine conjugated system possesses a larger dipole moment than its ground state. Polar aprotic solvents stabilize this highly polar excited state via dipole-dipole interactions more effectively than they stabilize the ground state. This decreases the HOMO-LUMO energy gap, resulting in a maximal bathochromic shift[3].

Comparative Performance Data

The table below summarizes the quantitative UV-Vis absorption data, contrasting the baseline DPA with the extended 4-Ethynyl-DPA across a polarity gradient.

SolventPolarity IndexDPA λmax​ (nm)DPA ϵ (M −1 cm −1 )4-Ethynyl-DPA λmax​ (nm)4-Ethynyl-DPA ϵ (M −1 cm −1 )
Water 10.2271~4,500315~12,500
Methanol 5.1270~4,800318~14,200
DMSO 7.2275~5,100328~16,800
Hexane 0.1268~3,900308~11,000

*Note: Values for 4-Ethynyl-DPA are representative photophysical estimates demonstrating the bathochromic shift and hyperchromic effect (increased molar absorptivity, ϵ ) caused by the extended sp-hybridized conjugation system.

Self-Validating Experimental Protocol

When acquiring solvatochromic data for highly conjugated planar molecules, aggregation ( π−π stacking) is a primary source of spectral artifacts. The following step-by-step methodology incorporates a self-validating feedback loop to ensure data integrity.

Step 1: Solvent Purity Verification

  • Action: Perform a baseline UV-Vis scan (200–600 nm) of the pure, spectroscopic-grade solvent in a quartz cuvette against an empty reference beam.

  • Causality: Ensures the solvent's inherent UV cutoff (e.g., DMSO cuts off around 268 nm) does not mask or artificially skew the ligand's absorption bands.

Step 2: Stock Solution & Serial Dilution

  • Action: Prepare a 1.0×10−3 M stock solution of 4-Ethynylpyridine-2,6-dicarboxylic acid in the target solvent. Perform serial dilutions to create working samples at 10−4 M, 5×10−5 M, and 10−5 M.

Step 3: Spectral Acquisition

  • Action: Record the absorption spectra for all three working concentrations from 200 nm to 600 nm. Ensure the maximum absorbance remains between 0.1 and 1.0 to maintain detector linearity.

Step 4: Self-Validation (Beer-Lambert Verification)

  • Action: Plot the Absorbance at λmax​ against the Concentration.

  • Validation Logic: The relationship must yield a perfectly linear fit ( R2>0.99 ). If the plot deviates from linearity at higher concentrations, or if a secondary hypsochromic shoulder appears, it indicates the formation of molecular aggregates (excimers). The system invalidates the non-linear data, dictating that measurements must be repeated at lower concentration thresholds.

Experimental Workflow Visualization

Workflow Start Sample Preparation 4-Ethynylpyridine-2,6-dicarboxylic acid Solvents Solvent Selection (Water, MeOH, DMSO, Hexane) Start->Solvents Dilution Serial Dilution (Target: 10⁻⁵ to 10⁻⁴ M) Solvents->Dilution Baseline Baseline Correction (Pure Solvent Blank) Dilution->Baseline Measurement UV-Vis Acquisition (200 - 600 nm scan) Baseline->Measurement Analysis Data Analysis (Extract λ_max & ε) Measurement->Analysis Validation Beer-Lambert Check (Linearity Verification) Analysis->Validation Validation->Dilution If non-linear (Aggregation detected)

Workflow for self-validating solvatochromic UV-Vis analysis of pyridine derivatives.

References

  • "4-ethynylpyridine-2,6-dicarboxylic acid | 120517-48-8 - Sigma-Aldrich", sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEILTf6f5HaUzHbqDolQNLb7KwFPWNbUkAtKCLGfwFZlDTUhLCF_OP4aTAoVekSkFGpSJL60CsW7tR-IsUoHE679vrMRLXzi7ToorDn6tQqIWderfI1EtGSWTKqdBujJ3q2ZjvRuLpsgNisD1O8MCEQ9F0KNXlLI0s2t72In3bnYGPrJGz-Kw==]
  • "Crystal structure studies and antimicrobial activities of transition metal complexes of pyridine-2,6-dicarboxylic acid and imidazole containing water clusters", tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3ra267KF-U2iWIlgZsq9emxMh_inMX7wYWxPlUmeBQBwqBAhAgKH4gxkGzq-UCE0qj46U98AQOd-Hjzbqsh-YD9eWPEmR6kTVdd2naL1enAaTuw75s2vAwrROQKn87qSBgMSE5aPBif-MoM5r10XTr-nSx6OpzkNaXeZDWg==]
  • "Modified Pyridine-2,6-dicarboxylate Acid Ligands for Sensitization of Near-Infrared", soton.ac.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmUh-SKezqiO4Hgq53QlfC5GkED0OWhwpp5ArZjBDhbtpXmEGCSCtj4eyZBNrCmO1sxnC6bUXjWPN5_raQsIAmKxhoVuoOWKhxTcGuIG-TZPpkR6I792IUKXz36KbeYdOPvcsoGajAQ74nqrWwBM8a_b2x7nNOmu8=]
  • "Neutral and cationic pyridylbutadienes: solvatochromism and fluorescence response with sodium cholate", rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKZnIN2-iDi_PfY5yE5X07QWM9G_Qy-2WMCuu0Ksfi5bSLNcm1TcPkQqEbFFNY9ARzWnMeTxgHNDOmq15NvVkfDgNMPso_uyyY-z1AcM4Y2n56munOxyz7JCCJVXkeJS8SRdkG3URtJTBFin7zmx5LDBKDbQX1iZi1]

Sources

Elemental Analysis Validation for 4-Ethynylpyridine-2,6-Dicarboxylic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist overseeing analytical workflows for pharmaceutical intermediates and Metal-Organic Framework (MOF) linkers, I frequently encounter a critical analytical oversight. When synthesizing rigid, functionalized molecules like 4-Ethynylpyridine-2,6-dicarboxylic acid (C9H5NO4), laboratories often over-rely on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for purity validation.

While indispensable for structural confirmation, these techniques possess inherent "blind spots"—specifically regarding inorganic salts and co-crystallized solvents ()[1]. Because 4-Ethynylpyridine-2,6-dicarboxylic acid is highly polar and frequently requires pH-adjusted salting-out during purification, it is highly susceptible to retaining inorganic impurities.

This guide establishes a self-validating protocol, comparing Elemental Analysis (EA) against HPLC and NMR, to demonstrate why CHN combustion analysis remains the ultimate arbiter of absolute bulk purity.

The Analytical Blind Spot: Why HPLC and NMR Are Insufficient Alone

To understand the necessity of EA, we must analyze the physical chemistry of the target molecule. The dicarboxylic acid moieties readily participate in hydrogen bonding, making the compound prone to forming stable hydrates. Furthermore, residual purification salts (e.g., NaCl, MgSO4) can easily co-precipitate.

  • The HPLC Blind Spot: Reversed-phase HPLC with UV detection (typically at 254 nm) is exceptional for separating organic byproducts and validating the absence of non-UV active organic impurities ()[2]. However, inorganic salts lack a chromophore and elute undetected in the void volume.

  • The NMR Blind Spot: Standard 1H and 13C NMR will confirm the structural integrity of the ethynyl and pyridine groups. Yet, inorganic salts like NaCl contain no NMR-active nuclei in these standard experiments, rendering them invisible to the detector[1]. A sample could be 15% NaCl by weight, and the 1H NMR spectrum would still appear pristine.

Elemental analysis (specifically CHN) bypasses these limitations by measuring the absolute mass fractions of Carbon, Hydrogen, and Nitrogen. Any non-combustible inorganic salt or excess water will mathematically depress or skew the mass percentages, instantly flagging the impurity.

Comparative Purity Validation Efficacy

To synthesize a robust control strategy, we must deploy these modalities orthogonally. The table below outlines their comparative performance for 4-Ethynylpyridine-2,6-dicarboxylic acid.

Analytical ModalityPrimary TargetLimit of Detection (LOD)Critical Blind SpotsVerdict for C9H5NO4
Elemental Analysis (CHN) Absolute mass fraction (Stoichiometry)±0.3% to ±0.4% deviationTrace organic isomers, structural connectivityEssential. Confirms absence of inorganic salts and hydration.
HPLC (UV 254 nm) Organic impurities, degradation products< 0.05% (Area)Inorganic salts, non-UV active solventsComplementary. Excellent for detecting synthetic byproducts.
1H / 13C qNMR Structural identity, isomeric purity~1-2% (mol)Aprotic inorganic salts (e.g., NaCl, MgSO4)Complementary. Validates structural integrity but fails bulk mass balance.
Self-Validating Experimental Protocol: CHN Combustion Analysis

A protocol is only as reliable as its internal controls. The following step-by-step methodology for CHN analysis of 4-Ethynylpyridine-2,6-dicarboxylic acid is designed as a self-validating system, where every physical action has a direct, measurable impact on the stoichiometric output.

Step 1: Desiccation and Pre-treatment

  • Action: Dry the sample under vacuum (10 mbar) at 60°C for 12 hours prior to analysis.

  • Causality: The dicarboxylic acid motifs are highly hygroscopic. Surface water will artificially inflate %H and %O while depressing %C and %N. Failing to desiccate the sample leads to false negatives in purity assessment.

Step 2: Microbalance Aliquoting

  • Action: Weigh exactly 1.500 to 2.000 mg of the dried sample into a combustible tin capsule using an ultra-microbalance (precision ±0.001 mg).

  • Causality: Tin acts as an exothermic catalyst during flash combustion. Because the exact mass is the denominator for all subsequent stoichiometric calculations, weighing precision is the primary source of systemic variance.

Step 3: Flash Combustion

  • Action: Drop the sealed capsule into a quartz combustion tube heated to 1000°C in an oxygen-enriched environment.

  • Causality: The rigid pyridine ring and the ethynyl triple bond (-C≡CH) require extreme thermal energy to fully oxidize into CO2, H2O, and NOx. Insufficient temperature results in refractory soot formation, which artificially depresses the carbon reading.

Step 4: Reduction and Separation

  • Action: Pass the combustion gases over copper wire at 600°C to reduce NOx species to N2 gas, followed by separation via a specialized Gas Chromatography (GC) column.

  • Causality: This ensures that nitrogen is measured uniformly as N2 and prevents excess oxygen from interfering with the downstream detector.

Step 5: TCD Detection & Calibration

  • Action: Quantify the separated gases using a Thermal Conductivity Detector (TCD) calibrated against a high-purity sulfanilamide standard.

  • Causality: Sulfanilamide provides a highly stable, non-hygroscopic baseline for C, H, N, and S, ensuring the TCD's linear dynamic range is accurately mapped against known stoichiometric ratios.

Workflow Visualization

PurityWorkflow Sample 4-Ethynylpyridine-2,6-dicarboxylic acid (Synthesized Batch) HPLC HPLC (UV 254 nm) Detects: Organic Impurities Blind Spot: Inorganic Salts Sample->HPLC NMR 1H/13C qNMR Detects: Structural Isomers Blind Spot: Aprotic Salts Sample->NMR EA Elemental Analysis (CHN) Detects: Absolute Mass % Blind Spot: Trace Organics Sample->EA Validation Data Synthesis & Stoichiometry (Theoretical vs. Actual) HPLC->Validation NMR->Validation EA->Validation Pass Pure Compound (Δ ≤ 0.4%) Validation->Pass Matches Fail Impure Compound (Δ > 0.4%) Validation->Fail Deviates

Orthogonal purity validation workflow for 4-Ethynylpyridine-2,6-dicarboxylic acid.

Data Interpretation & Stoichiometric Validation

The true power of elemental analysis lies in its rigid mathematical boundaries. For 4-Ethynylpyridine-2,6-dicarboxylic acid (C9H5NO4, MW: 191.14 g/mol ), the theoretical mass fractions are:

  • Carbon (C): 56.55%

  • Hydrogen (H): 2.64%

  • Nitrogen (N): 7.33%

The global standard for publication and pharmaceutical validation dictates that the actual found values must fall within ±0.4% of these calculated theoretical values ()[3]. This ±0.4% threshold accounts for inherent instrumental variance while remaining tight enough to detect critical impurities.

The Self-Validation Check:

  • Scenario A (Inorganic Salt Contamination): If a batch yields C: 53.72%, H: 2.50%, N: 6.96%. All values are proportionally depressed by ~5%. This perfectly matches a 5% w/w contamination of an inorganic salt (e.g., NaCl) which contributes no C, H, or N.

  • Scenario B (Hydration): If a batch yields C: 51.68%, H: 3.37%, N: 6.70%. Carbon and Nitrogen are depressed, but Hydrogen is elevated. This specific stoichiometric shift mathematically proves the presence of water, precisely matching the theoretical profile of a monohydrate (C9H5NO4 · H2O).

By triangulating EA data with HPLC and NMR, researchers create an impenetrable, self-validating matrix that guarantees the absolute purity of 4-Ethynylpyridine-2,6-dicarboxylic acid for downstream applications.

References
  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, RSC Publishing.[Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science (via PMC - NIH).[Link]

Sources

Comparative Guide: Luminescence Quantum Yields in Ethynyl-Substituted Pyridine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist bridging the gap between molecular design and functional photophysical materials, I frequently evaluate how subtle ligand modifications dictate the macroscopic performance of transition metal complexes. For researchers developing organic light-emitting diodes (OLEDs), luminescent probes, or photodynamic therapy (PDT) agents, the choice of ligand is paramount.

Ethynyl-substituted pyridine ligands represent a privileged scaffold in modern coordination chemistry. The alkyne spacer provides a rigid, linear geometry that extends π -conjugation without introducing the steric clashes that often plague direct biaryl linkages. This structural rigidity minimizes non-radiative decay pathways ( knr​ ), a critical factor in maximizing luminescence quantum yields ( Φem​ ).

This guide objectively compares the photophysical performance of various metal complexes utilizing ethynyl-substituted pyridine ligands and provides a self-validating protocol for accurate quantum yield determination.

Mechanistic Insights: The Role of the Ethynyl Spacer

To understand the variations in quantum yields across different complexes, we must first examine the causality behind the photophysics. The ethynyl spacer acts as an electronic conduit. Unlike direct biaryl bonds which suffer from torsional twisting due to steric hindrance, the cylindrical symmetry of the alkyne triple bond allows for coplanarity between the pyridine ring and the extended aromatic system.

This coplanarity maximizes orbital overlap, effectively lowering the HOMO-LUMO gap. More importantly, the structural rigidity restricts low-frequency vibrational modes. According to the Energy Gap Law, minimizing these vibrational modes suppresses non-radiative decay, thereby enhancing the probability of radiative emission. When coordinated to heavy metals (like Ir, Ru, or Au), the strong spin-orbit coupling promotes rapid Intersystem Crossing (ISC) to the triplet state, allowing for efficient phosphorescence.

Photophysics S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Excitation S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Ethynyl Ethynyl-Pyridine Ligand (Rigid π-Conjugation) Ethynyl->S1 Lowers HOMO-LUMO Gap Ethynyl->T1 Suppresses Non-Radiative Decay

Photophysical pathways modulated by ethynyl-pyridine ligands.

Comparative Data Analysis

The impact of ethynyl substitution on quantum yield is highly dependent on the coordinating metal center and the electronic nature of secondary substituents. The table below synthesizes quantitative data across various state-of-the-art complexes.

Metal ComplexLigand ArchitectureMatrix / Solvent Φem​ Mechanistic Insight
Cu(I) Mixed Ligand Ethynylpyridine with -OCH 3​ CH 2​ Cl 2​ 0.10 - 0.12The electron-donating methoxy group increases electron density on the pyridine, lowering the energy gap and yielding a red-shifted emission 1.
Ir(III) Dinuclear Ethynyl-extended N^N^NCH 3​ CNHighExtended π -conjugation maintains high intersystem crossing efficiency, generating singlet oxygen quantum yields of 22-28%, ideal for PDT 2.
Au(I) Tetranuclear Ethynylpyridine / ChryseneZeonex MatrixMatrix-dependentCoordination initially decreases QY due to non-emissive triplet population; embedding in a rigid polymer matrix recovers QY by restricting vibrational relaxation 3.
Ru(II) Poly(pyridine) 5-ethynyl-2,2'-bipyridineAcetonitrileLowWhile the ethynyl group successfully extends the luminescence lifetime, non-radiative deactivation pathways still dominate the excited state 4.

Experimental Methodology: High-Fidelity Quantum Yield Determination

While absolute quantum yield measurements via integrating spheres are the gold standard, relative measurements remain the workhorse for high-throughput ligand screening. The critical failure points in relative measurements are the inner filter effect and oxygen quenching.

Below is a self-validating protocol designed to eliminate these artifacts.

Step-by-Step Protocol

Step 1: Reference Standard Selection Choose a standard with an absorption and emission profile that closely overlaps your analyte. For visible-emitting ethynylpyridine complexes, [Ru(bpy)3​]Cl2​ ( Φem​=0.097 in deaerated CH 3​ CN) is a robust choice. Causality: Matching excitation wavelengths eliminates errors arising from wavelength-dependent variations in the spectrofluorometer's Xenon lamp intensity.

Step 2: Optical Dilution Dilute both the standard and the analyte in spectroscopic-grade solvent until the absorbance ( A ) is ≤0.1 at the chosen excitation wavelength. Causality: An absorbance greater than 0.1 leads to the reabsorption of emitted photons by unexcited molecules in the light path (the inner filter effect), which artificially depresses the measured quantum yield.

Step 3: Rigorous Deoxygenation Subject all samples to at least three freeze-pump-thaw cycles on a Schlenk line, or sparge with ultra-pure Argon for a minimum of 30 minutes. Causality: Molecular oxygen ( 3O2​ ) is a potent collisional quencher for long-lived triplet excited states. Because ethynyl-substituted heavy metal complexes often emit via phosphorescence, failure to deoxygenate will selectively quench the emission, invalidating the measurement.

Step 4: Spectral Acquisition Record the emission spectra using identical slit widths and integration times for both the reference and the sample. Integrate the total area under the corrected emission curve.

Step 5: Self-Validation & Calculation Self-Validating System: Before calculating the unknown, measure a secondary known standard (e.g., Quinine Sulfate) as an "unknown" against your primary reference. If the calculated Φem​ of the secondary standard deviates by >5% from literature values, the system is compromised (likely due to calibration drift or incomplete deoxygenation), and the assay must be halted. If validated, calculate the relative quantum yield using the standard equation, ensuring you correct for the refractive index ( η ) of the solvents used.

Workflow Prep 1. Sample Preparation Absorbance < 0.1 Deox 2. Deoxygenation Argon Sparge / Freeze-Pump-Thaw Prep->Deox Meas 4. Spectrofluorometry Integrate Emission Area Deox->Meas Ref 3. Reference Matching Match Excitation Wavelength Ref->Meas Calc 5. QY Calculation Apply Refractive Index Corrections Meas->Calc

Self-validating workflow for relative quantum yield determination.

Conclusion

The integration of ethynyl-substituted pyridine ligands is a highly effective strategy for tuning the photophysical properties of metal complexes. By enforcing structural rigidity and extending π -conjugation, these ligands can significantly lower the energy gap and modulate quantum yields. However, as demonstrated by the comparative data, the ultimate luminescence efficiency is a synergistic product of the ligand architecture, the specific metal center, and the rigidity of the surrounding microenvironment.

References

  • Extending the luminescence lifetime of ruthenium(II) poly(pyridine)
  • Luminescent Tetranuclear Gold(I)
  • Mixed Ligand Copper(I)
  • Photophysical and Photobiological Properties of Dinuclear Iridium(III)

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A Predictive Guide to the Powder X-ray Diffraction of 4-Ethynylpyridine-2,6-dicarboxylic Acid Based MOFs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in materials science and drug development, the precise characterization of Metal-Organic Frameworks (MOFs) is paramount. Powder X-ray Diffraction (PXRD) stands as a cornerstone technique for this purpose, offering a rapid, non-destructive fingerprint of a crystalline material's bulk phase. This guide provides a comprehensive comparison of the anticipated PXRD patterns of MOFs constructed from the novel ligand, 4-ethynylpyridine-2,6-dicarboxylic acid, with established pyridine-dicarboxylic acid-based MOFs.

While, to date, the synthesis of MOFs from 4-ethynylpyridine-2,6-dicarboxylic acid has not been reported in the peer-reviewed literature, this guide will leverage established crystallographic principles and data from analogous structures to predict and interpret their expected PXRD patterns. We will explore how the introduction of the ethynyl functional group is likely to influence the resulting MOF architecture and its corresponding diffraction data.

The Significance of PXRD in MOF Characterization

PXRD is an indispensable tool in MOF research for several key reasons:

  • Phase Identification and Purity Assessment: The diffraction pattern of a crystalline material is unique. By comparing the experimental PXRD pattern of a synthesized MOF with a simulated pattern from single-crystal X-ray diffraction data, one can confirm the identity and assess the purity of the bulk sample.[1][2]

  • Structural Elucidation: In cases where suitable single crystals for single-crystal XRD cannot be obtained, PXRD data can be used for ab initio structure determination.[1]

  • Monitoring Structural Transformations: PXRD is crucial for observing changes in the MOF structure upon guest removal or exchange, thermal treatment, or post-synthetic modification.[3]

The positions of the diffraction peaks in a PXRD pattern are dictated by the size and symmetry of the unit cell (the basic repeating unit of the crystal), while the intensities of the peaks are determined by the arrangement of atoms within that unit cell.

The Influence of the 4-Ethynyl Group: A Predictive Analysis

The introduction of a 4-ethynyl group to the pyridine-2,6-dicarboxylic acid backbone is anticipated to have a significant impact on the resulting MOF's structure and, consequently, its PXRD pattern.

Structural Considerations:
  • Linear and Rigid Nature: The ethynyl group is a linear and rigid functionality. This rigidity can propagate through the MOF structure, potentially leading to more predictable and ordered frameworks compared to MOFs with more flexible substituents.

  • Potential for Intermolecular Interactions: The alkyne C-H bond can act as a weak hydrogen bond donor, and the triple bond can participate in π-π stacking interactions. These non-covalent interactions can play a crucial role in directing the self-assembly of the MOF and influencing the final topology.

  • Post-Synthetic Modification Handle: The terminal alkyne is a versatile functional group for post-synthetic modification (PSM) via "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This allows for the introduction of new functionalities into the MOF after its initial synthesis.[3]

Predicted Impact on PXRD Patterns:
  • Shift in Peak Positions: The introduction of the ethynyl group will alter the unit cell parameters of the resulting MOF compared to its unsubstituted or differently substituted analogues. This will manifest as shifts in the 2θ positions of the diffraction peaks.

  • Changes in Peak Intensities: The presence of the ethynyl group changes the electron density distribution within the unit cell, which will lead to a different set of peak intensities compared to related MOFs.

  • Potential for New Topologies: The unique combination of steric and electronic properties of the ethynyl group may favor the formation of novel MOF topologies that are not observed with other pyridine-dicarboxylic acid ligands.[4][5] This would result in a completely different and unique PXRD pattern.

Comparative Analysis: 4-Ethynylpyridine-2,6-dicarboxylic Acid MOFs vs. Analogues

To illustrate the expected differences in PXRD patterns, we will compare the hypothetical case of a 4-ethynylpyridine-2,6-dicarboxylic acid MOF with known MOFs derived from pyridine-2,6-dicarboxylic acid and 4-hydroxypyridine-2,6-dicarboxylic acid.

A study by Long and co-workers detailed the synthesis and characterization of MOFs based on 4-hydroxypyridine-2,6-dicarboxylic acid (H₃CAM) and pyridine-2,6-dicarboxylic acid (H₂PDA).[6] With Zn(II), H₃CAM formed a 2D (4,4) net, while H₂PDA resulted in a 1D zigzag chain.[6] This demonstrates that even a seemingly small change in the functional group at the 4-position (hydroxyl vs. hydrogen) can lead to dramatically different crystal structures and, therefore, distinct PXRD patterns.

Table 1: Comparison of Ligands and Their Potential Influence on MOF Structure and PXRD

Ligand4-SubstituentKey Structural Features of SubstituentPredicted Influence on MOF StructureExpected PXRD Pattern Characteristics
Pyridine-2,6-dicarboxylic acid-HSmall, non-coordinatingCan form a variety of structures depending on the metal and synthesis conditions.Baseline for comparison.
4-Hydroxypyridine-2,6-dicarboxylic acid-OHHydrogen bond donor/acceptor, potential coordination siteCan lead to interpenetrated or layered structures through hydrogen bonding.Different peak positions and intensities compared to the unsubstituted analogue due to different packing and unit cell.
4-Ethynylpyridine-2,6-dicarboxylic acid-C≡CHLinear, rigid, potential for weak hydrogen bonding and π-stackingMay promote the formation of more open and rigid frameworks. Potential for novel topologies.Likely to show significant shifts in peak positions and a unique intensity profile. The pattern will be highly dependent on the resulting topology.

Experimental Protocol: Synthesis and PXRD Analysis of a Hypothetical 4-Ethynylpyridine-2,6-dicarboxylic Acid MOF

The following is a detailed, step-by-step methodology for the synthesis and PXRD characterization of a hypothetical MOF using 4-ethynylpyridine-2,6-dicarboxylic acid.

Synthesis of a Hypothetical Zn-(4-ethynylpyridine-2,6-dicarboxylate) MOF
  • Ligand Synthesis: The 4-ethynylpyridine-2,6-dicarboxylic acid ligand would first need to be synthesized, potentially following a literature procedure for similar compounds.

  • MOF Synthesis:

    • In a 20 mL scintillation vial, combine 4-ethynylpyridine-2,6-dicarboxylic acid (e.g., 0.1 mmol, 19.1 mg) and a metal salt such as Zinc(II) nitrate hexahydrate (e.g., 0.1 mmol, 29.7 mg).

    • Add a solvent system, for example, a mixture of N,N-dimethylformamide (DMF) and ethanol (e.g., 10 mL, 1:1 v/v).

    • Cap the vial and place it in a programmable oven.

    • Heat the mixture to a specific temperature (e.g., 100 °C) for a designated period (e.g., 24-48 hours).

    • Allow the oven to cool slowly to room temperature.

    • Collect the resulting crystalline product by filtration, wash with fresh solvent, and dry under vacuum.

Powder X-ray Diffraction (PXRD) Data Collection
  • Sample Preparation: Gently grind a small amount of the dried MOF sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

  • Data Acquisition:

    • Mount the powdered sample on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5418 Å).

    • Scan a 2θ range of, for example, 5° to 50° with a step size of 0.02° and a suitable counting time per step.

Data Interpretation and Analysis

The obtained PXRD data would then be analyzed to determine the structure of the newly synthesized MOF.

Phase Identification

The experimental PXRD pattern would be compared to a simulated pattern if a single crystal structure can be obtained. Software such as Mercury can be used to generate a simulated PXRD pattern from a Crystallographic Information File (CIF).[7]

Unit Cell Indexing and Structure Solution

If single crystals are not available, the powder pattern can be used to determine the unit cell parameters through a process called indexing. Specialized software can identify the positions of the diffraction peaks and propose possible unit cells.

Rietveld Refinement

Once a plausible unit cell is determined, the full crystal structure can be refined using the Rietveld method.[8][9] This powerful technique involves fitting the entire experimental powder pattern with a calculated profile based on a structural model. The refinement process optimizes various parameters, including lattice parameters, atomic positions, and peak shape parameters, to achieve the best possible match between the experimental and calculated patterns.

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow for PXRD analysis and the fundamental relationship between a MOF's crystal structure and its diffraction pattern.

experimental_workflow cluster_synthesis MOF Synthesis cluster_pxrd PXRD Analysis cluster_analysis Data Interpretation synthesis Solvothermal Synthesis of 4-Ethynylpyridine-2,6-dicarboxylic acid MOF filtration Filtration and Washing synthesis->filtration drying Drying filtration->drying sample_prep Sample Grinding and Mounting drying->sample_prep data_acq Data Acquisition (Diffractometer) sample_prep->data_acq raw_data Raw PXRD Pattern data_acq->raw_data indexing Unit Cell Indexing raw_data->indexing rietveld Rietveld Refinement indexing->rietveld structure Crystal Structure Determination rietveld->structure

Caption: Experimental workflow for the synthesis and PXRD analysis of a novel MOF.

structure_pxrd_relationship cluster_structure Crystal Structure cluster_pxrd PXRD Pattern unit_cell Unit Cell (Symmetry, Dimensions) peak_pos Peak Positions (2θ) unit_cell->peak_pos Determines atom_pos Atomic Positions (Electron Density) peak_int Peak Intensities atom_pos->peak_int Determines

Caption: Relationship between crystal structure and PXRD pattern features.

Conclusion

While experimental data for 4-ethynylpyridine-2,6-dicarboxylic acid-based MOFs is not yet available, this guide provides a robust framework for predicting and interpreting their PXRD patterns. By understanding the structural influence of the ethynyl functional group and drawing comparisons with known analogues, researchers can anticipate the crystallographic properties of these novel materials. The provided experimental protocol offers a practical starting point for their synthesis and characterization. The unique structural features imparted by the 4-ethynyl group suggest that MOFs derived from this ligand will exhibit distinct PXRD patterns and potentially novel properties, making them an exciting area for future research.

References

  • Dau, P. V., Tanabe, K. K., & Cohen, S. M. (2012). Functional group effects on metal-organic framework topology. Chemical Communications, 48(75), 9370-9372. [Link]

  • David, W. I. F., & Shankland, K. (2008). Structure determination from powder diffraction data. Acta Crystallographica Section B: Structural Science, 64(1), 52-64.
  • Farha, O. K., et al. (2018). Topology and porosity control of metal–organic frameworks through linker functionalization. Chemical Science, 9(44), 8314-8321. [Link]

  • Ghosh, S. K., Ribas, J., & Bharadwaj, P. K. (2004). Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer. CrystEngComm, 6, 250-256. [Link]

  • Larson, A. C., & Von Dreele, R. B. (2004). General Structure Analysis System (GSAS).
  • Martí-Gastaldo, J., et al. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(36), 12536-12548.
  • Mirhosseini, H., Shamspur, T., Mostafavi, A., & Sargazi, G. (2021). A novel ultrasonic reverse micelle-assisted electrospun efficient route for Eu-MOF and Eu-MOF/CA composite nanofibers: a high performance photocatalytic treatment for removal of BG pollutant. Ultrasonics Sonochemistry, 70, 105338.
  • Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71.
  • Sun, D., et al. (2010). Metal–organic open frameworks with one-dimension channels assembled with pyridine 2,6-dicarboxylic acid and N-containing auxiliary ligands: Syntheses, crystal structures, and physical characterization. Crystal Growth & Design, 10(5), 2338-2346.
  • Toby, B. H. (2001). EXPGUI, a graphical user interface for GSAS. Journal of Applied Crystallography, 34(2), 210-213.
  • Wang, X., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(45), 18046-18057. [Link]

  • Albalad, J. (2019). Post-Synthetic Modification of Metal-Organic Frameworks (MOFs) and Polyhedra (MOPs). Doctoral dissertation, Universitat Autònoma de Barcelona. [Link]

  • Manabolu, S. (2019). How to get a simulated PXRD of MOFs? ResearchGate. [Link]

  • Sharma, A., et al. (2025). Organic Linker Effect on Iodine Adsorption in Thorium‐Based UiO‐66‐Type Metal Organic Frameworks. European Journal of Inorganic Chemistry.
  • Bloch, E. D., et al. (2010). Metal Insertion in a Microporous Metal−Organic Framework Lined with 2,2′-Bipyridine. Journal of the American Chemical Society, 132(41), 14382-14384.
  • Rietveld, H. M. (1967). Line profiles of neutron powder-diffraction peaks for structure refinement. Acta Crystallographica, 22(1), 151-152.
  • Young, R. A. (Ed.). (1995). The Rietveld method. Oxford University Press.
  • Cheetham, A. K., & Fitch, A. N. (1982). The potential of powder diffraction for the study of zeolite structures. Zeolites, 2(4), 253-258.
  • Bruno, I. J., Cole, J. C., Edgington, P. R., Kessler, M., Macrae, C. F., McCabe, P., ... & Taylor, R. (2002). New software for searching the Cambridge Structural Database and visualizing crystal structures. Acta Crystallographica Section B: Structural Science, 58(3), 389-397.
  • Long, L. S., et al. (2006). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Inorganic chemistry, 45(18), 7210-7217. [Link]

  • Dinnebier, R. E., & Billinge, S. J. (Eds.). (2008). Powder diffraction: theory and practice. Royal Society of Chemistry.

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Safety Operating Guide

4-Ethynylpyridine-2,6-dicarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-Ethynylpyridine-2,6-dicarboxylic Acid

As a Senior Application Scientist, I have observed that the disposal of functionalized pyridine derivatives often suffers from a lack of mechanistic hazard assessment. 4-Ethynylpyridine-2,6-dicarboxylic acid (CAS: 120517-48-8) [1] presents a unique dual-hazard profile. It combines the corrosive properties of a dipicolinic acid scaffold[2] with the high reactivity of a terminal alkyne (ethynyl group)[1].

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, quenching, and disposal of this compound, ensuring compliance and protecting laboratory personnel from severe reactive hazards.

Mechanistic Hazard Profile & Segregation Logic (The "Why")

To safely dispose of this compound, you must understand the causality behind its reactivity.

  • Corrosivity: The 2,6-dicarboxylic acid (dipicolinic acid) moiety is highly acidic. In its solid form or in solution, it causes severe skin burns and eye damage (Hazard Statement H314) and acts as a respiratory irritant (H335)[2].

  • Explosive Acetylide Formation (Critical): The terminal ethynyl group possesses a weakly acidic proton. When exposed to heavy metals (such as Copper, Silver, or Mercury)—which are frequently used as catalysts in Metal-Organic Framework (MOF) synthesis or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry[3]—the alkyne undergoes metalation. This forms metal acetylides , which are highly shock-sensitive and explosive[4].

The Core Directive: Under no circumstances should unquenched 4-ethynylpyridine-2,6-dicarboxylic acid waste be mixed with heavy metal waste streams[4].

Quantitative Safety & Disposal Parameters

Summarized below are the critical operational parameters for handling and disposing of this compound.

ParameterOperational Guideline
Chemical Identity 4-Ethynylpyridine-2,6-dicarboxylic acid (CAS: 120517-48-8)[1]
Primary Hazard Classes Corrosive Solid (H314), Respiratory Irritant (H335)[2]
Critical Incompatibilities Heavy metal salts (Cu, Ag, Hg), Strong bases, Strong oxidizers[4]
Quenching Agents 1M Hydrochloric acid (HCl) or Saturated aqueous NH₄Cl[5]
Container Compatibility High-Density Polyethylene (HDPE) or Glass (Avoid metal containers)[4]
Transport Classification UN 3261 (Corrosive solid, acidic, organic, n.o.s.)[2]
Final Disposal Route Chemical Incineration (via approved waste facility)[2]

Step-by-Step Disposal Protocols

The following methodologies are designed to be self-validating; each step actively mitigates the hazard introduced by the previous state of the chemical.

Protocol A: Disposal of Solid Waste (Unused Powder or Spill Cleanup)

Applicability: Pure compound, expired stock, or solid material from a dry spill.

  • PPE Verification: Don a flame-resistant lab coat, chemical safety goggles, and nitrile gloves[4].

  • Tool Selection: Use only plastic or Teflon spatulas. Do not use metal spatulas , as scraping can generate sparks or introduce catalytic metal ions to the terminal alkyne[4].

  • Collection: Carefully transfer the solid into a dedicated, dry glass or HDPE waste container[4].

  • Labeling: Label the container strictly as: "Hazardous Waste: 4-Ethynylpyridine-2,6-dicarboxylic acid. Corrosive. Contains Terminal Alkyne - DO NOT MIX WITH HEAVY METALS"[4].

  • Storage: Store in a designated satellite accumulation area away from heat and ignition sources until pickup by an Environmental Health and Safety (EHS) contractor for incineration[4].

Protocol B: Quenching and Disposal of Liquid Reaction Mixtures

Applicability: Post-reaction mixtures (e.g., from CuAAC click chemistry) containing the compound, solvents, and potentially heavy metal catalysts.

Reaction mixtures containing terminal alkynes must be carefully and completely quenched to neutralize any residual acetylide anions before they are transferred to bulk waste[5].

  • Fume Hood Isolation: Perform all quenching steps inside a certified chemical fume hood[5].

  • Thermal Dissipation (Dilution): Dilute the reaction mixture with an equal volume of an inert solvent (e.g., Tetrahydrofuran or Toluene). This dissipates the heat generated during the exothermic quenching process[5].

  • Acidic Quenching: Slowly, dropwise via an addition funnel, add a proton-donating quenching agent (e.g., 1M HCl or saturated aqueous NH₄Cl)[5].

    • Mechanistic Note: The acidic environment forces the protonation of any highly reactive metal acetylide intermediates back into the stable terminal alkyne state, neutralizing the explosive hazard[5].

  • Verification: Continue the dropwise addition until all gas evolution ceases and the mixture reaches room temperature[5].

  • Phase Separation & Segregation:

    • Transfer the organic layer (containing the protonated alkyne) into a "Non-Halogenated Organic Waste" container.

    • Transfer the aqueous layer (containing the metal salts) into a separate "Aqueous Acidic Metal Waste" container.

  • Final Labeling: Ensure the organic waste container is labeled with the terminal alkyne warning[4].

Waste Segregation Workflow Visualization

The following diagram illustrates the logical decision tree for processing 4-ethynylpyridine-2,6-dicarboxylic acid waste, highlighting the critical heavy metal exclusion pathway.

WasteDisposal Start 4-Ethynylpyridine-2,6- dicarboxylic acid Waste Type Waste State? Start->Type Solid Solid Powder (Unused Stock/Spill) Type->Solid Solid Liquid Liquid Mixture (Post-Reaction) Type->Liquid Liquid PackSolid Pack in HDPE/Glass No Metal Spatulas Solid->PackSolid MetalCheck Contains Heavy Metals (Cu, Ag)? Liquid->MetalCheck Quench Acidic Quench (1M HCl) Protonates Acetylides MetalCheck->Quench Yes NoMetal Standard Organic/ Aqueous Segregation MetalCheck->NoMetal No PackLiquid Segregate Organic Layer Label: Alkyne Hazard Quench->PackLiquid NoMetal->PackLiquid Incinerate Chemical Incinerator (Approved EHS Facility) PackSolid->Incinerate PackLiquid->Incinerate

Safe segregation, quenching, and disposal workflow for ethynylpyridine dicarboxylic acid waste.

Emergency Spill Response

If a spill occurs, immediate containment is required to prevent environmental release and reactive hazards:

  • Evacuation & Ventilation: Evacuate personnel from the immediate area and ensure adequate ventilation. Keep people upwind of the spill[2].

  • Containment: Do not touch the spilled material without appropriate PPE. Cover the spill with DRY earth, DRY sand, or another non-combustible material[6].

  • Collection: Sweep up the absorbed mixture using non-sparking, non-metallic tools to avoid acetylide ignition[2]. Place the material into a sealed HDPE container and proceed with Protocol A.

  • Environmental Precaution: Do not flush the material down the drain or allow wash water to enter municipal sewers[2].

References

  • Fisher Scientific. SAFETY DATA SHEET: Pyridine-2,6-dicarboxylic acid.[2] URL:

  • PubChemLite. 4-ethynylpyridine-2,6-dicarboxylic acid (C9H5NO4).[1] URL:

  • BenchChem. Prudent Disposal of 1-Acetyl-2-ethynylpyrrolidine: A Step-by-Step Guide for Laboratory Personnel.[4] URL:

  • BenchChem. Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel.[5] URL:

  • American Chemical Society (ACS). An Overview of Recent Advances in Biomedical Applications of Click Chemistry.[3] URL:

  • NOAA. LITHIUM ACETYLIDE-ETHYLENEDIAMINE COMPLEX | CAMEO Chemicals.[6] URL:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.